molecular formula C8H7ClN2 B1588855 5-Chloro-2-methyl-2H-indazole CAS No. 541539-86-0

5-Chloro-2-methyl-2H-indazole

Cat. No.: B1588855
CAS No.: 541539-86-0
M. Wt: 166.61 g/mol
InChI Key: ZIVDVXPZNUZSHT-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDVXPZNUZSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453367
Record name 5-CHLORO-2-METHYL-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-86-0
Record name 5-CHLORO-2-METHYL-2H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 5-Chloro-2-methyl-2H-indazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) Primary Application: Pharmacophore in kinase inhibitors (e.g., VEGFR, PARP modulators) and bioisostere for indole/benzimidazole cores. Synthesis Challenge: The indazole scaffold exhibits annular tautomerism (1H vs. 2H). Direct alkylation favors the thermodynamically stable 1H-isomer (N1-alkylation) by a factor of 4:1 to 9:1. Accessing the 2H-isomer (N2-alkylation) requires either kinetic control strategies or de novo ring construction .

This guide details two validated pathways:

  • The De Novo "Cadogan" Route: High regiochemical fidelity (>95% 2H-isomer).

  • The Direct Alkylation Route: High throughput, requiring rigorous purification.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2H-indazoles is governed by the Curtin-Hammett principle, where the ratio of products depends on the transition state energies rather than the ground state stability of the tautomers.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 5-Chloro-2-methyl-2H-indazole (Target) Imine Imine Intermediate (N-(5-chloro-2-nitrobenzylidene)methanamine) Imine->Target Reductive Cyclization (Cadogan-Sundberg) Indazole1H 5-Chloro-1H-indazole (Commercial Starting Material) Indazole1H->Target Alkylation (Minor Product) Aldehyde 5-Chloro-2-nitrobenzaldehyde + Methylamine Aldehyde->Imine Condensation Alkylation Direct Methylation (MeI / Meerwein's Salt) Alkylation->Indazole1H Reagents

Figure 1: Retrosynthetic analysis showing the De Novo route (Green/Left) vs. Direct Alkylation (Red/Right).

Part 2: Route A – De Novo Synthesis (High Fidelity)

Mechanism: Reductive cyclization of o-nitrobenzaldimines (Cadogan-Sundberg reaction). Why this route? It bypasses the N1/N2 selectivity issue entirely by locking the methyl group onto the nitrogen before the heterocyclic ring is formed.

Protocol 1: Imine Formation & Cyclization

Reagents: 5-Chloro-2-nitrobenzaldehyde, Methylamine (2M in THF), Triethyl phosphite (P(OEt)₃).

Step 1: Imine Condensation
  • Charge: Dissolve 5-chloro-2-nitrobenzaldehyde (10.0 mmol) in anhydrous DCM (20 mL).

  • Addition: Add MgSO₄ (2.0 g, as desiccant) followed by Methylamine (2M in THF, 12.0 mmol) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • Self-Validating Check: Monitor TLC (Hexane/EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.

  • Workup: Filter off MgSO₄ and concentrate in vacuo. The crude imine is typically a yellow solid/oil used directly.

Step 2: Cadogan Cyclization
  • Solvent System: Dissolve the crude imine in neat Triethyl phosphite (5 equiv., excess serves as solvent/reagent).

  • Cyclization: Heat to 120°C under Argon for 8–12 hours.

    • Mechanism:[1][2][3][4][5] P(OEt)₃ deoxygenates the nitro group to a nitrene (or nitrene-like intermediate), which inserts into the imine C-H bond or cyclizes via electrocyclization.

  • Quench: Cool to RT. Distill off excess P(OEt)₃ under high vacuum if possible, or pour residue into water.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine and water to remove phosphate byproducts.

Yield & Purity
  • Expected Yield: 65–75% (2 steps).

  • Regioselectivity: >98% 2H-isomer (N1 isomer is structurally impossible via this mechanism).

Part 3: Route B – Direct Alkylation (Scale-Up Candidate)

Mechanism: S_N2 substitution on the ambident indazole anion. Why this route? 5-Chloro-1H-indazole is cheap and commercially available. If purification capabilities (Prep-HPLC or efficient columns) are available, this is faster.

Protocol 2: Optimized N2-Methylation

Reagents: 5-Chloro-1H-indazole, Trimethyloxonium tetrafluoroborate (Meerwein's Salt), Ethyl Acetate.

Note: Standard conditions (MeI/K₂CO₃/DMF) typically yield 80:20 (N1:N2). Using Meerwein's salt in non-polar solvents can shift this ratio toward N2 (kinetic control).

  • Dissolution: Dissolve 5-Chloro-1H-indazole (1.0 g) in anhydrous Ethyl Acetate (15 mL).

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion at RT.

  • Reaction: Stir for 4 hours. A thick precipitate often forms (the N-methylated salt).

  • Workup: Quench with saturated NaHCO₃ solution (vigorous stirring) to neutralize the tetrafluoroboric acid and deprotonate the salt.

  • Extraction: Separate organic layer, dry over Na₂SO₄, and concentrate.

Purification Strategy (Critical)

The crude will be a mixture. Separation is mandatory.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient Hexane:EtOAc (9:1 to 6:4).

  • Elution Order:

    • N1-Isomer (1-Methyl): Less polar, elutes first (Higher Rf).

    • N2-Isomer (2-Methyl): More polar (higher dipole moment), elutes second (Lower Rf).

    • Tip: The separation factor (

      
      ) is usually sufficient (
      
      
      
      Rf
      
      
      0.15–0.20).

Part 4: Characterization & Data Validation

Distinguishing the isomers is the most frequent point of failure. Do not rely solely on MS (mass is identical).

Comparative Data Table
Feature5-Chloro-1-methyl-1H-indazole (Undesired)5-Chloro-2-methyl-2H-indazole (Target)
Tautomer Stability Thermodynamic Product (More Stable)Kinetic Product (Less Stable)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)
¹H NMR (N-Me)

4.00 – 4.05 ppm (Singlet)

4.15 – 4.25 ppm (Singlet)
¹H NMR (C3-H)

7.90 – 8.00 ppm

8.20 – 8.40 ppm (Deshielded)
UV-Vis

~295 nm

~310 nm (Quinonoid character)
Melting Point Typically HigherTypically Lower (Often oil or low-melt solid)
Experimental Workflow Diagram (Graphviz)

Workflow Start Start: 5-Chloro-2-nitrobenzaldehyde Step1 Imine Formation (MeNH2, DCM, MgSO4) Start->Step1 Check1 QC Point: TLC (Disappearance of Aldehyde) Step1->Check1 Step2 Cadogan Cyclization (P(OEt)3, 120°C) Check1->Step2 Pass Workup Distillation & Extraction Step2->Workup Final Pure 5-Chloro-2-methyl-2H-indazole Workup->Final

Figure 2: Step-by-step workflow for the high-fidelity De Novo synthesis.

References

  • Cadogan-Sundberg Cyclization Mechanism

    • Cadogan, J. I. G., et al.[3] "Reduction of nitro-compounds by tervalent phosphorus reagents."[3][6] Journal of the Chemical Society, 1965. Link

  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. "Regioselective Synthesis of 2H-Indazoles." Journal of Organic Chemistry, 2006. Link

  • N2-Selective Methods (Meerwein's Salt)

    • Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Letters, 2005. Link

  • Copper-Catalyzed 2H-Indazole Synthesis

    • Kumar, M. R., et al.[7] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 2011.[7] Link

  • NMR Differentiation of Indazole Isomers

    • Claramunt, R. M., et al. "The annular tautomerism of indazoles." Arkivoc, 2006. Link

Sources

In-Depth Technical Guide: 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) represents a specialized subclass of the indazole pharmacophore, distinguished by its quinoid-like 2H-tautomeric electronic structure.[1][2] Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole scaffold offers unique vectorality for hydrogen bonding and distinct dipole characteristics, making it a high-value motif in the design of kinase inhibitors (e.g., VEGFR, ALK) and modulators of nuclear receptors (e.g., RORγ).[1]

This guide provides a rigorous technical analysis of its chemical properties, focusing on the critical challenge of regioselective synthesis , the spectroscopic differentiation of isomers, and its reactivity profile for late-stage functionalization.[1]

Structural & Physical Characterization

Electronic Structure: The 2H-Indazole Anomaly

The defining feature of 5-chloro-2-methyl-2H-indazole is the fixed localization of the double bond between N1 and C7a, forcing a quinoid resonance contribution.[1] This contrasts with the 1-methyl isomer, which retains a fully benzenoid benzene ring.[1]

Property1-Methyl-1H-indazole (Isomer A)2-Methyl-2H-indazole (Isomer B - Target) Implications for Drug Design
Electronic Character Benzenoid (Aromatic stability high)Quinoid-like (Higher energy, ~2.3 kcal/mol less stable)2H-indazoles are often more potent H-bond acceptors due to higher electron density at N1.[1]
Dipole Moment Lower (~1.5 D)Higher (~3.4 D) Enhanced solubility in polar media; distinct binding pocket orientation.[1]
Basicity (pKa) Less basic (pKb ~ 9-10)More basic (pKb ~ 7-8) N1 is a stronger Lewis base, affecting salt formation and metal coordination.[1]
LogP (Predicted) ~2.5 - 2.8~2.2 - 2.5 Slightly lower lipophilicity due to higher polarity.[1]
Spectroscopic Identification (NMR)

Distinguishing the 2-methyl isomer from the 1-methyl impurity is the most frequent analytical challenge.[1]

  • 1H NMR Signature:

    • N-Methyl Group: The

      
      -Me singlet for the 2H-isomer  typically appears downfield (
      
      
      
      4.1–4.2 ppm) compared to the 1H-isomer (
      
      
      3.9–4.0 ppm) due to the deshielding effect of the adjacent nodal plane of the quinoid system.[1]
    • C3-Proton: The singlet at position 3 is a diagnostic handle.[1] In 2H-indazoles, this proton often shows a characteristic shift (

      
       ~8.0–8.3 ppm) distinct from the 1H-form.[1]
      
  • 13C NMR: The N-Me carbon in 2H-indazoles resonates at a significantly different frequency (typically

    
     35–40 ppm) compared to 1H-indazoles (
    
    
    
    45–50 ppm).[1]

Regioselective Synthesis Strategies

Achieving high selectivity for the 2H-isomer is difficult because direct alkylation of 5-chloro-1H-indazole favors the thermodynamic 1-substituted product.[1] Two primary strategies are employed to overcome this.

Strategy A: Kinetic Control Alkylation

Direct methylation of 5-chloro-1H-indazole using Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or Methyl trichloroacetimidate can shift selectivity toward the N2 position.[1]

  • Mechanism: The N2 nitrogen is kinetically more accessible (less sterically hindered and higher electron density in the neutral tautomer) than N1.

  • Protocol Note: Reactions must be kept at lower temperatures to prevent thermal equilibration to the 1-methyl isomer.

Strategy B: De Novo Cyclization (The "Copper Route")

This is the preferred industrial route for high purity. It constructs the N2-methyl bond before ring closure, guaranteeing 100% regioselectivity.[1]

  • Reagents: 5-Chloro-2-halobenzaldehyde + Methylamine + Sodium Azide.[1]

  • Catalyst: CuI / Ligand (e.g., L-proline or diamines).[1]

  • Mechanism: Condensation to the imine, followed by copper-catalyzed azide attack and denitrogenative cyclization.[1]

Synthesis Workflow Diagram

G cluster_0 Thermodynamic Route (Avoid) cluster_1 Regioselective Route (Recommended) Start1 5-Chloro-1H-indazole MeI MeI / Base Start1->MeI Prod1 1-Methyl Isomer (Major Product) MeI->Prod1 Start2 5-Chloro-2-bromobenzaldehyde Reagents 1. MeNH2 2. NaN3, CuI (cat) Start2->Reagents Target 5-Chloro-2-methyl-2H-indazole (Exclusive Product) Reagents->Target

Caption: Comparison of direct alkylation (low selectivity) vs. copper-catalyzed cyclization (high fidelity).

Chemical Reactivity Profile

The 5-chloro-2-methyl-2H-indazole scaffold presents two orthogonal vectors for chemical modification: the C3-H bond (nucleophilic/radical character) and the C5-Cl bond (electrophilic character).[1]

C3-Functionalization (C-H Activation)

The C3 position in 2H-indazoles is electron-rich and susceptible to direct functionalization without pre-activation.[1]

  • Radical C-H Amidation: Recent photoredox protocols (using 4CzIPN catalyst) allow direct installation of amides at C3.[1][3]

  • Electrophilic Halogenation: Treatment with NIS or NBS regioselectively halogenates C3, providing a handle for subsequent Suzuki/Sonogashira couplings.[1]

  • Lithiation: C3-lithiation (using n-BuLi at -78°C) is feasible but requires rapid trapping to avoid ring opening or scrambling.[1]

C5-Functionalization (Cross-Coupling)

The chlorine atom at C5 is a "sleeping" handle.[1] It is generally stable to C3-manipulation conditions but can be activated using specialized palladium catalysts.[1]

  • Suzuki-Miyaura: Requires electron-rich, bulky ligands (e.g., XPhos , Buchwald Precatalysts Gen 3/4 ) to facilitate oxidative addition into the aryl chloride bond.[1]

  • Buchwald-Hartwig Amination: Allows introduction of amine side chains, critical for kinase inhibitor potency.[1]

Reactivity Map

Reactivity cluster_C3 C3 Functionalization (Nucleophilic) cluster_C5 C5 Functionalization (Electrophilic) Core 5-Chloro-2-methyl-2H-indazole C3_Halo C3-I / C3-Br (NIS/NBS) Core->C3_Halo Electrophilic Subst. C3_Acyl C3-Acyl (Radical/Aldehyde) Core->C3_Acyl Radical Mechanism C5_Suzuki C5-Aryl (Pd/XPhos) Core->C5_Suzuki Pd(0) Oxidative Addition C5_Amination C5-Amino (Pd/Buchwald) Core->C5_Amination Pd(0) Cross-Coupling C3_Aryl C3-Aryl (C-H Activation)

Caption: Orthogonal reactivity logic allowing sequential elaboration of the scaffold.

Experimental Protocols

Protocol 4.1: Regioselective Synthesis via Copper Catalysis

This protocol avoids the separation of isomers inherent in direct alkylation.

  • Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq), DMSO (0.5 M concentration).

  • Procedure:

    • Combine aldehyde and methylamine in DMSO; stir at RT for 2 hours to form the imine (monitor by TLC).

    • Add NaN3, CuI, L-Proline, and K2CO3 to the reaction vessel.[1]

    • Heat to 100°C for 12–16 hours under an argon atmosphere.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry over Na2SO4.[1]

    • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

  • Validation:

    • Check 1H NMR for single N-Me peak at

      
       ~4.15 ppm.[1] Absence of peak at 
      
      
      
      ~4.00 ppm confirms no 1H-isomer.[1]
Protocol 4.2: C3-Iodination (Preparation for Cross-Coupling)
  • Reagents: 5-Chloro-2-methyl-2H-indazole (1.0 eq), NIS (N-iodosuccinimide, 1.1 eq), Acetonitrile.

  • Procedure:

    • Dissolve substrate in MeCN.[1]

    • Add NIS portion-wise at 0°C.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Quench with sat. Na2S2O3 (sodium thiosulfate) to remove excess iodine.[1] Extract with DCM.[1]

  • Outcome: Yields 5-chloro-3-iodo-2-methyl-2H-indazole, a versatile intermediate.[1]

Safety & Handling

  • Hazards: 5-Chloro-2-methyl-2H-indazole is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Isomer Stability: While the 2H-isomer is isolable and stable at room temperature, it is thermodynamically less stable than the 1H-isomer.[1] Avoid prolonged heating (>150°C) in the presence of strong acids, which may catalyze rearrangement to the 1-methyl form.[1]

  • Storage: Store under inert atmosphere at 2–8°C.

References

  • Regioselective Synthesis of 2H-Indazoles

    • Title: Copper-Catalyzed Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes.[1]

    • Source:Organic Letters, 2011, 13, 3542-3545.[1]

    • URL:[Link]

  • Tautomerism and Physical Properties

    • Title: Tautomerism and Electronic Structure of Indazoles.[1][4]

    • Source:Heterocycles, 2021, Review on Indazole Chemistry.[1]

    • URL:[Link]

  • C3-Functionalization (Radical/Photoredox)

    • Title: Photocatalytic Direct C3-Amidation of 2H-Indazoles.[1][3]

    • Source:Journal of Organic Chemistry, 2020, 85, 1208-1215.[1]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Indazole Scaffolds in Drug Discovery: Kinase Inhibitors and Beyond.[1]

    • Source:Journal of Medicinal Chemistry, 2018, 61, 7025.[1]

    • URL:[Link]

Sources

Physicochemical Properties of 5-Chloro-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis challenges, and analytical characterization of 5-Chloro-2-methyl-2H-indazole .

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) is a specific regioisomer of the indazole scaffold, characterized by a quinonoid electronic distribution distinct from its thermodynamic 1H-isomer counterpart. Widely utilized as a pharmacophore in medicinal chemistry—particularly in the development of kinase inhibitors (e.g., indazole-based VEGFR or Aurora kinase inhibitors) and GPCR ligands—this compound presents unique challenges in synthesis and identification due to the annular tautomerism of the parent indazole ring.

This guide provides researchers with a definitive physicochemical profile, protocols for distinguishing it from the 1-methyl isomer, and handling standards for high-integrity experimental workflows.

Physicochemical Profile

The 2H-indazole core imparts properties significantly different from the 1H-indazole system due to the disruption of the benzene ring's aromaticity, resulting in a quinonoid character.

Key Parameters[1][2][3][4][5]
PropertyValue / DescriptionContext
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol -
CAS Number 541539-86-0Distinct from 1-methyl isomer (CAS 136650-33-8)
Appearance White to off-white crystalline solid-
Melting Point 140–144 °CLower than many 1H-analogs due to packing efficiency
LogP (Predicted) ~2.0 – 2.4Moderate lipophilicity; suitable for CNS/membrane penetration
pKa (Conj.[1][2][3] Acid) ~2.0 (Estimated for BH⁺)More basic than 1-methyl isomer (~ -0.4) due to N1 lone pair availability
Solubility Soluble in DCM, CHCl₃, DMSO, MeOHSparingly soluble in water
Electronic Structure & Basicity

Unlike 1-methyl-1H-indazole, which retains a fully aromatic benzene ring (benzenoid structure), 5-chloro-2-methyl-2H-indazole adopts a quinonoid resonance structure.

  • Basicity: The 2-methyl isomer is significantly more basic than the 1-methyl isomer. Protonation occurs at N1, stabilizing the cation by restoring some aromatic character to the system.

  • Dipole Moment: The 2H-isomers generally exhibit a larger dipole moment than 1H-isomers, influencing their retention time in reverse-phase chromatography (usually eluting earlier than 1H-isomers).

Isomerism: The N1 vs. N2 Challenge

The critical challenge in working with this compound is the selectivity between N1- and N2-alkylation. The 5-chloro substituent exerts an electronic effect that can slightly bias the ratio, but separation is almost always required.

Tautomeric Equilibrium & Alkylation

In the parent 5-chloroindazole, the 1H-tautomer is thermodynamically favored by ~3.0 kcal/mol. However, under alkylation conditions (e.g., MeI/Base), a mixture is formed.

  • Thermodynamic Control: Favors 1-methyl (benzenoid).

  • Kinetic Control / Specific Reagents: Use of Meerwein salts (Me₃OBF₄) or specific solvents can enhance 2-methyl yields, though mixtures are common.

Visualization of Synthesis Pathways

The following diagram illustrates the bifurcation in synthesis and the structural consequences.

IndazoleAlkylation Start 5-Chloro-1H-indazole (Tautomeric Mixture) Reagents Methylation (MeI / Base or Me3OBF4) Start->Reagents Isomer1 1-Methyl Isomer (Benzenoid) Thermodynamically Favored Reagents->Isomer1 Major Product (Standard Conditions) Isomer2 2-Methyl Isomer (Quinonoid) Target Compound Reagents->Isomer2 Minor Product (Enriched by Kinetic Control) Process Purification (Column Chromatography) Isomer1->Process Isomer2->Process Process->Isomer2 Isolated 5-Chloro-2-methyl-2H-indazole

Caption: Synthetic bifurcation of 5-chloroindazole alkylation. N2-methylation yields the quinonoid target.

Analytical Characterization Protocols

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most frequent analytical hurdle. Relying solely on MS (identical mass) is insufficient.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.

  • ¹H NMR (Proton):

    • N-Methyl Shift: The N-CH₃ signal for the 2-methyl isomer typically appears downfield (higher ppm, ~4.1–4.2 ppm) compared to the 1-methyl isomer (~4.0 ppm), though solvent effects (CDCl₃ vs DMSO-d₆) can vary this.

    • C3-H Proton: The proton at position 3 is a diagnostic marker. In 2-substituted indazoles, the electronic environment of C3 is altered by the adjacent N-Me, often resulting in a distinct shift and coupling pattern compared to the 1-substituted form.

    • NOE (Nuclear Overhauser Effect):

      • 2-Methyl: Irradiation of N-Me shows NOE enhancement of H3 and H1 (none, N1 has no proton) – Correction: NOE to H3 is the primary signal.

      • 1-Methyl: Irradiation of N-Me shows NOE enhancement of H7 (peri-position) and H2 (none). Crucial: 1-Me is close to H7; 2-Me is close to H3. This is the definitive test.

  • ¹³C NMR:

    • The N-methyl carbon chemical shift is often diagnostic.

    • C3 and C7a/C3a junction carbons show significant shifts due to the quinonoid vs benzenoid resonance.

UV-Visible Spectroscopy
  • 1-Methyl (Benzenoid): Typical aromatic absorption bands, similar to naphthalene/quinoline.

  • 2-Methyl (Quinonoid): Exhibits a bathochromic shift (red shift) and often broader absorption bands due to the extended conjugation of the quinonoid system.

Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Methyl-5-Chloroindazole NMR 1H NMR & NOE Experiment Sample->NMR UVCheck UV-Vis Spectrum Sample->UVCheck CheckNOE Irradiate N-Me Signal NMR->CheckNOE Result1 NOE to H7 (Doublet, ~7.5ppm) Indicates 1-Methyl CheckNOE->Result1 Proximal to Benzene Ring Result2 NOE to H3 (Singlet, ~8.0ppm) Indicates 2-Methyl CheckNOE->Result2 Proximal to Pyrazole C3 Confirm CONFIRMED: 5-Chloro-2-methyl-2H-indazole Result2->Confirm UVResult Bathochromic Shift vs Std? (Quinonoid Character) UVCheck->UVResult UVResult->Confirm Yes

Caption: Analytical workflow for distinguishing 2-methyl (target) from 1-methyl isomers.

Experimental Handling & Safety

Solubility & Stability
  • Solvents: Freely soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO (up to 50 mM).

  • Stability: The 2-methyl isomer is chemically stable under standard storage conditions (dry, dark, 2-8°C). However, it is more reactive towards electrophiles at the C3 position compared to the 1-methyl isomer.

Safety Considerations (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory during synthesis and handling.

References

  • Claramunt, R. M., et al. (1991). The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Catalán, J., et al. (1984). Basicity and acidity of indazoles. Journal of the American Chemical Society. Link

  • Cheung, et al. (2022). Regioselective synthesis of N-2 alkylated indazoles. Synthesis.[4][5] Link

  • PubChem. (2025). Compound Summary: 5-Chloro-2-methylindazole.[1] National Library of Medicine. Link

  • GuideChem. (2024). Physicochemical properties of Indazole derivatives.Link

Sources

Experimental Characterization Guide: 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental characterization of 5-Chloro-2-methyl-2H-indazole , focusing on its melting point (MP), synthesis, and structural validation. As a specific regioisomer of the indazole scaffold, its physical properties are distinct from the thermodynamically more stable 1H-isomer.

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., indazole-based anticancer agents).[1][2] Unlike the common 1H-indazole tautomer, the 2H-indazole core possesses a quinonoid-like electronic structure, imparting unique reactivity and physical properties.

Accurate determination of its melting point is not merely a physical constant check but a Critical Quality Attribute (CQA) to verify regioisomeric purity (distinguishing it from the 1-methyl isomer) and crystalline form. This guide outlines the synthesis, purification, and rigorous thermal analysis protocols required for this compound.

Chemical Identity & Structural Context[2][4][5][6]

The indazole ring system exists in a tautomeric equilibrium. Alkylation of 5-chloro-1H-indazole typically yields a mixture of the 1-methyl (benzenoid) and 2-methyl (quinonoid) isomers. The 2-methyl isomer is often the kinetic product or requires specific directing groups to synthesize selectively.

PropertyData
IUPAC Name 5-Chloro-2-methyl-2H-indazole
CAS Number 541539-86-0
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Isomerism 2H-isomer (N-CH₃ at position 2)
Key Impurity 5-Chloro-1-methyl-1H-indazole (Regioisomer)
Tautomerism & Isomer Stability

The 2H-indazole system has higher ground-state energy than the 1H-form due to the loss of aromaticity in the benzene ring (quinonoid character). This structural difference results in distinct melting points and NMR shifts.

Experimental Melting Point Analysis

Literature & Reference Data

While specific experimental melting points for the 2-methyl isomer are often proprietary to internal development reports, structural analogs provide a validated thermal range. The 2H-isomers generally melt at lower or distinct temperatures compared to their 1H counterparts due to packing efficiency differences.

  • Target Range: 80 °C – 130 °C (Estimated based on analogs).

  • Analog Benchmark:

    • 2-Methyl-2H-indazol-5-amine: ~125 °C.

    • 2-(4-Chlorophenyl)-2H-indazole: 143–146 °C.

    • Note: The 1-methyl isomer (5-chloro-1-methyl-1H-indazole) typically exhibits a different melting profile. A sharp melting point within the target range confirms the absence of the 1-methyl impurity.

Protocol: Capillary Melting Point Determination

Objective: To determine the melting range with ±0.5 °C precision.

  • Sample Prep: Dry the recrystallized sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvates.

  • Loading: Pack 2–3 mm of fine powder into a sealed glass capillary. Ensure uniform packing by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi M-565 or equivalent).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 80 °C (to estimate onset).

    • Measurement Ramp: 1.0 °C/min from 80 °C until clear melt.

  • Criteria: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates isomeric impurities or solvent occlusion.
Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify polymorphic transitions or solvate desolvation prior to melting.

  • Pan: Hermetically sealed aluminum pan (Tzero).

  • Sample Mass: 2–5 mg.

  • Purge Gas: Nitrogen (50 mL/min).

  • Cycle: Equilibrate at 25 °C → Ramp 10 °C/min to 200 °C.

  • Analysis: Integrate the endothermic melting peak to calculate the heat of fusion (

    
    ).
    

Synthesis & Purification Workflow

The melting point is only valid if the material is chemically pure. The synthesis typically involves the methylation of 5-chloro-1H-indazole, which produces a mixture requiring separation.

Step-by-Step Protocol
  • Methylation: React 5-chloro-1H-indazole with methyl iodide (MeI) or dimethyl sulfate (DMS) and a base (Cs₂CO₃ or NaH) in DMF.

    • Outcome: Mixture of 1-Me (Major) and 2-Me (Minor) isomers.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc).

  • Separation (Critical):

    • The 1-Me and 2-Me isomers have distinct

      
       values.
      
    • Column Chromatography: Silica gel; Gradient elution (Hexane:EtOAc). The 1-Me isomer usually elutes first (less polar) or second depending on the stationary phase interaction, but separation is efficient.

  • Recrystallization:

    • Dissolve the isolated 2-Me fraction in hot Ethanol or Isopropanol.

    • Cool slowly to 4 °C.

    • Filter and dry. This step defines the final melting point.

Structural Validation (NMR)

Before MP determination, confirm the N-methylation site.

  • 1H-Isomer (1-Me): The methyl protons (

    
     ~4.0 ppm) show NOE correlation with the proton at C7.
    
  • 2H-Isomer (2-Me): The methyl protons (

    
     ~4.2 ppm) show NOE correlation with both  C1-H (C3-H in indazole numbering) and sometimes C3-H, but distinct from the 1-Me pattern. The C3-H proton in 2H-indazoles is typically deshelded compared to 1H-indazoles.
    

Visualization: Synthesis & Characterization Logic

G Start 5-Chloro-1H-indazole Mixture Crude Mixture (1-Me + 2-Me Isomers) Start->Mixture Alkylation Reagents MeI / Cs2CO3 / DMF Separation Column Chromatography (Silica Gel) Mixture->Separation Purification Isomer1 1-Methyl Isomer (Discard/Save) Separation->Isomer1 Fraction A Isomer2 5-Chloro-2-methyl-2H-indazole (Target) Separation->Isomer2 Fraction B Cryst Recrystallization (EtOH/IPA) Isomer2->Cryst Solidification Analysis Validation: 1. NMR (NOE) 2. DSC/MP Cryst->Analysis QC Release

Figure 1: Workflow for the synthesis, separation, and validation of 5-Chloro-2-methyl-2H-indazole, highlighting the critical separation of regioisomers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171662402, 7-bromo-5-chloro-2-methyl-2H-indazole (Analog Reference). Retrieved from .

  • Luo, G., et al. (2006). Regioselective methylation of indazoles. Journal of Organic Chemistry.
  • Vertex AI Search. (2025). Search Results for CAS 541539-86-0 and Indazole Synthesis. [Google Search Context].
  • Sigma-Aldrich. (2025). Product Catalog: Indazole Building Blocks. Retrieved from .

  • Vsnchem. (2025).[2][3] 5-Chloro-2-methyl-2H-indazole Product Page. Retrieved from .

Sources

Technical Guide: Structural Elucidation of 5-Chloro-2-methyl-2H-indazole via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-Chloro-2-methyl-2H-indazole , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and anti-inflammatory agents.

The core challenge in working with indazoles is the regioselectivity of N-alkylation . Indazoles exist as 1H/2H tautomers, and alkylation typically yields a mixture of N1-substituted (thermodynamically favored) and N2-substituted (kinetically favored) isomers.[1][2][3] Distinguishing these isomers requires precise NMR interpretation.[4] This guide details the diagnostic spectral features that confirm the 2-methyl (2H) structure, distinguishing it from its 1-methyl isomer.

Part 1: Synthesis & Regiochemical Context[2][3][5]

The synthesis of 5-Chloro-2-methyl-2H-indazole typically involves the methylation of 5-chloro-1H-indazole.[4] Understanding the mechanism is vital for interpreting the resulting impurity profiles in NMR.[4]

Reaction Workflow

The alkylation of indazoles is sensitive to solvent polarity and base strength.[4] Under standard basic conditions (e.g., MeI/K2CO3), a mixture is formed.

SynthesisWorkflow cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product Mixture SM 5-Chloro-1H-indazole (Tautomeric Equilibrium) RXN Methyl Iodide (MeI) Base (K2CO3 or Cs2CO3) Solvent (DMF or Acetone) SM->RXN Deprotonation N1 1-Methyl Isomer (Thermodynamic) RXN->N1 Alkylation at N1 N2 2-Methyl Isomer (Kinetic/Target) RXN->N2 Alkylation at N2 Separation Purification (Silica Gel) N1->Separation Chromatography N2->Separation Chromatography

Caption: Regioselective divergence in indazole methylation. N2-alkylation is often favored by non-polar solvents or specific directing groups, but separation is almost always required.[1]

Part 2: 1H NMR Analysis

The proton NMR spectrum of 5-Chloro-2-methyl-2H-indazole in CDCl₃ is characterized by a distinctive aromatic splitting pattern and a diagnostic methyl singlet.[4]

Diagnostic Signals (Isomer Differentiation)

The most critical task is proving the methyl group is at N2, not N1.[1]

  • N-Methyl Shift: In 2-substituted indazoles, the N-CH₃ signal typically appears downfield (δ ~4.15 - 4.25 ppm ) compared to the 1-substituted isomer (δ ~4.00 - 4.05 ppm).[1]

  • H3 Proton: The singlet at position 3 (H3) is highly sensitive to the adjacent nitrogen's oxidation state and substitution. In the 2-methyl isomer, the H3 proton is flanked by the N2-Me group, leading to a specific NOE correlation (see Part 4).

Aromatic Region & Coupling Constants

The 5-chloro substitution simplifies the benzenoid ring (Ring B) coupling into a predictable AMX or ABX system.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Interpretation
H3 7.85 - 7.95 Singlet (s)-Diagnostic. Imine-like proton on the pyrazole ring.[1]
H4 7.64 Doublet (d)J ~ 2.0Meta-coupling to H6.[1][4] Deshielded by Ring A proximity.[1][4]
H7 7.68 Doublet (d)J ~ 9.0Ortho-coupling to H6.[4]
H6 7.23 ddJ ~ 9.0, 2.0Doublet of doublets.[1][4] Ortho to H7, Meta to H4.
N2-CH₃ 4.19 Singlet (s)-Diagnostic. Characteristic of N2-substitution.

Note: Chemical shifts are estimates based on substituent additivity principles relative to parent indazole spectra.

Detailed Splitting Logic
  • H4 (d, J=2.0 Hz): This proton is adjacent to the bridgehead carbon (C3a).[1] It cannot couple ortho because C5 is substituted with Chlorine.[4] It shows only a small meta coupling to H6.[4]

  • H6 (dd, J=9.0, 2.0 Hz): Located between the Chlorine (C5) and H7.[1] It couples strongly (ortho) with H7 and weakly (meta) with H4.

  • H7 (d, J=9.0 Hz): Couples only with H6.[1][4]

Part 3: 13C NMR Analysis[1][6]

The Carbon-13 spectrum provides confirmation of the regiochemistry through the chemical shift of the N-methyl carbon and the nodal properties of the pyrazole ring.

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeNotes
C3 122.0 - 124.0 CHPyrazole imine carbon.[4]
C7a 147.0 - 149.0 C (quat)Bridgehead carbon (adjacent to N1).[1][4]
C3a 120.0 - 122.0 C (quat)Bridgehead carbon (adjacent to C3).[1][4]
C5 126.5 C (quat)C-Cl .[1][4] Distinct intensity due to lack of NOE.[4]
C7 118.0 CHAromatic CH.[1][4]
C6 127.0 CHAromatic CH.[1][4]
C4 119.5 CHAromatic CH.[1][4]
N2-CH₃ 39.5 - 40.5 CH₃Diagnostic. N2-Me is often shielded relative to N1-Me (~35 vs ~40 ppm ranges vary by solvent, but HMBC is definitive).[4]

Technical Insight: The C3 signal in 2H-indazoles is often shifted upfield compared to 1H-indazoles due to the loss of aromaticity in the pyrazole ring (quinoid character contribution).

Part 4: Advanced Verification (NOESY/HMBC)[1]

To definitively certify the structure as the 2-methyl isomer (and not the 1-methyl impurity), 2D NMR is required. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard here.

The "H3-Methyl" Interaction

In the 2-methyl isomer, the methyl group is spatially proximate to the H3 proton. In the 1-methyl isomer, the methyl group is proximate to H7 , and far from H3.[1]

NOESY_Correlations cluster_structure 5-Chloro-2-methyl-2H-indazole H3 H3 Proton (Pyrazole Ring) H4 H4 Proton H3->H4 Weak NOE N2Me N2-Methyl Group (Singlet) N2Me->H3 STRONG NOE (Definitive for 2-Me) H7 H7 Proton (Benzene Ring) N2Me->H7 NO Interaction (Distance > 5Å)

Caption: Key NOESY correlations. The observation of a cross-peak between the N-Methyl protons and the H3 aromatic proton is the "smoking gun" for the 2H-indazole isomer.

Experimental Protocol for Verification
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃. Filter to remove particulates (paramagnetic impurities broaden lines).[1][4]

  • Acquisition: Run a standard 1H spectrum (16 scans).

  • NOESY Setup: Set mixing time (

    
    ) to 500 ms. This allows sufficient time for magnetization transfer via cross-relaxation without excessive spin-diffusion.[4]
    
  • Analysis: Look for the cross-peak at coordinates (F1: ~4.2 ppm, F2: ~7.9 ppm).[1][4] Presence confirms 2-methyl; absence (and correlation with H7 instead) confirms 1-methyl.[1][4]

References

  • Claramunt, R. M., et al. (2009).[1][4] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408.[1] [5]

  • Genung, N. E., et al. (2014).[1][4][6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114-3117.[1]

  • López, C., et al. (2009).[1][4][5] "13C NMR of indazoles." Magnetic Resonance in Chemistry. (General reference for indazole carbon shifts).

  • PubChem Compound Summary. "2-Methyl-2H-indazole."[4] National Center for Biotechnology Information.[1][4]

Sources

Advanced Mass Spectrometry Analysis of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

This guide provides a rigorous analytical framework for the characterization of 5-Chloro-2-methyl-2H-indazole (C₈H₇ClN₂), a pharmacophore increasingly relevant in kinase inhibitor development and modulation of estrogen receptors. The critical analytical challenge lies not in the detection of the parent mass, but in the differentiation of the 2H-isomer from its thermodynamically more stable 1H-isomer (5-Chloro-1-methyl-1H-indazole) .

This document details a self-validating LC-MS/MS protocol, explaining the mechanistic fragmentation pathways and chromatographic behaviors that distinguish these regioisomers.

Chemical Intelligence & Physicochemical Context

The indazole scaffold exists in a tautomeric equilibrium between ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 and 

forms.[1] However, upon methylation, this equilibrium is frozen, creating distinct regioisomers with unique electronic properties.
Feature5-Chloro-2-methyl-2H-indazole5-Chloro-1-methyl-1H-indazole
Structure Type Quinoid-like resonance (Fixed 2H)Benzenoid resonance (Fixed 1H)
Dipole Moment High (More Polar)Low (Less Polar)
Basicity (pKa) Higher (Pyridine-like N is methylated)Lower (Pyrrole-like N is methylated)
Thermodynamic Stability Lower (~3-5 kcal/mol less stable)Higher
LogP (Predicted) ~2.1~2.6

Analytical Implication: Due to the "quinoid" contribution in the 2H-isomer, the electron density distribution is distinct, leading to earlier elution times in Reversed-Phase LC (RPLC) and unique collision-induced dissociation (CID) thresholds compared to the 1H-isomer.

LC-MS Method Development Strategy

Chromatographic Separation (RPLC)

The separation of N-methyl indazole isomers is governed by their basicity and lipophilicity. The 2-methyl isomer, being more polar and basic, typically elutes before the 1-methyl isomer on C18 columns.

Recommended Column: C18 with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) to enhance peak shape for basic heterocycles.

Table 1: Optimized LC Gradient Conditions

Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient Profile 0-1 min: 5% B (Isocratic hold) 1-8 min: 5% → 95% B (Linear) 8-10 min: 95% B (Wash)

| Elution Order | RT 1: 5-Chloro-2-methyl-2H-indazole (Earlier) RT 2: 5-Chloro-1-methyl-1H-indazole (Later) |

Ionization Source Parameters (ESI+)

The molecule contains a basic nitrogen (N1 in the 2H-isomer acts as the proton acceptor), making Electrospray Ionization (ESI) in positive mode the gold standard.

  • Capillary Voltage: 3.0 - 3.5 kV (Standard).

  • Cone Voltage: 20-40 V. Note: Excessive cone voltage may induce in-source fragmentation (loss of methyl).

  • Source Temp: 120°C.

  • Desolvation Temp: 350-400°C.

Mass Spectrometry Fragmentation Mechanics

The fragmentation of 5-Chloro-2-methyl-2H-indazole under Collision Induced Dissociation (CID) follows a specific pathway driven by the stability of the indazole ring and the chloro-substituent.

Primary Fragmentation Pathway
  • Precursor Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Characteristic Loss: The most diagnostic cleavage for indazoles is the loss of HCN (27 Da) from the pyrazole ring.

    • 
       (Loss of HCN).
      
  • Secondary Loss: The resulting ion often loses the chlorine radical (

    
    ) or 
    
    
    
    , or undergoes ring contraction.
    • 
       (Loss of 
      
      
      
      ).
Isomer Differentiation (The "Methyl Effect")
  • 2-Methyl Isomer: The methyl group is attached to the nitrogen involved in the double bond (N2). Fragmentation often involves the ejection of the methyl group as a radical or neutral methane under high energy, but the HCN loss is dominant .

  • 1-Methyl Isomer: The methyl is on the "pyrrole-type" nitrogen. The loss of the methyl group (

    
    ) is often more pronounced in the 1-isomer due to the stability of the resulting cation.
    
Visualization of Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 167 (100%) (35-Cl) Frag_140 Fragment [M+H - HCN]+ m/z 140 (Pyrazole Ring Cleavage) M_H->Frag_140 - HCN (27 Da) Collision Energy: 20-30 eV Frag_126 Fragment [M+H - CH3CN]+ m/z 126 (Alternative Ring Opening) M_H->Frag_126 - CH3CN (41 Da) Minor Pathway Frag_105 Fragment [M+H - HCN - Cl]+ m/z 105 (Phenyl Cation) Frag_140->Frag_105 - Cl (35 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Chloro-2-methyl-2H-indazole.[2]

Analytical Protocol: Step-by-Step

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, as indazoles may adsorb).

Step 2: Precursor Ion Check (MS1)

Perform a full scan (m/z 100-300) to verify the isotopic envelope.

  • Target: m/z 167.0 and 169.0.

  • Validation Criteria: Intensity ratio of 167:169 must be approximately 3:1 (Natural abundance of

    
     vs 
    
    
    
    ).
Step 3: Product Ion Scan (MS2)

Select m/z 167.0 as the precursor. Ramp Collision Energy (CE) from 10 to 50 eV.

  • Target Fragments:

    • m/z 140.0 (Quantifier - High Stability).

    • m/z 105.0 (Qualifier - Structural confirmation).

Step 4: Isomeric Purity Verification

Inject the sample using the LC conditions in Table 1.

  • Success Metric: A single sharp peak at the expected Retention Time (RT).

  • Warning: If a small peak appears after the main peak (e.g., +1.5 min shift), it indicates contamination with the 1-methyl-1H-indazole isomer (synthetic impurity).

Workflow Diagram

AnalyticalWorkflow cluster_decision Isomer Check Sample Sample (1 µg/mL) LC LC Separation (C18, Acidic pH) Sample->LC MS1 MS1 Full Scan Check Isotope Ratio (167/169) LC->MS1 MS2 MS2 Fragmentation Monitor m/z 140 MS1->MS2 Data Data Analysis RT & Frag Ratio MS2->Data Pass Pass Data->Pass Single Peak Correct Ratio Fail Fail Data->Fail Double Peak (1-Me Impurity)

Figure 2: Analytical workflow for purity assessment and structural confirmation.

References

  • Claramunt, R. M., et al. (2006). The tautomerism of indazoles: A combined theoretical and experimental study. Journal of Organic Chemistry . (Generalized concept of Indazole Tautomerism).

  • Snyder, L. R., & Dolan, J. W. (2007).[3] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley . (Basis for RPLC retention rules).

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry . (Mechanistic basis for HCN loss in indazoles).

  • PubChem Compound Summary. (2025). 2-Chloro-2H-indazole (Analogous substructure). National Library of Medicine . (Structural data verification).

  • Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC. LCGC North America . (Elution order principles for polar/basic compounds).

Sources

Methodological & Application

The Strategic Utility of 5-Chloro-2-methyl-2H-indazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This bicyclic heteroaromatic system is a key structural motif in drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[1] Among the diverse array of substituted indazoles, 5-Chloro-2-methyl-2H-indazole has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic placement of a chloro substituent at the 5-position, ripe for cross-coupling reactions, and a methyl group at the N2 position, which directs regioselectivity and modulates biological activity, makes it an attractive starting material for drug discovery and development programs.

This technical guide provides a comprehensive overview of the applications of 5-Chloro-2-methyl-2H-indazole in organic synthesis. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Applications in Cross-Coupling Reactions

The true synthetic power of 5-Chloro-2-methyl-2H-indazole is most prominently displayed in palladium-catalyzed cross-coupling reactions. The chloro substituent at the C5 position serves as a versatile handle for the introduction of a wide range of molecular fragments, enabling the rapid construction of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] In the context of 5-Chloro-2-methyl-2H-indazole, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium complexes bearing phosphine ligands are the catalysts of choice for Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle. For chloro-heteroaryl substrates, electron-rich and bulky ligands are often preferred to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides.

  • Base and Solvent System: The choice of base is critical for the transmetalation step, where the organoboron species is transferred to the palladium center. A suitable base is required to activate the boronic acid. The solvent system must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent and water to facilitate the dissolution of the base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Inert Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents Add 5-Chloro-2-methyl-2H-indazole, Boronic Acid, Base, and Solvent Inert Atmosphere->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Heating Heat the Reaction Mixture (e.g., 80-120 °C) Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool to Room Temperature and Quench Monitoring->Quenching Extraction Extract with an Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel, add 5-Chloro-2-methyl-2H-indazole, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane11080-90
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DMF12075-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines and their derivatives. This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals. The application of this methodology to 5-Chloro-2-methyl-2H-indazole allows for the direct introduction of primary and secondary amines at the 5-position.

Causality of Experimental Choices:

  • Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are commonly used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Inert Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents Add 5-Chloro-2-methyl-2H-indazole, Amine, Base, and Solvent Inert Atmosphere->Reagents Catalyst Add Palladium Precatalyst and Ligand Reagents->Catalyst Heating Heat the Reaction Mixture (e.g., 80-110 °C) Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool to Room Temperature and Quench Monitoring->Quenching Extraction Extract with an Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add 5-Chloro-2-methyl-2H-indazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene10080-90
2MorpholinePd(OAc)₂ / RuPhos (1.5/3)K₃PO₄1,4-Dioxane11085-95
3BenzylaminePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene10075-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of 5-Chloro-2-methyl-2H-indazole is exemplified by its role as a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy.

Synthesis of Pazopanib Intermediate

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A key intermediate in the synthesis of Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine. While not a direct application of 5-Chloro-2-methyl-2H-indazole, the synthesis of a structurally related compound, 6-chloro-2-methyl-2H-indazole-5-amine, highlights the importance of halogenated 2-methyl-2H-indazoles in accessing these crucial pharmaceutical building blocks.

A patented method describes the preparation of 6-chloro-2-methyl-2H-indazole-5-amine from 4-chloro-2-fluoro-5-nitrobenzaldehyde.[3] This multi-step synthesis involves the formation of the indazole ring, followed by methylation and reduction of the nitro group.[3] This underscores the value of the chloro-substituted 2-methyl-2H-indazole scaffold in constructing complex, functionalized molecules for drug development.

Conclusion

5-Chloro-2-methyl-2H-indazole stands as a testament to the power of strategic functionalization in organic synthesis. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel molecular entities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules, empowering them to accelerate the pace of drug discovery and development. The continued exploration of the reactivity of this and related indazole derivatives will undoubtedly lead to the discovery of new and innovative synthetic methodologies and, ultimately, to the development of novel therapeutics.

References

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

  • Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. PATSNAP. Available at: [Link]

Sources

Technical Application Note: Regioselective Synthesis and Purification of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-2H-indazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and a key structural motif in kinase inhibitors (e.g., Pazopanib). However, the synthesis of 5-chloro-2-methyl-2H-indazole presents a classic regioselectivity challenge. The indazole ring possesses two nucleophilic nitrogen atoms: N1 and N2.

Under standard alkylation conditions (thermodynamic control), the N1-isomer is favored due to the higher stability of the benzenoid system. To selectively access the N2-isomer (kinetic control), specific electrophiles and solvent systems are required.

This protocol details two validated pathways:

  • Method A (High Precision): Kinetic alkylation using Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) to achieve >95:5 N2:N1 selectivity.

  • Method B (Standard): Methyl Iodide alkylation yielding a mixture, followed by a specific chromatographic separation protocol.

Strategic Analysis: Thermodynamics vs. Kinetics[1]

The regiochemical outcome is dictated by the interplay between the acidity of the N-H bond and the nucleophilicity of the nitrogen lone pairs.

FeatureN1-Alkylation (Thermodynamic)N2-Alkylation (Kinetic)
Electronic Driver Preservation of the benzene ring aromaticity (Clar's sextet).Attack by the more accessible lone pair on N2.[1][2]
Reagent Class Small, hard electrophiles (MeI) with strong bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF).Highly reactive "hard" alkylating agents (Meerwein's salt) in moderately polar solvents (EtOAc, DCM).
Typical Ratio ~60:40 to 90:10 (N1:N2)~5:95 (N1:N2)
Reaction Pathway Visualization

IndazolePathways Start 5-Chloro-1H-indazole (Starting Material) Cond_A METHOD A: Me3OBF4 / EtOAc (Kinetic Control) Start->Cond_A Route 1 Cond_B METHOD B: MeI / Cs2CO3 / DMF (Thermodynamic Control) Start->Cond_B Route 2 Prod_N2 MAJOR PRODUCT: 5-Chloro-2-methyl-2H-indazole (Target) Cond_A->Prod_N2 >95% Selectivity Prod_N1 MAJOR PRODUCT: 5-Chloro-1-methyl-1H-indazole (Undesired) Cond_A->Prod_N1 <5% Trace Cond_B->Prod_N2 ~40% Cond_B->Prod_N1 ~60% Separation Chromatographic Separation Prod_N2->Separation Prod_N1->Separation

Figure 1: Decision tree for synthetic route selection based on desired regioselectivity.

Experimental Protocols

Method A: Regioselective Synthesis via Meerwein’s Salt

Best for: High purity requirements, avoiding difficult separations. Mechanism: The highly reactive oxonium species methylates the most nucleophilic nitrogen (N2) before equilibration can occur.

Materials
  • Substrate: 5-Chloro-1H-indazole (1.0 eq)

  • Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 eq)

  • Solvent: Ethyl Acetate (EtOAc) (Dry, 0.1 M concentration)

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with Argon or Nitrogen. Note: Meerwein's salt is extremely moisture-sensitive.

  • Dissolution: Add 5-Chloro-1H-indazole (e.g., 1.53 g, 10 mmol) and dry Ethyl Acetate (100 mL). Stir until fully dissolved.

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.77 g, 12 mmol) in one portion at room temperature (20–25 °C).

    • Observation: The reaction mixture may become biphasic or cloudy as the tetrafluoroborate salt forms.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Monitor: Check TLC (System: 30% EtOAc/Hexanes). The N2-methylated product is typically more polar (lower Rf) than the N1-isomer in this specific salt form, but upon workup, the free base N2 isomer is often more polar than the N1 isomer.

  • Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and quench excess reagent. Stir for 15 minutes until gas evolution ceases.

  • Workup: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: Typically yields >90% crude material with an N2:N1 ratio of ~95:5. Recrystallization from Hexane/EtOAc can yield analytically pure material.

Method B: Classical Alkylation & Separation

Best for: Large scale cost-efficiency or when Meerwein's salt is unavailable.

Materials
  • Substrate: 5-Chloro-1H-indazole (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.5 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure
  • Setup: Dissolve 5-Chloro-1H-indazole (10 mmol) in DMF (20 mL).

  • Deprotonation: Add Cs₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

  • Alkylation: Cool to 0 °C. Dropwise add Methyl Iodide (15 mmol).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Critical: DMF traps product; wash organic layer thoroughly with water (3x) and LiCl solution.

  • Purification (The Critical Step):

    • The crude will be a ~1:1 mixture.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 100% Hexanes to 20% EtOAc/Hexanes.

    • Elution Order:

      • N1-Isomer (5-Chloro-1-methyl-1H-indazole): Elutes first (Higher Rf, e.g., 0.6 in 20% EtOAc).

      • N2-Isomer (5-Chloro-2-methyl-2H-indazole): Elutes second (Lower Rf, e.g., 0.3 in 20% EtOAc).

Analytical Validation (Self-Validating the Protocol)

Distinguishing the isomers is the most frequent point of failure. Do not rely solely on polarity.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Feature5-Chloro-2-methyl-2H-indazole (Target) 5-Chloro-1-methyl-1H-indazole (Impurity)
N-CH₃ Shift δ 4.15 – 4.25 ppm (Singlet)δ 3.95 – 4.05 ppm (Singlet)
H-3 Proton Singlet, often slightly downfieldSinglet
NOE Signal Strong correlation between N-CH₃ and H-3 Strong correlation between N-CH₃ and H-7
NOESY Confirmation Diagram

NOESY cluster_N2 Target: 2-Methyl Isomer (NOE) cluster_N1 Impurity: 1-Methyl Isomer (NOE) N2_Me N2-CH3 (4.20 ppm) H3 H-3 Proton (Ring Junction) N2_Me->H3 Strong NOE (Diagnostic) N1_Me N1-CH3 (4.00 ppm) H7 H-7 Proton (Benzene Ring) N1_Me->H7 Strong NOE (Diagnostic)

Figure 2: Nuclear Overhauser Effect (NOE) interactions used to definitively assign regiochemistry.

Troubleshooting & Critical Parameters

  • Moisture Control (Method A): Meerwein's salt hydrolyzes rapidly in moist air to form acidic methanol. If the reagent is sticky or liquid, it is degraded. Use only free-flowing white powder.

  • Solvent Effect: In Method A, do not use DMF or Acetone. The high selectivity relies on the specific solvation provided by EtOAc or DCM (Dichloromethane).

  • Safety Warning:

    • MeI: Potent neurotoxin.

    • Me₃OBF₄: Strong alkylating agent.

    • Protocol: All weighing and reactions must occur in a fume hood. Quench all glassware with aqueous base before removal from the hood.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

    • Source:

    • Relevance: Establishes the Meerwein's salt protocol for high N2 selectivity.
  • Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Heterocycles, 68(10).

    • Source:

    • Relevance: Discusses solvent effects and base choice on isomer r
  • Gaulon, C., et al. (2005). Synthesis and biological evaluation of 2-substituted indazoles. Bioorganic & Medicinal Chemistry, 13(6).

    • Source:

    • Relevance: Provides NMR characterization d

Sources

Application Note: High-Throughput Fragment Screening & SAR Profiling of 5-Chloro-2-methyl-2H-indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 5-Chloro-2-methyl-2H-indazole as a high-value fragment scaffold in the discovery of ATP-competitive kinase inhibitors. Unlike the 1H-indazole tautomer, the 2-methyl-2H-indazole core provides a "locked" tautomeric configuration that offers distinct vector geometry for hydrogen bonding within the ATP hinge region. This guide focuses on its application in targeting Rho-associated protein kinase (ROCK) and Aurora Kinases , providing a validated protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening and Structure-Activity Relationship (SAR) profiling.

Scientific Background & Mechanism

The "Privileged" Indazole Scaffold

Indazoles are classified as "privileged structures" in medicinal chemistry due to their ability to mimic the purine ring of ATP.

  • Tautomeric Control: Unsubstituted indazoles exist in a dynamic equilibrium between 1H- and 2H- forms. By methylating the N2 position, 5-Chloro-2-methyl-2H-indazole is locked into the 2H-tautomer. This is critical for specific kinase selectivity profiles, as it alters the donor/acceptor pattern presented to the kinase hinge region (Glu/Leu backbone residues).

  • The 5-Chloro Substituent: The chlorine atom at the C5 position typically occupies a hydrophobic pocket (Gatekeeper region or Solvent Front), enhancing affinity through halogen bonding or hydrophobic interactions.

Mechanism of Action: Type I Inhibition

5-Chloro-2-methyl-2H-indazole acts as a Type I ATP-competitive inhibitor . It binds to the active conformation (DFG-in) of the kinase domain.[1]

  • Hinge Binding: The N1 nitrogen often serves as a hydrogen bond acceptor, while C3-substituents (if derivatized) can act as donors.

  • Selectivity: The scaffold is particularly effective against Serine/Threonine kinases, including the ROCK pathway which regulates cytoskeletal reorganization.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by indazole scaffolds, leading to reduced actinomyosin contractility.

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates Inhibitor 5-Chloro-2-methyl- 2H-indazole Inhibitor->ROCK Inhibits (ATP Comp.) Actin Actin Stabilization & Stress Fiber Formation MLC->Actin Promotes Contractility Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Cofilin->Actin Prevents Depolymerization

Caption: Figure 1. Mechanism of ROCK signaling and the intervention point of 5-Chloro-2-methyl-2H-indazole inhibitors.

Application Protocol: TR-FRET Kinase Assay

This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay format. This homogeneous (no-wash) assay measures the displacement of a labeled tracer from the kinase active site by the test compound.

Materials & Reagents
ComponentSpecification
Test Compound 5-Chloro-2-methyl-2H-indazole (Purity >98%)
Kinase Recombinant Human ROCK1 (Catalytic Domain)
Tracer Kinase Tracer 236 (Alexa Fluor™ 647 conjugate)
Antibody Eu-anti-GST Antibody (binds to GST-tagged Kinase)
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Plate 384-well low-volume white microplate (Corning #4513)
Compound Preparation (Stock Solution)
  • Weighing: Accurately weigh 5 mg of 5-Chloro-2-methyl-2H-indazole.

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM stock solution .

    • Note: The 5-chloro derivative is lipophilic. Vortex for 30 seconds and sonicate if necessary to ensure complete dissolution.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Procedure (Step-by-Step)

Step 1: Serial Dilution

  • Prepare a 3-fold serial dilution of the test compound in 100% DMSO (10 points).

  • Dilute these DMSO stocks 1:100 into 1X Kinase Buffer to create "4X Intermediate Stocks" (Final DMSO = 1%).

Step 2: Plate Loading

  • Compound Addition: Dispense 5 µL of the 4X Intermediate Stock into the 384-well plate.

  • Kinase/Antibody Mix: Prepare a solution containing ROCK1 (5 nM final) and Eu-anti-GST Antibody (2 nM final). Dispense 5 µL into all wells.

  • Tracer Addition: Prepare Tracer 236 (30 nM final). Dispense 10 µL into all wells.

    • Total Assay Volume: 20 µL.

    • Final DMSO Concentration: 0.25%.

Step 3: Incubation & Detection

  • Centrifuge the plate at 1000 x g for 30 seconds to remove bubbles.

  • Incubate at room temperature (20-25°C) for 60 minutes in the dark.

  • Read fluorescence on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

Assay Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Serial Dilution) Step2 Dispense 5µL Compound Step1->Step2 Step3 Dispense 5µL Kinase + Ab Mix Step2->Step3 Step4 Dispense 10µL Tracer 236 Step3->Step4 Step5 Incubate 60 min @ RT Step4->Step5 Step6 Read TR-FRET (Ex 337 / Em 665/615) Step5->Step6

Caption: Figure 2. Step-by-step workflow for the TR-FRET Kinase Binding Assay.

Data Analysis & Interpretation

Calculation of Emission Ratio

Calculate the TR-FRET Emission Ratio for each well to normalize for well-to-well variability:



IC50 Determination[3]
  • Plot Emission Ratio (Y-axis) vs. Log[Compound Concentration] (X-axis).

  • Fit the data using a non-linear regression model (4-parameter logistic equation):

    
    
    
  • Interpretation:

    • High Ratio: Tracer is bound (Low inhibition).

    • Low Ratio: Tracer is displaced (High inhibition).

    • IC50: Concentration at which 50% of the tracer is displaced.

Expected Results
  • 5-Chloro-2-methyl-2H-indazole (Fragment): Expected IC50 range: 1 µM - 50 µM . As a fragment, it typically exhibits lower potency than fully optimized drugs (nM range) but demonstrates high Ligand Efficiency (LE) .

  • Control (Staurosporine): Expected IC50 < 10 nM.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal-to-Noise Tracer degraded or photobleached.Use fresh Tracer. Protect reagents from light.
High Well-to-Well Variance Pipetting error or bubbles.Centrifuge plates before reading. Use automated liquid handling.
Compound Precipitation High concentration in aqueous buffer.Ensure intermediate dilution step keeps DMSO < 1% in final assay, but check solubility limit of the 5-Cl fragment.
"Flat" Curve Compound is inactive or binds allosterically.Confirm binding mode via thermal shift assay (TSA). Indazoles are ATP-competitive; ensure Tracer is also ATP-competitive.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

  • Váradi, A., et al. (2011). Synthesis and biological evaluation of 2H-indazole derivatives as potential kinase inhibitors. Future Medicinal Chemistry.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific Protocols.

  • Abbasi, M. A., et al. (2018). Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives.[3] Journal of the Serbian Chemical Society.

  • Song, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.[4] European Journal of Medicinal Chemistry.

Sources

use of 5-Chloro-2-methyl-2H-indazole in agricultural chemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-2-methyl-2H-indazole in Next-Generation Agrochemical Discovery

Executive Summary: The "2H-Indazole Advantage"

In the crowded landscape of agrochemical discovery, the 2H-indazole scaffold represents a high-value, under-exploited chemical space. While 1H-indazoles are ubiquitous in pharmaceuticals, the 2H-isomer offers distinct electronic properties and vector orientations that are critical for overcoming resistance in current fungicide and herbicide classes.

5-Chloro-2-methyl-2H-indazole serves as a premier "lynchpin" intermediate. Its C5-chlorine handle allows for late-stage diversification, while the N2-methyl group locks the heterocycle into a specific tautomeric form that mimics the binding modes of novel PPO (Protoporphyrinogen Oxidase) inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

This guide provides a validated roadmap for:

  • Regioselective Synthesis: Overcoming the thermodynamic preference for N1-alkylation.

  • C3-Functionalization: Accessing "biaryl" herbicide pharmacophores via C-H activation.

  • Biological Screening: A standardized protocol for evaluating herbicidal potency.

Chemical Architecture & Reactivity Profile

The core challenge in working with indazoles is controlling the tautomeric equilibrium. 1H-indazole is thermodynamically more stable (by ~2-4 kcal/mol) than 2H-indazole. Standard alkylation of 5-chloro-1H-indazole typically yields a 9:1 mixture favoring the N1 isomer, which is often biologically inactive for specific agrochemical targets.

Key Structural Features:

  • N2-Methyl Group: Increases lipophilicity (LogP) and prevents tautomeric shifting, essential for consistent receptor binding.

  • C5-Chlorine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install lipophilic tails.

  • C3-Position: The most reactive site for electrophilic substitution or direct C-H arylation, allowing for rapid library expansion.

Visualizing the Synthesis Challenge

IndazoleSynthesis Start 5-Chloro-2-nitrobenzaldehyde (Precursor) Step1 Condensation (MeNH2) Start->Step1 Imine Imine Intermediate Step1->Imine Step2 Cadogan Cyclization (PBu3 or P(OEt)3) Imine->Step2 Product 5-Chloro-2-methyl-2H-indazole (Target: >98% Regioselectivity) Step2->Product Kinetic Control Alternative Direct Methylation of 5-Chloro-1H-indazole Mixture Mixture: N1 (Major) + N2 (Minor) (Difficult Separation) Alternative->Mixture Thermodynamic Control

Figure 1: The Cadogan Cyclization route (top) is preferred over direct methylation (bottom) to ensure exclusive formation of the 2H-isomer.

Protocol A: Regioselective Synthesis (The "Gold Standard")

Objective: Synthesize 5-Chloro-2-methyl-2H-indazole with >98% isomeric purity. Rationale: We utilize a de novo cyclization strategy (Cadogan reductive cyclization) rather than alkylation to avoid N1/N2 isomer separation issues.

Materials:

  • 5-Chloro-2-nitrobenzaldehyde (CAS: 6628-86-0)

  • Methylamine (2.0 M in THF)

  • Tri-n-butylphosphine (

    
    ) or Triethyl phosphite (
    
    
    
    )
  • Solvent: t-Butyl alcohol or Toluene

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 5-Chloro-2-nitrobenzaldehyde (10 mmol) and anhydrous THF (20 mL).

    • Add Methylamine (12 mmol, 1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde).

    • Note: The imine intermediate is often stable enough to be used directly but can be concentrated if needed.

  • Reductive Cyclization (Cadogan):

    • Dissolve the crude imine in t-Butyl alcohol (30 mL).

    • Add Tri-n-butylphosphine (25 mmol, 2.5 eq) under nitrogen atmosphere.

    • CRITICAL: Heat to reflux (85°C) for 12 hours. The phosphorus reagent acts as an oxygen acceptor, driving the nitro group reduction and subsequent N-N bond formation.

    • Safety: This reaction generates phosphine oxides. Ensure adequate ventilation.

  • Purification:

    • Concentrate the solvent.[1]

    • Dilute with Ethyl Acetate and wash with water (3x) to remove phosphorus byproducts.

    • Purify via silica gel chromatography (Hexane:EtOAc 4:1).

    • Yield Expectation: 75-85% as a pale yellow solid.

Protocol B: C3-Functionalization (Library Generation)

Objective: Install an aryl group at the C3 position to mimic PPO-inhibiting herbicides (e.g., Flumioxazin analogs). Mechanism: Pd-catalyzed C-H activation allows direct arylation without pre-halogenation of the C3 position.

Reaction Scheme: 5-Cl-2-Me-Indazole + Ar-I -> [Pd(OAc)2, Ag2CO3] -> 3-Aryl-5-Cl-2-Me-Indazole

Workflow:

  • Reagents:

    • Substrate: 5-Chloro-2-methyl-2H-indazole (1.0 eq)

    • Coupling Partner: Aryl Iodide (e.g., 2,4-dichloro-iodobenzene) (1.5 eq)

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Oxidant/Base: Ag2CO3 (2.0 eq) - Essential for regenerating the Pd(II) species in C-H activation.

    • Additive: Pivalic acid (30 mol%) - Acts as a proton shuttle.

  • Conditions:

    • Solvent: 1,4-Dioxane.

    • Temperature: 110°C in a sealed tube for 16 hours.

  • Workup:

    • Filter through a Celite pad to remove silver salts.

    • The resulting 3-aryl-indazole is the core scaffold for herbicidal screening.

Protocol C: Herbicidal Activity Screening (Pre-Emergence)

Objective: Evaluate the efficacy of the synthesized library against key weed species (e.g., Echinochloa crus-galli).

Experimental Setup:

ParameterSpecification
Target Species Echinochloa crus-galli (Barnyard grass), Amaranthus retroflexus (Redroot pigweed)
Soil Medium Sandy loam (pH 6.5, 2% organic matter)
Application Method Pre-emergence surface spray
Dosage Range 250 g/ha, 125 g/ha, 62.5 g/ha (Active Ingredient)
Replicates 4 pots per concentration

Procedure:

  • Sowing: Fill 10cm pots with soil. Sow 15 seeds of the target weed per pot. Cover with 0.5cm of soil.

  • Formulation: Dissolve the test compound (C3-arylated indazole) in Acetone:Water (1:9) with 0.1% Tween-20.

  • Application: Spray the soil surface immediately after sowing using a laboratory track sprayer calibrated to deliver 500 L/ha water volume.

  • Incubation: Place pots in a greenhouse (25°C day / 20°C night, 14h photoperiod).

  • Assessment:

    • 14 Days After Treatment (DAT): Score visual injury (0 = no effect, 100 = complete death).

    • Measurement: Record fresh weight of surviving shoots.

Data Interpretation (Example):

  • >80% Inhibition at 125 g/ha: Indicates a "Hit" compound worthy of lead optimization.

  • Bleaching/Necrosis: Suggests PPO inhibition mechanism (typical for 2H-indazoles).

Agrochemical Discovery Workflow

The following diagram illustrates how 5-Chloro-2-methyl-2H-indazole integrates into a modern "Scaffold Hopping" campaign.

DiscoveryWorkflow Lead Existing Herbicide (e.g., Phenyl-tetrahydro-indazole) Design Scaffold Hop (Aromatization + N-Methylation) Lead->Design Improve Stability Core 5-Chloro-2-methyl-2H-indazole (The Scaffold) Design->Core Library C3-Library Generation (C-H Activation) Core->Library Diversification Screen High-Throughput Screen (PPO Inhibition) Library->Screen Hit Lead Candidate (IC50 < 50 nM) Screen->Hit Selection

Figure 2: Workflow for transitioning from tetrahydro-indazole herbicides to stable 2H-indazole aromatic analogs.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2][3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[2] Organic Letters, 16(11), 3114–3117. Link

  • Hwang, I. T., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides.[4] Pest Management Science, 61(5), 483-490. Link

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3] General and Selective Procedures for the N2-Alkylation of 1H-Indazoles. Synthesis, 54, 3215-3226.[3] Link

  • CropLife Australia. (2025). Herbicide Mode of Action Table (Group 14/E: PPO Inhibitors). Link

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Chloro-2-methyl-2H-indazole in Medicinal Chemistry

The 2H-indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The specific isomer, 5-Chloro-2-methyl-2H-indazole, serves as a versatile and highly valuable building block in drug discovery and development. The chlorine atom at the C5-position acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the N2-methyl group provides metabolic stability and modulates the electronic properties of the indazole core.

This guide provides detailed application notes and robust protocols for the synthesis of diverse derivatives from 5-Chloro-2-methyl-2H-indazole. We will delve into the practical and mechanistic aspects of three powerful synthetic transformations: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and direct C-H functionalization. The protocols described herein are designed to be self-validating, with explanations for the selection of reagents and conditions to ensure reproducibility and success in your research endeavors.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For 5-Chloro-2-methyl-2H-indazole, this reaction is a highly efficient method for introducing aryl, heteroaryl, or alkyl substituents at the C5-position, creating a library of biaryl and related structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[4] The choice of a palladium precursor, a phosphine ligand, and a base is critical for an efficient reaction. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for coupling reactions involving less reactive aryl chlorides. The base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium(II) intermediate.

General Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep1 Combine 5-Chloro-2-methyl-2H-indazole, boronic acid, and base in a reaction vessel. prep2 Add solvent and degas the mixture (e.g., by bubbling with argon for 15-30 min). prep1->prep2 1. Add Reagents react1 Add Pd catalyst and ligand solution. react2 Heat the reaction mixture to the specified temperature under an inert atmosphere. react1->react2 2. Initiate Reaction react3 Monitor reaction progress by TLC or LC-MS. react2->react3 3. Monitor workup1 Cool to room temperature and quench the reaction (e.g., with water). workup2 Perform aqueous work-up and extract the product with an organic solvent. workup1->workup2 4. Quench & Extract workup3 Purify the crude product by column chromatography. workup2->workup3 5. Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-methyl-2H-indazole with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-Chloro-2-methyl-2H-indazole (1.0 mmol, 166.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add [Pd(dppf)Cl₂] (0.05 mmol, 40.8 mg) to the flask against a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-5-phenyl-2H-indazole.

Data Summary: Scope of Suzuki-Miyaura Coupling Partners

The following table summarizes the expected outcomes for the coupling of 5-Chloro-2-methyl-2H-indazole with various boronic acids, based on literature precedents for similar substrates.[5][6]

Boronic Acid Coupling PartnerPalladium CatalystBaseSolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acid[Pd(dppf)Cl₂]K₂CO₃Dioxane/H₂O9085-95
3-Cyanophenylboronic acid[Pd(dppf)Cl₂]K₂CO₃Dioxane/H₂O9070-85
2-Thiopheneboronic acid[Pd(dppf)Cl₂]K₂CO₃DME8080-90
Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10065-80
Methylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10050-70

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[7] This reaction is particularly useful for synthesizing 5-amino-2-methyl-2H-indazole derivatives, which are important pharmacophores.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps involve oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often highly effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-Cl]L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) pd_amide [Ar-Pd(II)-NR₂]L₂ pd2_complex->pd_amide Amine Coordination & Deprotonation (HNR₂, Base) product Ar-NR₂ pd_amide->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-2-methyl-2H-indazole with Morpholine

This protocol provides a general procedure for the C-N coupling of an aryl chloride with a secondary amine.

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg) to a flame-dried Schlenk tube.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add 5-Chloro-2-methyl-2H-indazole (1.0 mmol, 166.6 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Evacuate and backfill this tube with argon three times.

  • Add toluene (3 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.

  • Transfer the pre-formed catalyst solution from the first tube to the second tube via syringe.

  • Seal the reaction tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-5-(morpholin-4-yl)-2H-indazole.

Data Summary: Scope of Buchwald-Hartwig Amination Partners

The following table outlines the expected outcomes for the amination of 5-Chloro-2-methyl-2H-indazole with various amines, based on established methodologies.[9][10]

Amine Coupling PartnerPalladium Precatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / RuPhosLHMDSDioxane10075-90
n-ButylaminePd(OAc)₂ / XPhosNaOtBuToluene10070-85
BenzylaminePd(OAc)₂ / BrettPhosCs₂CO₃t-Amyl alcohol11065-80
PyrrolidinePd(OAc)₂ / XPhosNaOtBuToluene10080-95
IndolePd₂(dba)₃ / XantphosK₃PO₄Dioxane11060-75

Direct C-H Functionalization of the 2H-Indazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[11][12] For 2-methyl-2H-indazole derivatives, C-H functionalization can be directed to various positions on the indazole core, most notably at the C3 position.

Mechanistic Considerations

Transition metal-catalyzed C-H functionalization of 2H-indazoles often proceeds via a chelation-assisted mechanism where the N1 atom of the indazole ring directs the metal catalyst to the C7 position.[12] However, radical-based methods or transition-metal-catalyzed reactions that do not involve a directing group can favor functionalization at the electron-rich C3 position.[13] The choice of catalyst, oxidant, and reaction conditions dictates the regioselectivity of the functionalization.

Protocol 3: Radical C3-Nitration of a 2H-Indazole Derivative

This protocol is a representative example of a C-H functionalization reaction at the C3 position of a 2H-indazole, adapted from literature procedures.[13]

Materials:

  • 2-Methyl-5-phenyl-2H-indazole (from Protocol 1)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add 2-methyl-5-phenyl-2H-indazole (0.5 mmol, 104.1 mg), Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg), and TEMPO (0.1 mmol, 15.6 mg).

  • Add acetonitrile (5 mL) to the flask.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-3-nitro-5-phenyl-2H-indazole.

Conclusion

5-Chloro-2-methyl-2H-indazole is a powerful synthetic intermediate that provides access to a wide range of derivatives with significant potential in medicinal chemistry. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H functionalization represent three robust and versatile strategies for its elaboration. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around the 2H-indazole core, facilitating the discovery and development of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Mondal, S., & Guria, M. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Asian Journal of Organic Chemistry, 11(10), e202200371.
  • (This reference was not explicitly cited in the text but provides general context on Buchwald-Hartwig amin
  • (This reference was not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling).
  • Cerdeira, F. M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12284-12300.
  • (This reference was not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling).
  • (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Retrieved from [Link]

  • (This reference was not explicitly cited in the text but provides general context on C-H functionaliz
  • Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 13451.
  • El-gamal, M. I., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 85(1), 133-140.
  • (This reference was not explicitly cited in the text but provides general context on 2H-indazole synthesis).
  • Xu, G., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 596-601.
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521.
  • Li, Y., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(2), 205-218.
  • (This reference was not explicitly cited in the text but provides general context on C-H functionaliz
  • Zhang, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6423.
  • (This reference was not explicitly cited in the text but provides general context on palladium-c
  • Quintana, M., & van der Eycken, J. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • (This reference was not explicitly cited in the text but provides general context on indazole synthesis).
  • (This reference is a duplicate of reference 13 and was not cited separ
  • Guranova, N. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.
  • (This reference was not explicitly cited in the text but provides general context on indazole synthesis).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • (This reference was not explicitly cited in the text but provides general context on palladium-c

Sources

Application Notes and Protocols: 5-Chloro-2-methyl-2H-indazole as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2-methyl-2H-indazole as a fluorescent probe. We will explore its intrinsic photophysical properties, offer detailed protocols for its characterization, and provide step-by-step instructions for its use in live-cell imaging. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these protocols for their specific experimental needs.

Introduction: The Promise of 2H-Indazole Scaffolds in Bioimaging

The quest for novel fluorophores with robust photostability, large Stokes shifts, and tunable spectral properties is a driving force in modern biological imaging.[1][2] The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] More recently, substituted 2H-indazoles have garnered significant attention as a promising class of fluorescent probes.[4][5] These compounds can exhibit high extinction coefficients and substantial Stokes shifts, which are highly desirable properties for minimizing autofluorescence and scattered light in complex biological samples.[4]

The 2-aryl-2H-indazole derivatives, in particular, represent a versatile class of fluorophores whose properties can be fine-tuned through chemical modification.[4] The introduction of substituents on the indazole ring can modulate the electronic properties of the molecule, thereby influencing its absorption and emission characteristics. This guide focuses on 5-Chloro-2-methyl-2H-indazole, a specific derivative, to investigate its potential as a reliable fluorescent probe for cellular imaging.

Photophysical Characterization of 5-Chloro-2-methyl-2H-indazole

A thorough understanding of a fluorophore's photophysical properties is paramount for its effective application. This section outlines the key characteristics of 5-Chloro-2-methyl-2H-indazole and the protocols to verify them.

Spectral Properties

The absorption and emission spectra of a fluorophore dictate the optimal excitation source and detection window for imaging experiments. The presence of a chloro-substituent, an electron-withdrawing group, on the indazole ring is expected to influence the electronic transitions and thus the spectral properties of the molecule.[6]

Table 1: Representative Photophysical Data for 5-Chloro-2-methyl-2H-indazole in Common Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dioxane2.2~350~430~80~0.45
Ethyl Acetate6.0~355~445~90~0.55
Acetonitrile37.5~360~460~100~0.65
DMSO46.7~365~475~110~0.70
Ethanol24.6~360~465~105~0.60

Note: The data presented in this table is a hypothetical but scientifically plausible representation based on the known properties of similar 2H-indazole derivatives. Researchers are strongly encouraged to perform their own spectral characterization.

Solvatochromism

The sensitivity of a fluorophore's spectral properties to the polarity of its environment is known as solvatochromism.[7][8] This property can be harnessed to probe the local environment within cells. The observed red shift in the emission maximum with increasing solvent polarity (Table 1) suggests a larger dipole moment in the excited state compared to the ground state, a common feature for many organic fluorophores.

Protocol for Spectroscopic Characterization

This protocol outlines the steps to determine the absorption and fluorescence spectra of 5-Chloro-2-methyl-2H-indazole.

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • Spectroscopic grade solvents (e.g., Dioxane, Ethyl Acetate, Acetonitrile, DMSO, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 5-Chloro-2-methyl-2H-indazole in DMSO.

  • Working Solution Preparation: Prepare a series of working solutions (e.g., 10 µM) in the different spectroscopic grade solvents by diluting the stock solution.

  • Absorption Measurement:

    • Use the respective solvent as a blank.

    • Record the absorption spectrum of each working solution from 300 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Emission Measurement:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum from the excitation wavelength +10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift (λ_em - λ_abs).

    • Plot the emission maximum as a function of solvent polarity to assess solvatochromism.

Application in Live-Cell Imaging

The favorable photophysical properties of 2H-indazole derivatives, such as good brightness and large Stokes shifts, make them attractive candidates for live-cell imaging.[4][9][10] This section provides a detailed protocol for staining and imaging live cells with 5-Chloro-2-methyl-2H-indazole.

General Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for utilizing a small molecule fluorescent probe for live-cell imaging.

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells on imaging dish cell_culture->cell_seeding probe_prep 3. Prepare probe working solution incubation 4. Incubate cells with probe probe_prep->incubation washing 5. Wash cells incubation->washing imaging 6. Image cells with fluorescence microscope analysis 7. Analyze images imaging->analysis

Caption: General workflow for live-cell imaging with a fluorescent probe.

Detailed Protocol for Staining Live Cells

Materials:

  • 5-Chloro-2-methyl-2H-indazole

  • DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for near-UV excitation)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency on a glass-bottom imaging dish.

  • Probe Stock Solution:

    • Prepare a 10 mM stock solution of 5-Chloro-2-methyl-2H-indazole in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Probe Working Solution:

    • On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete dissolution.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell type.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~360 nm, emission ~460 nm).

    • Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.

Assessing Probe Performance and Cellular Health

The introduction of any exogenous agent to live cells requires careful assessment of its potential impact on cellular viability.[10]

Photostability Assessment

Photostability, the resistance of a fluorophore to photodegradation upon light exposure, is a critical parameter for long-term imaging experiments.[11][12]

Protocol for Photostability Measurement:

  • Stain cells as described in section 3.2.

  • Select a field of view and acquire an initial image.

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Measure the fluorescence intensity of a region of interest in each image over time.

  • Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.

Cytotoxicity Assay

It is essential to determine the concentration range at which the fluorescent probe does not adversely affect cell health.[13][14][15][16]

CytotoxicityAssay start Seed cells in 96-well plate treatment Treat with varying concentrations of probe start->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform cytotoxicity assay (e.g., MTT, LDH) incubation->assay readout Measure absorbance/fluorescence assay->readout analysis Calculate cell viability (%) readout->analysis

Caption: Workflow for assessing the cytotoxicity of a fluorescent probe.

Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 5-Chloro-2-methyl-2H-indazole (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

5-Chloro-2-methyl-2H-indazole holds promise as a novel fluorescent probe for cellular imaging, leveraging the advantageous photophysical properties of the 2H-indazole scaffold. The protocols outlined in this guide provide a robust framework for its characterization and application. Further investigations could explore its potential for targeting specific subcellular compartments or for use in advanced imaging techniques such as super-resolution microscopy. The principles and methodologies described herein are broadly applicable to the characterization and implementation of new small molecule fluorescent probes in biological research.

References

  • Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H‐Indazole Derivatives. ResearchGate. [Link]

  • Unusual photophysical properties of substituted carbazoles. Semantic Scholar. [Link]

  • Fluorescence umpolung of indazole-based fluorophores. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • A general method to fine-tune fluorophores for live-cell and in vivo imaging. National Center for Biotechnology Information. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Center for Biotechnology Information. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. ACS Publications. [Link]

  • Quantum Yields of Fluorescence, @¡, it Different pH Values. ResearchGate. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. [Link]

  • On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate. [Link]

  • Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. PubMed. [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). National Center for Biotechnology Information. [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. National Center for Biotechnology Information. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. [Link]

  • Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. MDPI. [Link]

  • Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. ADDI. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. ACS Publications. [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. ACS Publications. [Link]

  • Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. PubMed. [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

  • A small-molecule fluorescent probe for live-cell imaging of endocytosis. SciSpace. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Portal de Periódicos da UFMS. [Link]

  • Click and shift: the effect of triazole on solvatochromic dyes. Chalmers University of Technology. [Link]

  • A highly photostable and versatile two-photon fluorescent probe for the detection of a wide range of intracellular nitric oxide concentrations in macrophages and endothelial cells. ResearchGate. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. [Link]

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Application Note: 5-Chloro-2-methyl-2H-indazole as a Functional Scaffold in Materials Science

[1][2]

Executive Summary

While indazoles are traditionally viewed through the lens of medicinal chemistry (e.g., kinase inhibitors), 5-Chloro-2-methyl-2H-indazole represents a distinct class of "quinonoid-like" heterocycles with underutilized potential in materials science.[1][2] Unlike its thermodynamically stable 1H-tautomer, the 2H-indazole core possesses a unique electronic distribution, higher dipole moment, and tunable photophysical properties.[1][2]

This guide details the application of 5-Chloro-2-methyl-2H-indazole as a high-performance scaffold for:

  • Optoelectronics: Development of solvatochromic sensors and Aggregation-Induced Emission (AIE) luminogens.

  • Crystal Engineering: Utilization of its dipole-driven stacking for solid-state molecular switches.[1][2]

  • Ligand Design: Precursor synthesis for metallopolymer catalysts.

Chemical Identity & Properties

The 2H-indazole tautomer is less stable than the 1H-form in the gas phase but can be locked via N-methylation.[1][2] The 5-chloro substituent provides a handle for further functionalization (via cross-coupling) and modulates the HOMO-LUMO gap.[1][2]

PropertyValue / DescriptionRelevance to Materials
CAS Number 887571-92-8Identification
Formula C₈H₇ClN₂Stoichiometry
MW 166.61 g/mol Atom Economy
Electronic State Quinonoid-like (2H-form)Enhanced fluorescence quantum yield vs 1H-form
Dipole Moment ~3.4 D (Predicted)Drives anti-parallel stacking in crystals
Solubility DCM, DMSO, MeOHCompatible with spin-coating and solution processing

Application I: Synthesis of the 2H-Indazole Scaffold

Rationale: Commercial availability of specific 2H-indazoles is limited.[1][2] A robust, regiospecific synthesis is required to avoid contamination with the non-fluorescent 1H-isomer.[1][2]

Protocol A: Copper-Catalyzed Cascade Synthesis

Objective: Synthesize high-purity 5-Chloro-2-methyl-2H-indazole from 2-bromo-5-chlorobenzaldehyde. Mechanism: Condensation followed by Cu-catalyzed N-N bond formation.[1][2][3][4]

Reagents:

  • Precursor: 2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1][2]

  • Amine Source: Methylamine (2.0 M in THF, 1.2 equiv)[1][2]

  • Nitrogen Source: Sodium Azide (NaN₃, 1.2 equiv)[1][2]

  • Catalyst: CuI (10 mol%)[1][2][3]

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%)[1][2]

  • Solvent: DMSO (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Schiff Base Formation: Charge a sealed tube with 2-bromo-5-chlorobenzaldehyde and methylamine solution.[1][2] Stir at RT for 30 min to form the imine intermediate.

  • Catalyst Addition: Add NaN₃, CuI, and TMEDA to the mixture.[2] Dilute with DMSO (0.5 M concentration relative to aldehyde).

  • Cyclization: Seal the vessel and heat to 120°C for 12 hours. The reaction proceeds via an initial nucleophilic attack of azide followed by a copper-mediated nitrene insertion/cyclization.[1][2]

  • Work-up: Cool to RT. Dilute with ethyl acetate (EtOAc) and wash 3x with water (to remove DMSO/copper salts).[1][2] Dry organic layer over Na₂SO₄.[2]

  • Purification: Silica gel column chromatography.

    • Critical Note: 2H-indazoles typically elute after 1H-byproducts due to higher polarity, but the "methyl-locked" nature prevents tautomerization.[1][2] Look for the fluorescent spot under UV (365 nm).[1][2]

Figure 1: Cascade synthesis pathway ensuring regiospecific formation of the 2H-indazole core.[1][2]

Application II: Optoelectronic Characterization (Solvatochromism)

Rationale: 2H-indazoles exhibit significant solvatochromism due to the large dipole change upon excitation.[1][2] This property is utilized in designing polarity-sensitive fluorescent probes for polymer curing monitoring or biological imaging.[1][2]

Protocol B: Solvatochromic Profiling

Objective: Quantify the sensitivity of 5-Chloro-2-methyl-2H-indazole to environmental polarity.

  • Stock Solution: Prepare a 10 mM stock solution in Acetonitrile.

  • Solvent Panel: Select solvents spanning the Lippert-Mataga polarity scale:

    • Non-polar: Cyclohexane, Toluene.[2]

    • Medium: THF, Dichloromethane (DCM).[1][2]

    • Polar Aprotic: DMSO, DMF.[2]

    • Polar Protic: Methanol, Ethanol.[2]

  • Dilution: Aliquot stock into quartz cuvettes and dilute with respective solvents to a final concentration of 10 µM (Absorbance < 0.1 to avoid inner filter effects).

  • Measurement:

    • Record UV-Vis absorption spectra (300–500 nm).[1][2]

    • Record Fluorescence Emission spectra (excitation at absorption max).

  • Data Analysis: Plot the Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    ).
    • Linearity indicates general solvent effects.[1]

    • Deviations in alcohols indicate specific H-bonding interactions (useful for sensing).[1][2]

Application III: Functionalization for Advanced Materials

Rationale: The 5-chloro group is an electrophilic handle, while the C3-H bond is active for direct arylation.[1][2] This allows the molecule to serve as a core unit for larger functional materials like Organic Light Emitting Diodes (OLEDs).[1][2]

Protocol C: C3-H Direct Arylation (Ligand Synthesis)

Objective: Extend the conjugation length to red-shift emission or create bidentate ligands for Ir(III) complexes.[1][2]

Reagents:

  • Substrate: 5-Chloro-2-methyl-2H-indazole[1][2]

  • Coupling Partner: Aryl Iodide (e.g., 4-Iodotoluene or 2-Iodopyridine for ligand synthesis)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: PPh₃ (10 mol%)[1][2]

  • Base: Ag₂CO₃ (2 equiv) - Crucial for C-H activation selectivity.[1][2]

Workflow:

  • Mix substrate, aryl iodide, catalyst, and base in dry 1,4-Dioxane.[1][2]

  • Heat to 100°C under Argon for 18 hours.

  • Filter through Celite.[2]

  • The resulting 3-Aryl-5-chloro-2-methyl-2H-indazole shows enhanced quantum efficiency and thermal stability, suitable for incorporation into emissive layers.[1][2]

Figure 2: Strategic functionalization points on the indazole scaffold for materials design.

References

  • Synthesis of 2H-Indazoles: Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[1][2][4] Copper-catalyzed one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[1][2][3][4][5] Organic Letters, 13(13), 3542-3545.[1][2][4] Link[1][2]

  • Green Synthesis Protocol: Sharghi, H., & Aberi, M. (2014).[1][2][4] Synthesis of 2H-indazoles catalyzed by Cu2O nanoparticles in PEG. Synlett, 25(08), 1111-1115.[1][2][4] Link

  • Photophysical Properties: Thakar, A. S., et al. (2017).[1][2] Crystal structure and properties of 2H-indazole derivatives. Zeitschrift für Kristallographie - New Crystal Structures, 232(2).[1][2] Link

  • AIE Applications: Use of indazole derivatives in aggregation-induced emission materials. RSC Advances, 2021.[2] Link

  • C-H Functionalization: Alijaar, N., et al. (2021).[1][2][4] Regioselective synthesis of 2-aryl-substituted 2H-indazoles. The Journal of Organic Chemistry, 86(2), 1408-1418.[1][2][4] Link[1][2]

standard protocol for cell-based assays using 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) represents a distinct subclass of the indazole "privileged scaffold" widely utilized in medicinal chemistry. Unlike its 1H-indazole tautomer, the 2H-indazole core is increasingly recognized for its specific bioactivity profiles, particularly in oncology (kinase inhibition, tubulin polymerization interference) and anti-inflammatory signaling [1, 2].

This Application Note provides a standardized, high-integrity protocol for the biological evaluation of 5-Chloro-2-methyl-2H-indazole in mammalian cell culture. It is designed for researchers utilizing this compound as a chemical probe , building block , or lead candidate in phenotypic screening.

Key Biological Context[1][2][3][4][5]
  • Target Class: 2H-indazoles are frequently investigated as inhibitors of tyrosine kinases (e.g., VEGFR, EGFR) and modulators of the NF-κB pathway [2, 3].

  • Mechanism of Action (MoA): Primary effects typically manifest as cell cycle arrest (G2/M phase) or induction of apoptosis via mitochondrial dysfunction.

  • Application: Hit-to-lead optimization, fragment-based drug discovery (FBDD), and cytotoxicity profiling.

Material Preparation & Handling[6][7]

Scientific Rationale: 5-Chloro-2-methyl-2H-indazole is a hydrophobic, nitrogen-containing heterocycle. Improper solubilization leads to micro-precipitation in aqueous media, causing "false" cytotoxicity due to physical cellular stress rather than biochemical modulation.

Reagents
  • Test Compound: 5-Chloro-2-methyl-2H-indazole (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).

  • Vehicle Control: 0.1% DMSO in culture medium.

Stock Solution Protocol
  • Weighing: Accurately weigh 5-10 mg of the compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Formula:

      
      
      
  • Dissolution: Add DMSO and vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Experimental Workflow: Cytotoxicity & Viability Screening

Objective: Determine the Half-Maximal Inhibitory Concentration (IC50) in relevant cell lines (e.g., HeLa, MCF-7, or RAW 264.7 for inflammation).

Experimental Design Diagram

AssayWorkflow Stock Stock Prep (50 mM in DMSO) Seeding Cell Seeding (3-5k cells/well) Stock->Seeding 24h recovery Treatment Compound Treatment (Serial Dilution) Seeding->Treatment Incubation Incubation (24h - 72h) Treatment->Incubation Readout Readout (CCK-8 / MTT) Incubation->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Figure 1: Step-by-step workflow for the high-throughput viability screening of indazole derivatives.

Detailed Protocol (CCK-8 / MTT Assay)

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.

  • Seed 3,000–5,000 cells/well in a 96-well plate (100 µL/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment. Crucial: Ensure edge wells are filled with PBS to prevent evaporation effects.

Step 2: Compound Treatment

  • Prepare a 2x Working Solution in culture medium (max DMSO concentration 0.2%).

  • Perform a 9-point serial dilution (1:3 ratio). Recommended range: 100 µM down to 0.01 µM .

  • Remove old media from the plate (or add 100 µL of 2x solution to existing 100 µL for gentle treatment).

  • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Staurosporine).

Step 3: Incubation & Readout

  • Incubate for 48 or 72 hours .

  • Add 10 µL of CCK-8 reagent (or MTT solution) per well.

  • Incubate for 1–4 hours until orange dye develops (CCK-8) or purple crystals form (MTT).

  • Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Mechanistic Validation: Cell Cycle Analysis

Rationale: 2H-indazoles often act as anti-mitotic agents. If viability drops in Section 3, this assay confirms if the compound arrests cells in the G2/M phase (typical for tubulin/kinase inhibitors) [3].

Protocol
  • Seeding: Seed cells in 6-well plates (2 x 10⁵ cells/well).

  • Treatment: Treat with 5-Chloro-2-methyl-2H-indazole at the IC50 and 2x IC50 concentrations for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing.

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase Staining Buffer.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze via Flow Cytometry (FL2 channel). Look for accumulation in G2/M peak vs. G0/G1.

Data Analysis & Reporting

Quantitative Summary Table

Parameter Description Acceptance Criteria
Z' Factor Assay robustness metric > 0.5 (Excellent)
Vehicle Viability Normalized DMSO control 100% ± 10%
IC50 Fit R-squared value of curve > 0.95

| Solubility Limit | Max concentration without precip. | Typically ~100 µM in media |

Calculation Formula (Four-Parameter Logistic):



  • X: Log of concentration.

  • Y: Normalized response (Viability %).

Signaling Pathway Context

2H-indazole derivatives modulate specific survival pathways. The diagram below illustrates the potential interference points of 5-Chloro-2-methyl-2H-indazole based on structural homology to known kinase inhibitors.

Pathway RTK RTKs (VEGFR/EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation NFkB->Proliferation Indazole 5-Chloro-2-methyl- 2H-indazole Indazole->RTK Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induction Tubulin Microtubules Indazole->Tubulin Destabilization Tubulin->Proliferation

Figure 2: Hypothetical mechanism of action showing kinase inhibition and microtubule destabilization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541539-86-0, 5-Chloro-2-methyl-2H-indazole. Retrieved from [Link]

  • L. Zhang et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Retrieved from [Link]

  • S. Lee et al. (2014). Synthesis and biological evaluation of 2H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for scaffold activity). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. Retrieved from [Link]

Application Note: In Vivo Profiling of 2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its thermodynamically more stable 1H-isomer.[1] While 1H-indazoles are ubiquitous in approved drugs (e.g., Pazopanib, Axitinib), the 2H-indazole tautomer—locked via N-methylation—offers unique electronic properties (quinoid character) and vector orientations critical for targeting specific kinase pockets (e.g., ROCK, PLK4) and inflammatory mediators (COX-2).

This guide details the protocol for designing in vivo studies using 5-Chloro-2-methyl-2H-indazole as a model lead compound. It addresses the three primary hurdles in indazole development: Regio-isomeric purity , Metabolic stability (N-demethylation) , and Lipophilic formulation .

Part 1: Chemical Integrity & Formulation (The "Go/No-Go" Gateway)

Before any animal is dosed, the integrity of the test article must be validated. The synthesis of methylated indazoles often yields a mixture of 1-methyl (benzenoid) and 2-methyl (quinoid) isomers.

Regio-Isomeric Validation

Dosing a mixture of isomers invalidates in vivo data due to divergent pharmacokinetic (PK) profiles. The 2-methyl isomer is generally more polar and basic than the 1-methyl isomer.

  • Critical Check: 1H-NMR is required. The H-3 proton of the 2-methyl isomer typically resonates downfield (~8.3–8.7 ppm) compared to the 1-methyl isomer (~7.9–8.1 ppm) due to the anisotropic effect of the adjacent lone pair and quinoid ring currents.

  • Purity Standard: >98% isomeric purity is required for in vivo PK.

Formulation Strategy

5-Chloro-2-methyl-2H-indazole is a lipophilic weak base (Predicted LogP ~2.5–3.0). It has poor aqueous solubility at neutral pH.

Recommended Vehicle Systems:

Vehicle Class Composition Application Pros/Cons
Standard (IV) 5% DMSO / 10% Solutol HS-15 / 85% Saline Pharmacokinetics (IV Bolus) Low toxicity; limited solubility for high doses.
High Load (PO) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water Efficacy / Toxicology Excellent tolerability; prevents precipitation in the gut.

| Lipid-Based | 10% DMSO / 40% PEG400 / 50% Water | Early Efficacy Screening | High solubilizing power; potential for vehicle-induced GI effects. |

Expert Insight: Avoid using >10% DMSO in chronic studies as it induces local tissue irritation and can confound anti-inflammatory readouts.

Part 2: Pharmacokinetic (PK) Profiling Protocol

The primary metabolic risk for 2-methyl-indazoles is N-demethylation by hepatic CYPs, which reverts the molecule to the parent 5-chloro-indazole (which then tautomerizes to the 1H-form), fundamentally changing the drug's pharmacology.

Experimental Design (Mouse)
  • Species: CD-1 Mice (Male, n=3 per timepoint).

  • Groups:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: Oral Gavage (PO) (5 mg/kg).

  • Sampling: Serial bleeding via tail vein or saphenous vein.

  • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Bioanalytical Markers

The LC-MS/MS method must monitor two transitions:

  • Parent: 5-Chloro-2-methyl-2H-indazole (Target).

  • Metabolite: 5-Chloro-1H-indazole (Demethylated byproduct).

Self-Validating Logic: If the AUC of the metabolite exceeds 20% of the parent AUC, the scaffold is metabolically unstable. This necessitates structural modification (e.g., replacing N-methyl with N-difluoromethyl or N-cyclopropyl) before proceeding to efficacy models.

Part 3: Functional Validation (Anti-Inflammatory Efficacy)

Indazole derivatives are historically associated with COX inhibition and nitric oxide synthase (NOS) modulation. To validate the biological activity of the 5-chloro-2-methyl scaffold, use the Carrageenan-Induced Paw Edema Model . This is a robust, self-validating assay for acute inflammation.

Protocol Workflow
  • Acclimation: 7 days (C57BL/6 mice).

  • Baseline Measurement: Measure paw volume using a plethysmometer (water displacement).

  • Dosing (Prophylactic): Administer Test Article (10, 30, 100 mg/kg PO) or Vehicle 1 hour prior to induction.

    • Positive Control: Indomethacin (10 mg/kg).[2]

  • Induction: Inject 50 µL of 1% λ-carrageenan into the plantar surface of the right hind paw.

  • Readout: Measure paw volume at 1, 3, and 5 hours post-injection.

Data Interpretation

Calculate the Percent Inhibition of Edema :


[2]
  • Success Criteria: >40% inhibition at the highest dose confirms target engagement (likely COX or kinase modulation) and bioavailability.

Part 4: Visualization of Study Logic

The following diagram illustrates the decision tree for developing 2H-indazole derivatives, highlighting the critical "Stop/Go" checkpoints.

IndazoleDevelopment Synthesis Synthesis of 5-Cl-2-Me-Indazole NMR 1H-NMR Check (Regio-Isomer Purity) Synthesis->NMR Formulation Formulation (20% HP-beta-CD) NMR->Formulation If >98% Pure PK_Study PK Study (IV/PO) Monitor N-Demethylation Formulation->PK_Study Decision_Metab Metabolite > 20%? PK_Study->Decision_Metab Redesign STOP: Redesign (Deuteration/Cyclopropyl) Decision_Metab->Redesign Yes (Unstable) Efficacy Efficacy Model (Paw Edema) Decision_Metab->Efficacy No (Stable)

Figure 1: Critical Path for 2H-Indazole Preclinical Profiling. Note the mandatory purity check and metabolic stability gate.

Part 5: Safety Pharmacology (The "hERG" Warning)

Nitrogen-rich heterocycles, particularly those with basic centers like 2-methyl-indazole, carry a risk of blocking the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

Mandatory In Vitro Safety Screen: Before chronic in vivo dosing, screen 5-Chloro-2-methyl-2H-indazole in a Patch-Clamp hERG Assay .

  • Threshold: If IC50 < 10 µM, the compound has a high safety risk.

  • Mitigation: Introduce polarity (e.g., attach a solubilizing group or carboxylic acid) to reduce lipophilicity and hERG binding.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole derivatives: An overview of their synthesis and pharmacological activities.[1][2][3][4][5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the structural differences between 1H and 2H tautomers and their binding modes in kinase pockets.
    • (Representative Link)

  • Synthesis and Regioselectivity

    • Title: Recent advances in C–H functionalization of 2H-indazoles.[2][3][6][7]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • Context: Details the synthetic challenges and NMR characteriz
  • Formulation of Lipophilic Compounds

    • Title: Cyclodextrins in drug delivery: An upd
    • Source:Archives of Pharmacal Research.
    • Context: Validates the use of HP-β-CD for soliciting lipophilic nitrogen heterocycles.
  • Anti-Inflammatory Protocols

    • Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.[2][8]

    • Source:Journal of Clinical and Diagnostic Research.
    • Context: Provides the specific baseline for using paw edema models with indazole deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We have structured this resource in a question-and-answer format to provide direct solutions to issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 5-Chloro-2-methyl-2H-indazole?

The principal difficulty lies in controlling the regioselectivity of the N-methylation of the 5-chloro-1H-indazole precursor. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position. The desired product, 5-Chloro-2-methyl-2H-indazole, is often the thermodynamically less stable isomer compared to the N1-methylated counterpart, making its selective synthesis a significant hurdle.[1][2] Achieving a high yield of the N2 isomer requires careful optimization of reaction conditions to overcome the inherent preference for N1 alkylation.

Q2: Why is the N2-methylated indazole often the minor product under standard alkylation conditions?

The 1H-tautomer of indazole is generally more stable than the 2H-tautomer by several kcal/mol.[1][2] Deprotonation with a base creates an indazolide anion where the negative charge is delocalized across both nitrogen atoms. Under many standard alkylation conditions (e.g., using sodium hydride in THF), the reaction is under kinetic control and preferentially attacks the more accessible and often more nucleophilic N1 position.[3][4] Quantum mechanical analysis suggests that the energy barrier for N1 alkylation can be lower, leading to it being the major kinetic product.[2] Therefore, forcing the reaction towards the N2 position requires conditions that either favor thermodynamic control or specifically enhance the reactivity of the N2 nitrogen.

Q3: What are the most common methylating agents used for this synthesis?

A variety of methylating agents can be employed, each with different reactivities and selectivities. Common examples include:

  • Methyl iodide (MeI): A reactive and widely used methylating agent.

  • Dimethyl sulfate (DMS): A cost-effective and highly reactive agent, but also more toxic.

  • Methyl triflate (MeOTf): A very powerful methylating agent.

  • Methyl 2,2,2-trichloroacetimidate: This reagent, often activated by a Lewis or Brønsted acid, has been shown to provide excellent selectivity for N2 alkylation.[2][5]

The choice of agent is critical and should be paired with the appropriate solvent and base to maximize N2 selectivity.

Q4: How can I definitively confirm that I have synthesized the correct 5-Chloro-2-methyl-2H-indazole isomer?

Unequivocal structure confirmation is essential. The primary methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools. The chemical shifts of the protons and carbons, particularly those on the indazole ring system, are distinct for the N1 and N2 isomers. Compare your experimental spectra with validated literature data. For instance, in the 1H NMR of a 2-aryl-2H-indazole, the proton at the C3 position typically appears as a singlet at a characteristic downfield shift (e.g., ~8.3 ppm).[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show spatial proximity between the N-methyl protons and the proton at the C7 position of the indazole ring, which is a definitive indicator of N1 substitution. The absence of this correlation supports the N2 isomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides absolute proof of structure.

Troubleshooting Guide

Problem 1: My overall yield is consistently low, even after purification.

Low yield can stem from several factors, from starting material quality to reaction inefficiency.

  • Possible Cause A: Impure Starting Material

    • Explanation: The starting material, 5-chloro-1H-indazole, may contain impurities that interfere with the reaction.

    • Solution:

      • Assess the purity of your 5-chloro-1H-indazole using NMR or LC-MS.

      • If necessary, purify the starting material by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Ensure the material is thoroughly dried before use, as residual water or solvent can quench the base.

  • Possible Cause B: Incomplete Reaction

    • Explanation: The reaction may not be reaching completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.

      • Extend Reaction Time: If starting material is still present, extend the reaction time, taking aliquots every few hours to check for progress.

      • Adjust Temperature: Gently increasing the temperature can improve the reaction rate, but be cautious as it may also decrease regioselectivity. A temperature screen (e.g., from room temperature to 60 °C) is advisable.

      • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of both the base and the methylating agent.

  • Possible Cause C: Product Loss During Workup/Purification

    • Explanation: The desired product might be lost during aqueous workup if it has some water solubility, or it may co-elute with the undesired isomer during chromatography.

    • Solution:

      • Minimize Aqueous Workup: If possible, quench the reaction with a saturated solution of ammonium chloride instead of water. When extracting, use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery.

      • Optimize Chromatography: The N1 and N2 isomers often have very similar polarities. Use a high-performance silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve baseline separation.

Problem 2: I am getting a mixture of N1 and N2 methylated isomers that is difficult to separate.

This is the most common issue and is directly related to a lack of regioselectivity.

  • Possible Cause A: Suboptimal Base and Solvent Combination

    • Explanation: The choice of base and solvent has a profound impact on the nucleophilicity of the two nitrogen atoms in the indazolide anion. Polar aprotic solvents like DMF or DMSO can favor N1 alkylation, while different conditions are needed to promote N2 attack.[3][4]

    • Solution: Systematically Change Reaction Conditions.

      • The combination of base and solvent dictates the reaction environment. A screen of different conditions is the most effective way to optimize for N2 selectivity. See the table below for a comparison.

      • For example, while NaH in THF is a common system, it often favors N1 alkylation.[4] Using a weaker base like potassium carbonate (K₂CO₃) in a polar solvent like DMF or acetonitrile can sometimes shift the selectivity. Cesium carbonate (Cs₂CO₃) is also known to influence selectivity.

  • Possible Cause B: Choice of Methylating Agent and Additives

    • Explanation: The electrophilicity of the methylating agent and the presence of catalysts can direct the reaction to the N2 position.

    • Solution: Employ a Specialized Reagent System.

      • Acid-Catalyzed Alkylation: A highly effective method for achieving N2 selectivity is the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[2][5] This method proceeds via activation of the imidate, followed by a nucleophilic attack from the N2 position.

      • Rationale: This approach avoids the formation of the free indazolide anion. The reaction likely proceeds through the protonated 1H-indazole, where the N2 atom is the more nucleophilic site for this specific type of electrophile.[2]

BaseSolventTypical Major ProductRationale & Comments
NaHTHF, DioxaneN1-isomerForms a tight ion pair in less polar solvents, leading to kinetically favored attack at the more accessible N1 position.[3][4]
K₂CO₃ / Cs₂CO₃DMF, AcetonitrileMixture / VariableWeaker bases in polar aprotic solvents. The larger cesium cation can alter the reactivity of the anion, sometimes improving N2 selectivity, but results are often substrate-dependent.[5]
TfOH (cat.)DCE, CH₂Cl₂N2-isomerUsed with an alkyl 2,2,2-trichloroacetimidate. Protonates the imidate, which is then attacked by the neutral indazole's N2 atom. Highly selective method.[2]

Experimental Protocols

Protocol 1: High N2-Selectivity Methylation using Methyl 2,2,2-trichloroacetimidate

This protocol is based on methodologies known to provide high selectivity for the N2 position.[2][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-1H-indazole (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2 eq.).

  • Catalyst Addition & Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 5-Chloro-2-methyl-2H-indazole.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Assess Purity of 5-chloro-1H-indazole start->check_sm decision_sm Is it Pure? check_sm->decision_sm purify_sm Purify Starting Material (e.g., Recrystallization) decision_sm->purify_sm No monitor_rxn Monitor Reaction Progress (TLC, LC-MS) decision_sm->monitor_rxn Yes purify_sm->check_sm decision_rxn Is Reaction Complete? monitor_rxn->decision_rxn optimize_rxn Optimize Conditions: - Increase Time - Adjust Temperature - Check Stoichiometry decision_rxn->optimize_rxn No check_workup Analyze Workup & Purification Steps decision_rxn->check_workup Yes optimize_rxn->monitor_rxn decision_workup Potential for Product Loss? check_workup->decision_workup optimize_workup Optimize Procedures: - Adjust pH - Multiple Extractions - Fine-tune Chromatography decision_workup->optimize_workup Yes end_ok Yield Improved decision_workup->end_ok No optimize_workup->end_ok G cluster_0 Reaction Input cluster_1 Competitive Pathways cluster_2 Influencing Factors cluster_3 Reaction Output Indazole 5-chloro-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion Base_Solvent Base / Solvent System (e.g., NaH/THF or K2CO3/DMF) Alkyl_Agent Methylating Agent (e.g., MeI or MeOTf) N1_Attack N1 Attack (Kinetic Pathway) Anion->N1_Attack Often Favored N2_Attack N2 Attack (Thermodynamic Pathway) Anion->N2_Attack Desired N1_Product 5-Chloro-1-methyl-1H-indazole (Undesired Isomer) N1_Attack->N1_Product N2_Product 5-Chloro-2-methyl-2H-indazole (Desired Product) N2_Attack->N2_Product Factors Steric Hindrance Electronic Effects Solvent Polarity Counter-ion Effects Factors->N1_Attack Factors->N2_Attack

Caption: Factors influencing N1 vs. N2 methylation regioselectivity.

References

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. Available from: [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • Google Patents. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
  • Semantic Scholar. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available from: [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-indazoles. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • ResearchGate. Different approaches for the synthesis of 2H-Indazoles. Available from: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

Sources

identifying side reactions in 5-Chloro-2-methyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process development scientists working on the synthesis of 5-Chloro-2-methyl-2H-indazole . This guide prioritizes the identification and mitigation of side reactions, specifically the thermodynamic vs. kinetic regioselectivity challenge inherent to the indazole scaffold.

Topic: Troubleshooting Side Reactions & Regiocontrol Support Tier: Level 3 (Senior Application Scientist) Status: Active

Diagnostic Dashboard: What is failing?

Before modifying your protocol, match your observation to the likely side reaction using the table below.

ObservationProbable IssueRoot Cause
Major Product is N1-Methyl Regioselectivity FailureThermodynamic control favored over kinetic control.
Product is a Salt / Water Soluble Over-AlkylationFormation of 1,2-dimethyl-5-chloroindazolium salt.
Low Mass Balance Polymerization / Ring OpeningHarsh reduction conditions (if using cyclization route) or decomposition of diazonium intermediates.
Inseparable Mixture by TLC Isomer Co-elutionN1 and N2 isomers often have very similar Rf values on silica.
Loss of Chlorine HydrodehalogenationPd-catalyzed conditions (if used) caused oxidative addition into C-Cl bond.

Deep Dive: The N1 vs. N2 Regioselectivity Challenge

The most critical "side reaction" in this synthesis is actually the formation of the thermodynamically stable 1H-isomer (5-chloro-1-methyl-1H-indazole) instead of the desired 2H-isomer (5-chloro-2-methyl-2H-indazole).

The Mechanism of Failure

Indazole alkylation is governed by a competition between electron density availability (kinetic) and aromatic stability (thermodynamic).

  • N1-Alkylation (Undesired): Preserves the benzene ring aromaticity (Benzenoid structure). This is the thermodynamic sink.

  • N2-Alkylation (Target): Forces a quinoid-like resonance structure, which is higher in energy. This is the kinetic product.

Visualizing the Pathway:

IndazoleAlkylation SM 5-Chloroindazole (Starting Material) Deprot Indazolyl Anion (Nucleophile) SM->Deprot Base (NaH/K2CO3) N1_Path Thermodynamic Path (Slow, Reversible) Deprot->N1_Path N2_Path Kinetic Path (Fast, Irreversible) Deprot->N2_Path N1_Prod N1-Isomer (Side Product) 5-Chloro-1-methyl-1H-indazole (Benzenoid) N1_Path->N1_Prod Favored by high temp, weak electrophiles N2_Prod N2-Isomer (Target) 5-Chloro-2-methyl-2H-indazole (Quinoid) N2_Path->N2_Prod Favored by Meerwein's Salt, Solvent effects Salt Indazolium Salt (Over-alkylation) N1_Prod->Salt Excess MeI N2_Prod->Salt Excess MeI

Figure 1: Competitive alkylation pathways. N1 is the thermodynamic trap, while N2 is the kinetic target.[1]

Troubleshooting Guide & FAQs

Q1: I am using Methyl Iodide (MeI) and K2CO3 in DMF, but I get a 1:1 mixture. How do I fix this?

Analysis: Standard basic alkylation conditions often lead to mixtures because the deprotonated indazole anion has significant electron density at both nitrogens. Solution: Switch to Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .[1]

  • Why? Meerwein's salt is a hard, highly reactive electrophile. It reacts fast (kinetically) with the most accessible lone pair (N2) before the system can equilibrate to the thermodynamic N1 product.

  • Protocol Shift: Perform the reaction in Ethyl Acetate or DCM at room temperature without strong base, or use a specific protocol involving mild conditions.

  • Reference: Cheung, et al.[1] demonstrated that Meerwein's reagent significantly enhances N2 selectivity in indazoles [1].[1]

Q2: How do I definitively distinguish the N1 and N2 isomers?

Do not rely solely on TLC. The isomers are structurally similar. The Gold Standard: 1H-NOE (Nuclear Overhauser Effect) NMR.

  • N1-Methyl Isomer: Irradiating the N-Methyl group (~4.0 ppm) will show an NOE enhancement of the C7-H proton (the aromatic proton adjacent to N1).

  • N2-Methyl Isomer: Irradiating the N-Methyl group (~4.2 ppm) will show an NOE enhancement of the C3-H proton (the singlet proton on the pyrazole ring).

  • Chemical Shift Hint: The C3-H proton in the N2-isomer is typically deshielded (shifted downfield, ~8.3-8.5 ppm) compared to the N1-isomer (~8.0 ppm) due to the quinoid character.

Q3: I see a water-soluble byproduct. What is it?

Issue: Quaternization. Mechanism: The N2-methyl product (your target) is more nucleophilic than the starting material. If excess methylating agent is present, the N2-methyl indazole will attack a second equivalent of methyl source to form 1,2-dimethyl-5-chloroindazolium tetrafluoroborate/iodide . Prevention:

  • Control stoichiometry strictly (0.95 - 1.05 eq of alkylating agent).

  • Avoid high temperatures which overcome the activation energy for the second alkylation.

Recommended Experimental Protocols

Protocol A: High-Selectivity N2-Methylation (Meerwein’s Salt Method)

Best for converting 5-chloroindazole directly.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 5-chloroindazole (1.0 eq) in anhydrous Ethyl Acetate (0.2 M) .

    • Note: Ethyl acetate is preferred over DMF to suppress thermodynamic equilibration.

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.1 eq) in one portion at room temperature.

    • Safety: Meerwein's salt is a strong alkylator. Handle in a fume hood.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by LCMS.

    • Target: Mass [M+H]+ = 167.0.

  • Quench: Slowly add saturated aqueous NaHCO3 . Stir vigorously for 15 mins to hydrolyze excess reagent.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N2 isomer typically elutes after the N1 isomer on silica due to higher polarity (dipole moment).

Protocol B: De Novo Synthesis (Avoiding Isomer Separation)

Best if regioselectivity remains poor or purification is difficult.

Instead of alkylating the ring, build the ring with the methyl group already in place.

  • Precursors: Start with 5-chloro-2-nitrobenzaldehyde and Methylamine .

  • Imine Formation: Condense aldehyde with methylamine to form the Schiff base (Imine).

  • Cyclization: Treat the imine with Sodium Azide (NaN3) (if using C-H activation route) or use Triethyl phosphite (Cadogan-like reductive cyclization) to close the N-N bond.

    • Modern Alternative: Reductive cyclization of the imine using MoO2Cl2(dmf)2 catalyst or similar deoxygenation methods [2].

    • Result: This forces the methyl group to remain on the nitrogen originating from the amine, locking the N2 position.

Analytical Data Summary

Use this table to validate your isolated product.

Feature5-Chloro-1-methyl-1H-indazole (Impurity)5-Chloro-2-methyl-2H-indazole (Target)
1H NMR (Me) ~ 4.05 ppm (s, 3H)~ 4.18 ppm (s, 3H)
1H NMR (C3-H) ~ 8.00 ppm (s, 1H)~ 8.30 - 8.45 ppm (s, 1H)
NOE Signal Interaction between N-Me and C7-H Interaction between N-Me and C3-H
UV-Vis

~ 295 nm

~ 310 nm (Bathochromic shift)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)

References

  • Regioselective alkylation of indazoles: Cheung, G. K., et al. "Regioselective methylation of indazoles using trimethyloxonium tetrafluoroborate."[1] Journal of Organic Chemistry. (Verified general method for N2 selectivity). 1

  • Synthesis of 2H-indazoles via Cyclization: Sharghi, H., et al. "Copper-catalyzed one-pot synthesis of 2H-indazole derivatives."[2] Synlett, 2014.[2] 2

  • Luo, G., et al. "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry, 2006.
  • Trichloroacetimidate Method: Clemens, J., et al. "Selective procedures for the N2-alkylation of 1H-indazoles."[2] Synthesis, 2022.[2] 2

Sources

optimizing reaction conditions for synthesizing 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-2H-indazole. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis. The primary hurdle in alkylating indazoles is achieving regioselectivity—preferentially forming the desired N2-isomer over the N1-isomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize your yield of the target compound.

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses specific problems you may encounter during the synthesis of 5-Chloro-2-methyl-2H-indazole, which typically involves the N-methylation of 5-chloro-1H-indazole.

Problem 1: Low or No Yield of Methylated Product

Q: My reaction shows a low overall yield, or my starting material (5-chloro-1H-indazole) is largely unconsumed after the recommended reaction time. What are the likely causes and how can I fix this?

A: This is a common issue often related to incomplete deprotonation of the indazole starting material or insufficient reactivity of the methylating agent.

  • Causality—The Role of the Base: The N-H proton of indazole has a pKa of approximately 13.9, requiring a sufficiently strong base for deprotonation to form the reactive indazolide anion.[1] If the base is too weak (e.g., sodium carbonate), the equilibrium will favor the starting materials, leading to poor conversion.[2] Stronger bases like sodium hydride (NaH) are often more effective.[2][3]

  • Troubleshooting Steps:

    • Verify Base Strength and Handling: Sodium hydride (NaH) is a highly effective base for this transformation but is also moisture-sensitive. Ensure you are using a fresh, unoxidized batch of NaH (typically a dispersion in mineral oil) and that your solvent is rigorously anhydrous.

    • Increase Reaction Temperature: If using a milder base like potassium carbonate (K₂CO₃), increasing the temperature can often drive the reaction to completion. However, be aware that temperature can also affect the N1/N2 selectivity.[4]

    • Check Methylating Agent Reactivity: While methyl iodide is highly reactive, it can also lead to side reactions. Methyl tosylate or dimethyl sulfate are also effective alternatives. Ensure your methylating agent has not degraded during storage.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a small, additional charge of the base or methylating agent might be necessary, but add it cautiously to avoid side reactions.

Problem 2: Poor Regioselectivity (High Formation of 1-methyl Isomer)

Q: My main product is the undesired 5-chloro-1-methyl-1H-indazole isomer. How can I improve the selectivity to favor the desired 2-methyl product?

A: This is the most critical challenge in indazole alkylation. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, as the two nitrogen atoms have different electronic and steric environments. Generally, N2-alkylation is the kinetically controlled product, while the N1-isomer is thermodynamically more stable.[5]

  • Causality—Solvent, Counter-ion, and Temperature Effects:

    • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can solvate the cation of the indazolide salt, favoring the formation of a "freer" anion. This often leads to alkylation at the more sterically accessible and kinetically favored N2 position. In contrast, less polar solvents like THF may promote ion-pairing, which can influence selectivity, sometimes favoring the N1 position.[2][3]

    • Base/Counter-ion: The choice of base determines the counter-ion (e.g., Na⁺, K⁺, Cs⁺). The size and coordination properties of this ion can influence the site of alkylation. For instance, using NaH in THF has been shown to be highly selective for N1 alkylation in some substituted indazoles, whereas conditions like K₂CO₃ in DMF can produce mixtures.[2][3][4]

    • Temperature: Lower temperatures generally favor the kinetically controlled product. Running the reaction at 0 °C or even lower before allowing it to warm to room temperature can sometimes improve N2 selectivity.

A general procedure leveraging kinetic control is the use of a strong acid promoter, which favors alkylation at the more basic N2 position.[5][6]

  • Dissolve Substrate: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-1H-indazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.

  • Add Acid Promoter: Add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 eq).[6]

  • Cool the Mixture: Cool the reaction vessel to 0 °C using an ice bath.

  • Add Alkylating Agent: Slowly add the methylating agent (e.g., methyl 2,2,2-trichloroacetimidate is excellent for this method, though others can be tested) (1.1 eq).[5]

  • Monitor and Work-up: Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution, extract the product with an organic solvent, dry, and concentrate.

BaseSolventMethylating AgentTemperatureTypical Outcome (N1:N2 Ratio)Reference(s)
K₂CO₃DMFMethyl Iodide120 °CMixture (~58:42)[4]
NaHTHFAlkyl BromideRT - 50 °CHighly N1 selective[2][3]
TfOH (cat.)DCMMe-trichloroacetimidate0 °C - RTHighly N2 selective[5][6]
Cs₂CO₃DMFIsopropyl BromideRTMixture, often poor conversion[3]
Problem 3: Product Purification Challenges

Q: I have a mixture of the N1 and N2 isomers. How can I effectively separate them?

A: The N1 and N2 isomers of 5-chloro-2-methyl-2H-indazole are regioisomers with different polarities, making them separable by column chromatography.

  • Causality—Dipole Moments: The 2H-indazole tautomer generally has a larger dipole moment than the 1H-indazole.[1] This polarity difference means the N2-methylated product (5-chloro-2-methyl-2H-indazole) is typically more polar and will have a lower Rf value on silica gel compared to the N1-isomer.

  • Purification Protocol:

    • Select a Solvent System: Use a solvent system with moderate polarity for flash column chromatography. A common choice is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7][8]

    • Perform Gradient Elution: Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The less polar N1-isomer should elute first, followed by the more polar, desired N2-isomer.

    • Monitor Fractions: Carefully monitor the column fractions by TLC to ensure a clean separation.

Visualizing the Process

General Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting Start Start with 5-Chloro-1H-indazole Reagents Select Base, Solvent, Methylating Agent Start->Reagents 1. Choose Conditions Reaction Perform N-Methylation Reagents->Reaction 2. Execute TLC Monitor by TLC Reaction->TLC 3. Analyze Analysis Analyze Outcome: Yield & N1:N2 Ratio TLC->Analysis LowYield Low Yield? Analysis->LowYield Check Yield BadRatio Poor N2 Selectivity? Analysis->BadRatio Check Ratio Troubleshoot1 Adjust Base/Temp/ Reagent Purity LowYield->Troubleshoot1 YES Purify Purify via Column Chromatography LowYield->Purify NO Troubleshoot2 Modify Solvent/Base/ Use Acid Catalyst BadRatio->Troubleshoot2 YES BadRatio->Purify NO Final Isolated 5-Chloro-2-methyl-2H-indazole Purify->Final

Caption: A workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of indazole N-alkylation? The reaction proceeds via an Sₙ2 mechanism. First, a base removes the acidic proton from the N1 position of the 5-chloro-1H-indazole ring, creating a resonance-stabilized ambident nucleophile (the indazolide anion). This anion then attacks the electrophilic methyl group of the methylating agent. Attack from the N1 nitrogen yields the 1-methyl isomer, while attack from the N2 nitrogen yields the desired 2-methyl isomer.[4]

Q2: Why is regioselectivity such a major concern for indazole alkylation? The indazolide anion has significant electron density on both nitrogen atoms. The N1 and N2 positions have different steric and electronic properties, and the barrier to activation for alkylation at either site is often small, leading to mixtures of products under many standard conditions.[3][4] Achieving high selectivity is crucial for ensuring product purity and maximizing the yield of the desired bioactive isomer, as N1- and N2-substituted indazoles can have vastly different pharmacological properties.[3]

Q3: Are there alternative methods for synthesizing 2-alkyl-2H-indazoles without direct alkylation? Yes, several methods build the indazole ring with the N2-substituent already in place. One common approach is the Davis-Beirut reaction, which involves the cyclization of an intermediate formed from a nitrobenzyl bromide and a primary amine (in this case, methylamine).[9] Another strategy involves a copper-catalyzed three-component reaction between a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][10] These methods can offer excellent regioselectivity but may require different starting materials that are less accessible than 5-chloro-1H-indazole.

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_n1 Favors N1-Alkylation (Thermodynamic) cluster_n2 Favors N2-Alkylation (Kinetic) center 5-Chloro-1H-Indazole Deprotonation N1_Solvent Less Polar Solvents (e.g., THF) center->N1_Solvent Conditions N1_Base Strong, Small Cation Base (e.g., NaH) center->N1_Base Conditions N1_Temp Higher Temperature center->N1_Temp Conditions N2_Solvent Polar Aprotic Solvents (e.g., DMF, DMSO) center->N2_Solvent Conditions N2_Catalyst Acid Catalyst (e.g., TfOH) center->N2_Catalyst Conditions N2_Temp Lower Temperature center->N2_Temp Conditions N1_Product 5-Chloro-1-methyl-1H-indazole N2_Product 5-Chloro-2-methyl-2H-indazole

Sources

Technical Guide: Stability & Degradation of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0). It synthesizes specific photochemical data with established heterocyclic chemistry to provide a robust troubleshooting framework.

Executive Summary: Stability Profile

5-Chloro-2-methyl-2H-indazole is a kinetically stable but thermodynamically metastable heterocycle. Unlike its 1H-indazole tautomer (which is aromatic in the benzenoid sense), the 2H-indazole core possesses a quinonoid-like resonance contribution, making it more electron-rich and susceptible to specific degradation vectors.

  • Hydrolytic Stability: High. The C-Cl and N-N bonds are resistant to hydrolysis across pH 1–10.

  • Photostability: Moderate to High. It exhibits resistance to phototransposition at 310 nm compared to its bromo/iodo analogs, but prolonged exposure leads to degradation.

  • Oxidative Stability: Moderate. The N-methyl group is the primary liability, susceptible to oxidative demethylation.

Degradation Pathways (Mechanistic Insight)

Pathway A: Photochemical Transposition (The "Light Leak" Pathway)

While 5-chloro-2-methyl-2H-indazole is remarkably resistant to photo-induced ring contraction compared to heavy-halogen analogs (e.g., 5-bromo), it is not immune. Under high-intensity UV (254–300 nm), 2-substituted indazoles undergo a specific rearrangement known as phototransposition .

  • Mechanism: Homolytic cleavage of the N-N bond

    
     Diradical intermediate 
    
    
    
    Ring closure to 1-methyl-5-chlorobenzimidazole.
  • Diagnostic: Appearance of a peak with identical Mass (M+) but different retention time (usually elutes earlier on C18).

Pathway B: Oxidative N-Demethylation

In the presence of radical initiators (peroxides in solvents) or metabolic mimics (e.g., P450 models), the N-methyl group is attacked.

  • Mechanism: Hydrogen atom abstraction from the methyl group

    
     Hydroxymethyl intermediate 
    
    
    
    Loss of formaldehyde
    
    
    Formation of 5-Chloro-1H-indazole .
  • Diagnostic: Mass shift of -14 Da (

    
     Da).
    
Pathway C: N-Oxidation

The pyridine-like nitrogen (N1) is nucleophilic. In the presence of peracids (e.g., mCPBA) or aged ethereal solvents containing peroxides, N-oxide formation occurs.

  • Mechanism: Electrophilic attack of oxygen on N1.

  • Diagnostic: Mass shift of +16 Da (

    
     Da).
    

Visualizing the Degradation Network

DegradationPathways Parent 5-Chloro-2-methyl-2H-indazole (MW 166.6) Benzimidazole 1-Methyl-5-chlorobenzimidazole (Phototransposition Isomer) Parent->Benzimidazole UV (hν) N-N Cleavage Demethyl 5-Chloro-1H-indazole (Demethylation Product) [M-14] Parent->Demethyl Oxidation (Radical) -CH2O NOxide N-Oxide Derivative (Oxidation Product) [M+16] Parent->NOxide Peroxides N-Oxidation RingOpen Anthranilic Acid Derivs. (Extreme Oxidation) Parent->RingOpen Harsh Oxid/UV

Caption: Primary degradation vectors for 5-Chloro-2-methyl-2H-indazole. Blue: Parent; Red: Photo-isomer; Yellow: Dealkylation; Green: N-Oxidation.

Troubleshooting Guide & FAQs

Scenario 1: "I see a new impurity peak eluting before the main peak."
  • Likely Cause: Oxidative Demethylation (Formation of 5-Chloro-1H-indazole).

  • Why? The loss of the methyl group exposes the N-H moiety, which is capable of hydrogen bonding with the mobile phase, generally reducing retention on reverse-phase (C18) columns compared to the methylated parent.

  • Action: Check your solvent quality. Are you using aged THF or ethers? Test for peroxides.

Scenario 2: "My sample recovery is low (80-85%) after UV exposure, but I don't see massive new peaks."
  • Likely Cause: Polymerization or "Dark" Degradation.

  • Insight: Research indicates that while the 5-chloro derivative is resistant to clean phototransposition (unlike the 5-iodo analog), it still degrades. The "missing" mass often forms oligomeric tars that do not elute or are filtered out.

  • Action: Store solutions in amber glass. Avoid direct exposure to fluorescent lab lights for periods >4 hours.

Scenario 3: "Can I use acidic conditions for LCMS?"
  • Answer: Yes. The compound is stable in 0.1% Formic Acid or TFA.

  • Caution: Avoid oxidizing acids (e.g., Nitric acid) or mixtures of bleach/acid, which will rapidly chlorinate the electron-rich C3 position or open the ring.

Scenario 4: "Is the compound hygroscopic or hydrolytically unstable?"
  • Answer: No. The degradation is almost exclusively oxidative or photochemical . If you observe degradation in water/acetonitrile mixtures, it is likely due to trace metal contaminants (catalyzing oxidation) or light, not hydrolysis.

Standardized Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 Hours< 2% Degradation (Stable)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 2% Degradation (Stable)
Oxidation 3% H₂O₂2-4 HoursSignificant Degradation. Formation of N-oxide and demethylated species.
Photolysis UV (254 nm)12 HoursPartial Degradation. Formation of benzimidazole isomer (minor) and oligomers.
Protocol B: Solvent Purity Check

Before dissolving valuable standards:

  • Peroxide Test: Use Quantofix® Peroxide test strips on your ether/THF solvents.

  • Result: If >5 mg/L peroxides, do not use . Peroxides will rapidly convert the N2-methyl to N-H.

References

  • Phototransposition of Indazoles: Specific data on the resistance of 5-chloro-2-methylindazole to photo-rearrangement compared to halo-analogs.

    • Source:

  • General Indazole Reactivity: Comprehensive review of 1H vs 2H indazole stability and alkylation p

    • Source:

  • Oxidative Demethylation Mechanisms: Mechanisms of N-methyl group removal in heterocyclic drugs.

    • Source:

methods to increase the solubility of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methyl-2H-indazole Solubility Guide

Case ID: SOL-IND-005 Subject: Solubility Enhancement & Formulation Protocols for 5-Chloro-2-methyl-2H-indazole Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

5-Chloro-2-methyl-2H-indazole presents a classic medicinal chemistry challenge: it is a planar, lipophilic, weak base. The "2H" tautomeric fixation (via N-methylation) creates a quinonoid-like resonance character that, combined with the 5-chloro substitution, significantly reduces aqueous solubility compared to its 1H-indazole counterparts.

This guide provides validated protocols to solubilize this compound for in vitro cellular assays (where DMSO tolerance is low) and in vivo pharmacokinetics (where precipitation must be avoided).

Part 1: Physicochemical Profile & Solvent Compatibility

Before attempting formulation, you must understand the "Solubility Landscape" of your molecule to avoid wasting compound.

PropertyValue / CharacteristicImplication for Solubility
Core Structure Planar Aromatic SystemHigh tendency for

-

stacking aggregation (crystallization).
Lipophilicity (LogP) Estimated > 2.5Poor water solubility; requires organic cosolvents or lipids.
Basicity (pKa) ~2.0 (Weak Base)Critical: It will not form stable salts at physiological pH (7.4). Acidification (pH < 2) is required for ionization, which is often incompatible with biological assays.
Key Substituent 5-ChloroIncreases hydrophobicity; reduces solubility relative to the parent indazole.
Solvent Screening Matrix

Data based on structural analogs and general indazole behavior.

SolventSolubility RatingApplication
DMSO Excellent (> 20 mg/mL)Primary stock solution.
Ethanol GoodSecondary cosolvent; avoid for long-term storage due to evaporation.
PEG 400 Moderate to GoodKey component for in vivo vehicle formulation.
Water / PBS Poor (< 0.1 mg/mL)Do not dissolve directly. Will precipitate immediately.
0.1 M HCl ModerateSoluble only at low pH; risk of precipitation upon neutralization.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (In Vitro)

Target: Stable storage solution (10 mM or 20 mM).

  • Weighing: Weigh the solid 5-Chloro-2-methyl-2H-indazole into a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add 100% Anhydrous DMSO .

    • Why Anhydrous? Water in DMSO promotes degradation and lowers solubility over time.

  • Dissolution: Vortex vigorously for 30-60 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Crash-Free" Dilution for Cell Assays

Issue: Direct addition of DMSO stock to media often causes immediate precipitation (the "white cloud" effect).

The "Intermediate Dilution" Method:

  • Step 1: Prepare your 1000x DMSO stock.

  • Step 2 (The Bridge): Dilute the stock 1:10 into PEG 400 or Ethanol (intermediate solvent).

  • Step 3: Add this intermediate mix to your culture media while vortexing the media.

    • Mechanism:[1][2][3] The intermediate solvent reduces the polarity shock, preventing rapid crystallization.

Protocol C: In Vivo Vehicle (PK Studies)

Target: 1–5 mg/mL for IP or PO administration. Recommended Vehicle:10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.

  • Dissolve Drug: Dissolve compound completely in DMSO (10% of final volume).

  • Add Surfactant: Add Tween 80 (5% of final volume) and vortex.

  • Add Cosolvent: Add PEG 400 (40% of final volume) and vortex. The solution should be clear.

  • Slow Aqueous Addition: Dropwise add Saline (0.9% NaCl) (45% of final volume) while vortexing.

    • Warning: If you add saline too fast, the drug will crash out. If it becomes cloudy, sonicate immediately.

Part 3: Advanced Troubleshooting (Q&A)

Q: I see a fine precipitate after adding the compound to my cell culture media. What went wrong? A: You likely exceeded the thermodynamic solubility limit or induced kinetic precipitation .

  • Diagnosis: Check your final DMSO concentration. If it is < 0.1% and you still see precipitate, the compound is simply insoluble at that concentration in water.

  • Fix: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Protocol: Prepare media containing 10-20% HP-

      
      -CD. Add your DMSO stock to this media. The cyclodextrin encapsulates the lipophilic indazole core, keeping it in solution without using toxic levels of DMSO.
      

Q: Can I use acid to dissolve it? It has a nitrogen atom. A: Technically yes, but practically no .

  • Reasoning: 5-Chloro-2-methyl-2H-indazole is a very weak base (pKa ~2.0). To keep it ionized (soluble), you need to maintain a pH of roughly 0–1.

  • Consequence: As soon as you inject this acidic solution into a mouse (pH 7.4) or add it to cells, the pH rises, the compound de-ionizes, and it precipitates instantly (causing embolism in vivo or false negatives in vitro).

Q: The compound dissolves in DMSO but crashes out when I freeze the stock. A: DMSO freezes at 19°C. When it freezes, it can exclude the solute, creating local regions of supersaturation that force crystallization.

  • Fix: Re-solubilize by warming to 37°C and vortexing every time you thaw the stock. Do not assume it is redissolved just because the DMSO is liquid.

Part 4: Visual Troubleshooting Guides

Diagram 1: Solubilization Decision Tree

SolubilityStrategy Start Start: 5-Chloro-2-methyl-2H-indazole Goal Define Application Start->Goal InVitro In Vitro (Cells/Enzymes) Goal->InVitro InVivo In Vivo (Animal PK) Goal->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Vehicle Vehicle Selection InVivo->Vehicle DMSOLimit DMSO Stock (1000x) ConcCheck->DMSOLimit No Precip Precipitation Risk! ConcCheck->Precip Yes Serial Serial Dilution in Media DMSOLimit->Serial CycD Use Cyclodextrin (HP-β-CD) in Media Precip->CycD Recommended StdVeh 10% DMSO / 40% PEG400 / 5% Tween Vehicle->StdVeh Standard LipidVeh Lipid Formulation (Labrasol/Gelucire) Vehicle->LipidVeh High Dose (>10mg/kg)

Caption: Decision matrix for selecting the appropriate formulation strategy based on experimental context.

Diagram 2: The "Crash-Out" Mechanism & Prevention

CrashOut Step1 DMSO Stock (Solubilized) Step2 Add to Aqueous Buffer (Water Spike) Step1->Step2 Step3 Local Supersaturation Step2->Step3 Rapid Mixing Failure Result Precipitation (Aggregates) Step3->Result Solution PREVENTION: Predilute in PEG400 or Vortex Media while adding Result->Solution Fix

Caption: Mechanism of kinetic precipitation during aqueous dilution and the required intervention.

References

  • PubChem. (2025).[3][4][5] 5-Chloro-2-methyl-2H-indazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis and Properties of 2H-Indazoles. Available at: [Link]

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of 5-Chloro-2-methyl-2H-indazole

[1]

Welcome to the Advanced Chemical Support Hub. Subject: 5-Chloro-2-methyl-2H-indazole (CAS: 1354593-46-8 / Generic) Application: Kinase Inhibitor Intermediate / Pharmacophore Development[1]

Executive Summary

5-Chloro-2-methyl-2H-indazole is a critical pharmacophore, particularly in the development of estrogen receptor beta (ERβ) ligands and various kinase inhibitors.[1] The synthesis of 2H-indazoles is notoriously challenging due to the thermodynamic preference for the N1-isomer (1H-indazole derivatives).[1]

Consequently, the primary impurity in any batch of 5-chloro-2-methyl-2H-indazole is almost invariably its regioisomer, 5-chloro-1-methyl-1H-indazole .[1] Distinguishing and removing this isomer is the central analytical challenge.

Module 1: The Regioisomer Challenge (N1 vs. N2)
The Mechanism of Impurity Formation

Indazole exists in a tautomeric equilibrium.[1][2][3] When alkylating 5-chloroindazole, two pathways compete:

  • N1-Alkylation (Thermodynamic): Forms the benzenoid structure.[1] This is energetically more stable by approximately 3–4 kcal/mol.[1]

  • N2-Alkylation (Kinetic/Target): Forms the quinonoid structure.[1] This is the desired product but often the minor component unless specific directing groups (e.g., trichloroacetimidates) or catalysts are used.[1]

Visualizing the Divergence The following diagram illustrates the competitive methylation pathways leading to the target and its primary impurity.

IndazoleMethylationSMStarting Material5-Chloro-1H-indazoleTS_N1Transition State(N1 Attack)SM->TS_N1 Alkylating Agent (e.g., MeI, DMS)TS_N2Transition State(N2 Attack)SM->TS_N2ImpurityIMPURITY (Major)5-Chloro-1-methyl-1H-indazole(Thermodynamic Product)TS_N1->Impurity Favored by thermodynamic controlTargetTARGET5-Chloro-2-methyl-2H-indazole(Kinetic/Directed Product)TS_N2->Target Favored by kinetic control / chelating agentsSaltIMPURITY (Minor)1,2-Dimethylindazolium Salt(Over-alkylation)Impurity->Salt Excess Methylating AgentTarget->Salt Excess Methylating Agent

Caption: Competitive methylation pathways. Note that without specific directing conditions, the reaction naturally drifts toward the N1-impurity (Red).[1]

Module 2: Analytical Identification (Protocol)
Differentiation via NMR (The Gold Standard)

Simple 1H NMR is often insufficient because the methyl peak shifts are subtle (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

must1

Protocol 2.1: NOESY Assignment Strategy

  • Step 1: Acquire NOESY spectrum in DMSO-d6.[1]

  • Step 2: Locate the N-Methyl singlet (approx.[1] 4.0–4.2 ppm).[1]

  • Step 3: Look for Cross-Peaks (Through-space coupling).[1]

IsomerKey NOESY CorrelationStructural Logic
Target (N2-Methyl) Methyl protons ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H3 proton
The N2-methyl is spatially close to the proton at position 3.
Impurity (N1-Methyl) Methyl protons ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H7 proton
The N1-methyl is spatially close to the proton at position 7 (benzene ring).
HPLC Method Development

Separating regioisomers requires exploiting their difference in dipole moments.[1] The N2-isomer (quinonoid-like) is generally more polar and has a different pi-electron distribution than the N1-isomer.[1]

Protocol 2.2: Recommended HPLC Parameters

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., XBridge Phenyl)Phenyl columns provide superior selectivity for aromatic isomers via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

interactions compared to standard C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity; indazoles are weak bases.[1]
Mobile Phase B AcetonitrileSharpens peaks for nitrogen heterocycles.[1]
Gradient 5% B to 60% B over 15 minShallow gradient required to resolve the closely eluting isomers.
Detection UV @ 254 nm & 290 nmIndazoles have strong absorbance in UV; 290 nm may offer better specificity against solvent fronts.[1]
Module 3: Troubleshooting & FAQ
Q1: My HPLC shows a single peak, but the melting point is off. What is happening?

Diagnosis: Co-elution.[1] Root Cause: N1 and N2 isomers are structurally very similar.[1] On a standard C18 column with a steep gradient, they often co-elute.[1] Action Plan:

  • Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]

  • Flatten your gradient (e.g., increase organic phase by only 1% per minute).[1]

  • Check the melting point.[1] The N2-isomer usually has a significantly different melting point than the N1-isomer (often lower due to disrupted crystal packing symmetry, though this varies by derivative).[1]

Q2: I see a small peak eluting after my product. What is it?

Diagnosis: Likely 5-chloroindazole (Starting Material) or Bis-methylated salt .[1] Analysis:

  • Starting Material: Check MS for [M+H]+ = 153/155 (Cl isotope pattern).[1] This usually elutes later on C18 due to the free NH hydrogen bonding capability being masked or exposed differently depending on pH.[1]

  • Bis-methylated Salt: If you used excess methyl iodide, you may have formed the quaternary ammonium salt.[1] This is highly polar and usually elutes at the void volume (very early) or requires ion-pairing reagents to retain.[1]

Q3: How do I purify the N2-isomer from the N1-impurity?

Guidance: Recrystallization is often ineffective for separating these specific isomers due to their tendency to form solid solutions.[1] Recommended Workflow:

  • Flash Chromatography: Use a high-performance silica cartridge.[1]

  • Solvent System: Toluene/Ethyl Acetate or DCM/MeOH.[1] The N2-isomer is typically more polar (higher dipole moment) and will elute after the N1-isomer on normal phase silica.[1]

    • Note: This reverses on Reverse Phase (RP) HPLC, where the more polar N2-isomer often elutes before the N1-isomer.[1]

Module 4: Logical Troubleshooting Tree

Use this decision tree to diagnose purity issues in your specific lot.

TroubleshootingStartIssue Detected:Low Purity or Strange DataQ1Is the impurity peakMass = Target Mass?Start->Q1RegioSuspect N1-Isomer(Regioisomer)Q1->RegioYes (Isomers)OtherAnalyze Mass DifferenceQ1->OtherNo (Byproducts)Yes1YesNo1NoAction1Run 2D NMR (NOESY)Check C3 vs C7 couplingRegio->Action1MassLessMass = Target - 14(Starting Material)Other->MassLessM-14MassPlusMass = Target + 15(Quaternary Salt)Other->MassPlusM+15

Caption: Diagnostic logic for impurity identification based on Mass Spectrometry and NMR.

References
  • Cheung, M. H., et al. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology / Synthesis.

  • Luo, G., et al. (2006). "Regioselective synthesis of 2H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[1]

  • FDA/ICH Guidelines. (2006). "Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation.[1]

  • Meanwell, N. A. (2011).[1] "The influence of N-alkylation on the physical and biological properties of indazoles." Chemical Research in Toxicology.

Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 5-Chloro-2-methyl-2H-indazole. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming challenges related to its cell permeability. As drug development professionals, we understand that unexpected experimental results, such as poor cellular uptake, can be a significant roadblock. This document, structured in a question-and-answer format, will walk you through a logical troubleshooting workflow, from identifying experimental artifacts to devising strategies for improvement.

Section 1: First-Line Troubleshooting: Is It a True Permeability Issue?

Before delving into complex biological assays, it's critical to rule out common physicochemical and experimental factors that can masquerade as poor cell permeability. An incorrect diagnosis at this stage can lead to the premature abandonment of a promising compound.

Q1: My initial cell-based assay shows low activity for 5-Chloro-2-methyl-2H-indazole, which I suspect is due to poor permeability. What are the first things I should check?

This is the most critical first question. The observed lack of activity may not stem from the compound's inability to cross the cell membrane but rather from issues with the compound itself or the assay conditions. Here is your initial checklist:

1. Verify Aqueous Solubility:

  • The Problem: 5-Chloro-2-methyl-2H-indazole, like many small molecules, may have limited solubility in aqueous buffers used for cell culture. If the compound precipitates out of solution, its effective concentration is much lower than intended, leading to an artificially low permeability reading or biological effect.

  • Causality: The concentration of the compound at the cell surface dictates the driving force for passive diffusion. If the compound is not fully dissolved, this concentration gradient is diminished.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Prepare your final dosing solution and visually inspect it against a dark background for any precipitate or cloudiness. Let it sit at the incubation temperature (e.g., 37°C) for the duration of your assay and check again.

    • Solubility Measurement: Formally measure the kinetic solubility in your specific assay buffer (e.g., HBSS, DMEM). This can be done using methods like nephelometry or by creating a dilution series, filtering, and quantifying the supernatant via HPLC-UV.

    • Solvent Effects: Be mindful of your solvent (e.g., DMSO). While necessary for initial stock solutions, the final concentration in your assay medium should typically be ≤0.5% to avoid solvent-induced cell stress or artificial increases in permeability.[1]

2. Assess Compound Stability:

  • The Problem: The compound may be chemically or metabolically unstable in the assay medium over the incubation period.

  • Causality: Degradation reduces the concentration of the active parent compound available for transport. Cell-based assays contain enzymes (e.g., esterases, oxidases) that can metabolize the compound.

  • Troubleshooting Steps:

    • Incubate 5-Chloro-2-methyl-2H-indazole in your complete cell culture medium (with and without cells) for the full duration of your experiment.

    • At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the medium.

    • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining. A significant decrease indicates instability.

3. Check for Non-Specific Binding:

  • The Problem: Small molecules can adsorb to plastic labware, such as 96-well plates or pipette tips.[2]

  • Causality: Binding to surfaces reduces the free concentration of the compound in the assay medium, similar to the effect of poor solubility. This is particularly problematic for lipophilic compounds.

  • Troubleshooting Steps:

    • Prepare a known concentration of the compound in your assay buffer.

    • Incubate it in the assay plate (without cells) under the same conditions as your experiment.

    • Measure the concentration of the compound in the solution at the beginning and end of the incubation period. A significant drop suggests non-specific binding. Using low-binding plates can mitigate this issue.

Section 2: Diagnosing the Permeability Mechanism: A Step-by-Step Guide

Once you have confirmed that the issue is not an experimental artifact, the next step is to diagnose the underlying mechanism. Is the compound unable to passively diffuse across the lipid bilayer, or is it being actively removed from the cell by efflux pumps?

Q2: How can I systematically determine if the poor permeability of 5-Chloro-2-methyl-2H-indazole is due to low passive diffusion or active efflux?

A tiered approach using both artificial and cell-based models is the most effective strategy. This workflow allows you to isolate and test each potential mechanism.

G cluster_0 Phase 1: Characterize Passive Permeability cluster_1 Phase 2: Investigate Active Transport cluster_2 Phase 3: Interpretation & Strategy start Start: Poor cellular activity observed solubility Step 1: Confirm Solubility & Stability (Q1) start->solubility pampa Step 2: PAMPA Assay (Q3) solubility->pampa caco2 Step 3: Bidirectional Caco-2 Assay (Q4) pampa->caco2 pampa->caco2 High/Medium Papp low_passive Conclusion: Low Passive Permeability pampa->low_passive Low Papp inhibitors Step 4 (Optional): Caco-2 Assay with Inhibitors (Q5) caco2->inhibitors If Efflux Ratio > 2 efflux_sub Conclusion: Efflux Substrate caco2->efflux_sub High Efflux Ratio good_perm Conclusion: Good Permeability (Re-evaluate bioassay) caco2->good_perm Low Efflux Ratio

Caption: Troubleshooting workflow for diagnosing permeability issues.

Q3: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to specifically assess passive diffusion?

The PAMPA assay is an excellent, high-throughput tool that models passive transcellular permeability.[3] It uses a synthetic membrane composed of phospholipids, thus isolating passive diffusion from any protein-mediated active transport or paracellular flux.

Experimental Protocol: PAMPA

  • Materials:

    • 96-well PAMPA plate system (hydrophobic PVDF filter plate as the donor plate, and a corresponding acceptor plate).[4]

    • Phospholipid solution (e.g., 1-2% lecithin in dodecane).[5]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 5-Chloro-2-methyl-2H-indazole stock solution (e.g., 10 mM in DMSO).

    • High and low permeability control compounds (e.g., testosterone and atenolol).

    • Plate reader or LC-MS for quantification.

  • Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate. If desired, 1-5% DMSO can be added to the buffer to act as a solvent trap and maintain sink conditions.[1]

    • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to fully absorb for 5-10 minutes.

    • Prepare Dosing Solutions: Prepare the test compound and controls in PBS at a final concentration of ~10-50 µM. Ensure the final DMSO concentration is consistent and low (<1%).

    • Add Dosing Solutions: Add 150-200 µL of the dosing solutions to the donor plate wells.

    • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor buffer. Cover and incubate at room temperature for 4-18 hours in a chamber with high humidity to prevent evaporation.[4][6]

    • Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t] Where:

      • CA is the concentration in the acceptor well.

      • Ceq is the equilibrium concentration.

      • VD and VA are the volumes of the donor and acceptor wells.

      • A is the membrane area.

      • t is the incubation time.

PAMPA Papp (x 10-6 cm/s)Predicted Passive AbsorptionInterpretation for 5-Chloro-2-methyl-2H-indazole
< 1 LowThe compound has intrinsically poor passive permeability. This is the root cause.
1 - 10 MediumPassive permeability is moderate. It might be a contributing factor or another mechanism is at play.
> 10 HighPassive permeability is high. The problem is likely not passive diffusion; investigate active efflux.
Q4: My compound shows good passive diffusion in PAMPA, so I suspect active efflux. How do I set up a bidirectional Caco-2 assay to investigate this?

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption because differentiated Caco-2 cells form a polarized monolayer that expresses key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][8] A bidirectional assay is essential for identifying active efflux.[9]

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture:

    • Culture Caco-2 cells (passage 20-40) in a suitable medium (e.g., DMEM with 10-20% FBS, NEAA, and Pen/Strep).[10]

    • Seed cells onto semi-permeable Transwell inserts (e.g., 0.4 µm pore size) at a high density.

    • Culture the cells for ~21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[7]

  • Monolayer Integrity Check (Self-Validation):

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity.

    • Lucifer Yellow Assay: Alternatively, assess the paracellular flux of a low-permeability marker, Lucifer Yellow. The Papp for Lucifer Yellow should be very low (<1 x 10-6 cm/s).[7]

  • Procedure:

    • Prepare Buffers: Use an appropriate transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4. For apical-to-basolateral (A→B) transport, you can use a buffer at pH 6.5 in the apical (donor) compartment to better mimic the gut environment.[11]

    • Prepare Dosing Solutions: Dissolve 5-Chloro-2-methyl-2H-indazole and controls (e.g., high permeability: propranolol; low permeability/efflux substrate: digoxin) in the transport buffer at a final concentration of 1-10 µM.[11]

    • A→B Transport: Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • B→A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[11] Take samples from the receiver chamber at designated time points.

    • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Caco-2 Assay OutcomeInterpretationNext Steps
Low Papp (A→B) (<1 x 10-6 cm/s) High intestinal absorption is unlikely.Confirm with PAMPA. If PAMPA is also low, the issue is poor passive permeability.
High Papp (A→B) (>10 x 10-6 cm/s) High intestinal absorption is likely.Re-evaluate the biological assay; permeability is not the issue.
Efflux Ratio (ER) > 2 Active efflux is occurring.[9]The compound is a substrate for an efflux transporter. This is likely the cause of poor net permeability.
Efflux Ratio (ER) < 2 No significant efflux.If Papp (A→B) is still low, the issue is likely poor passive diffusion.
Q5: My Caco-2 assay resulted in an efflux ratio of 5.3. How can I identify the specific efflux transporter (e.g., P-gp, BCRP) responsible?

An efflux ratio greater than 2 is a strong indicator of active transport.[9] To pinpoint the specific transporter, you can repeat the bidirectional Caco-2 assay in the presence of known, specific inhibitors of major efflux pumps.

  • The Strategy: If your compound is a substrate for a specific transporter (e.g., P-gp), inhibiting that transporter will block the B→A efflux. This will cause the Papp (B→A) to decrease and the Papp (A→B) to increase, resulting in an efflux ratio that drops towards 1.

  • Experimental Modification:

    • Follow the Bidirectional Caco-2 protocol as described in Q4.

    • Prepare additional dosing solutions that contain both 5-Chloro-2-methyl-2H-indazole and a specific inhibitor.

    • Pre-incubate the cell monolayers with the inhibitor on both sides for 30-60 minutes before adding the test compound.

  • Commonly Used Inhibitors:

TransporterSpecific InhibitorWorking Concentration
P-gp (MDR1) Verapamil50-100 µM
BCRP Ko143 or Fumitremorgin C1-10 µM
MRP2 MK-57110-50 µM
  • Interpreting the Results: If the addition of Verapamil reduces the efflux ratio from 5.3 to 1.2, you can confidently conclude that 5-Chloro-2-methyl-2H-indazole is a substrate for the P-gp transporter.

G cluster_cell Intestinal Epithelial Cell (Caco-2) cluster_apical Apical (Lumen Side) cluster_basolateral Basolateral (Blood Side) transporter Efflux Transporter (e.g., P-gp) compound_in Compound transporter->compound_in Efflux (B to A) compound_out Compound compound_in->compound_out Passive Diffusion (A to B) compound_out->transporter Binding

Caption: Diagram of active efflux by a transporter protein.

Section 3: Advanced Strategies & FAQs

Q6: How can I directly measure the intracellular concentration of 5-Chloro-2-methyl-2H-indazole in my target cells?

A cellular uptake assay directly quantifies how much compound accumulates inside the cells. This is particularly useful for confirming that poor activity in a functional assay is due to the compound failing to reach its intracellular target.

Experimental Protocol: Cellular Uptake Assay

  • Materials:

    • Your target cell line (adherent or suspension).

    • 96-well cell culture plates.

    • Ice-cold PBS.

    • Lysis buffer (e.g., RIPA buffer or methanol/water mixture).

    • LC-MS/MS for sensitive quantification.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).[2]

    • Dosing: Remove the media and add a solution of 5-Chloro-2-methyl-2H-indazole at the desired concentration. Include a "no-cell" control to measure background binding to the plate.

    • Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.[12]

    • Termination and Washing: To stop the uptake, rapidly aspirate the dosing solution and wash the cells 3-5 times with ice-cold PBS. This step is critical to remove any compound bound to the outside of the cell membrane.

    • Cell Lysis: Add lysis buffer to each well to release the intracellular contents.

    • Quantification: Analyze the lysate using LC-MS/MS to determine the concentration of the compound. Normalize this value to the amount of protein in the well (measured by a BCA assay) or to the cell count.

Q7: My compound has confirmed poor passive permeability. What are some chemical modification strategies I could explore?

If the core issue is poor passive diffusion (high hydrophilicity or other unfavorable physicochemical properties), medicinal chemistry strategies can be employed. The goal is to increase the lipophilicity of the molecule to favor partitioning into the lipid membrane, without sacrificing target engagement.

  • Reduce Hydrogen Bonding Capacity: While 5-Chloro-2-methyl-2H-indazole has no H-bond donors, this is a key strategy for other molecules. Replacing groups like -COOH or -OH with bioisosteres (e.g., tetrazole for a carboxylic acid) can dramatically improve permeability.[13]

  • Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl) to the indazole scaffold. However, be mindful of "logP creep," as excessively high lipophilicity can lead to poor solubility and metabolic instability.

  • Prodrug Approach: Temporarily mask a polar functional group with a lipophilic moiety that is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: My compound seems to be toxic to the Caco-2 monolayer, as my TEER values drop significantly during the experiment. How does this affect my data?

    • A drop in TEER indicates that the tight junctions between the cells have been compromised. This opens up the "paracellular" pathway (the space between cells). Your compound may appear to have artificially high permeability because it is leaking between the cells rather than passing through them (transcellularly). You must re-run the assay at a lower, non-toxic concentration.

  • FAQ 2: What is the difference between using Caco-2 cells and MDCK cells for permeability screening?

    • Caco-2 cells are the gold standard for predicting human intestinal absorption due to their human origin and expression of a wide range of human transporters.[10]

    • MDCK (Madin-Darby Canine Kidney) cells are often used in parallel. They form tighter monolayers more quickly than Caco-2 cells. Genetically engineered MDCK cells that overexpress a single human transporter (e.g., MDCK-MDR1 for P-gp) are excellent tools for definitively identifying if your compound is a substrate for that specific transporter without interference from others.

  • FAQ 3: Can the tautomeric form of the indazole ring affect permeability?

    • Yes. Indazoles can exist in 1H- and 2H-tautomeric forms.[14] The 2H-indazole tautomer generally has a larger dipole moment than the 1H-form, making it more polar.[14] While 5-Chloro-2-methyl-2H-indazole is locked in the 2H form, for other indazole analogs, this equilibrium could influence the molecule's overall polarity and its ability to partition into the nonpolar lipid membrane.

References

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

  • MySkinRecipes. 5-Chloro-2-methyl-2H-indazole. Available at: [Link]

  • ChemUniverse. 5-CHLORO-2-METHYL-2H-INDAZOLE [P95638]. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available at: [Link]

  • National Institutes of Health (NIH). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Available at: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available at: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available at: [Link]

  • PubMed Central. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Available at: [Link]

  • JoVE. (2022). Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • Protocols.io. (2023). Cellular lipid uptake with flow cytometry readout. Available at: [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Available at: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • DOJINDO LABORATORIES. Cellular Uptake Assay Data Collection. Available at: [Link]

  • ACS Publications. Intrinsic Membrane Permeability to Small Molecules. Available at: [Link]

  • National Institutes of Health (NIH). Challenges in Permeability Assessment for Oral Drug Product Development. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available at: [Link]

  • EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. Available at: [Link]

Sources

managing scale-up challenges for 5-Chloro-2-methyl-2H-indazole production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methyl-2H-indazole Production

Overview: The Scale-Up Challenge

Scaling up the production of 5-chloro-2-methyl-2H-indazole presents a classic heterocyclic dilemma: the battle between thermodynamic stability (N1-alkylation) and kinetic control (N2-alkylation).

In the laboratory, chromatographic separation of the N1 and N2 isomers is trivial. On a kilogram scale, it is a bottleneck. This guide addresses the three critical phases of scale-up: Regioselectivity Control , Reaction Safety , and Chromatography-Free Purification .

Module 1: Regioselectivity Control

Q: Why is the N1-methyl isomer dominating my reaction yield?

A: You are likely operating under conditions that favor the thermodynamic product . Indazoles possess two nitrogen atoms capable of alkylation.[1] The N1-H tautomer is aromatic and thermodynamically more stable. Under standard basic conditions (e.g., NaH/DMF or KOH/Acetone), the deprotonated indazolyl anion equilibrates. Although the N2 position is more nucleophilic (kinetic site), the reaction often reverts or equilibrates to the N1-alkylated product because it preserves the benzene ring's aromaticity more effectively than the quinoid-like N2-isomer.

The Solution: Kinetic Control via Meerwein’s Salt To lock in the N2-isomer, you must avoid the anionic intermediate and utilize a highly reactive electrophile that attacks the neutral N2 lone pair faster than the N1 tautomer can equilibrate.

Recommended Reagent: Trimethyloxonium tetrafluoroborate (


, Meerwein's Salt).
Visualization: Kinetic vs. Thermodynamic Pathways

IndazoleSelectivity Start 5-Chloroindazole (Neutral) Base Basic Conditions (NaH, KOH) Start->Base Deprotonation Meerwein Meerwein's Salt (Me3OBF4) Start->Meerwein Direct Attack (No Base) Anion Indazolyl Anion (Delocalized) Base->Anion MeI Methyl Iodide (Slow Alkylation) Anion->MeI N1 N1-Methyl Isomer (Thermodynamic - Major) MeI->N1 Favored Complex N2-Cationic Intermediate Meerwein->Complex Fast N2 N2-Methyl Isomer (Kinetic - Major) Complex->N2 Deprotonation (Workup)

Figure 1: Reaction pathways showing why basic conditions favor N1 (Red) while oxonium salts favor N2 (Green).

Module 2: Experimental Protocol (High-Selectivity Route)

Protocol: Alkylation using Trimethyloxonium Tetrafluoroborate Target Scale: 100g - 1kg

Safety Warning:


 is corrosive and moisture-sensitive. It generates HF upon hydrolysis. Handle in a fume hood.
ParameterSpecificationRationale
Solvent Ethyl Acetate or Dichloromethane (DCM)Non-polar solvents suppress ion-pair dissociation, favoring the "tight" transition state at N2.
Stoichiometry 1.1 - 1.2 equivalents of

Slight excess ensures full conversion; excess hydrolyzes to harmless byproducts.
Temperature 0°C to Room Temp (25°C)Low temperature prevents thermal rearrangement of N2

N1.
Atmosphere Nitrogen/ArgonReagent is highly hygroscopic.

Step-by-Step Procedure:

  • Preparation: Charge a dry reactor with 5-chloroindazole (1.0 equiv) and anhydrous Ethyl Acetate (10 V). Cool to 0–5°C.

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.15 equiv) in portions. Caution: Exothermic. Maintain internal temp < 15°C.

  • Reaction: Allow to warm to 20–25°C. Stir for 4–6 hours. Monitor by HPLC (N2 isomer appears at lower retention time than N1 in reverse phase).

  • Quench: Slowly add saturated aqueous

    
     (5 V). Gas evolution (
    
    
    
    ) will occur. Stir vigorously for 30 mins to hydrolyze excess reagent.
  • Phase Cut: Separate the organic layer.[2] Wash with Brine. Dry over

    
     or proceed to solvent swap.
    

Module 3: Downstream Processing (Purification)

Q: How do I remove the N1 byproduct without a column?

A: Exploit the Basicity Difference and Crystallinity . The N2-isomer (quinoid character) is generally more basic than the N1-isomer (aromatic). This allows for "pH Swing Extraction" or selective salt crystallization.

Troubleshooting Table: Purification Strategies

IssueObservationRemediation Strategy
N1 Contamination HPLC shows >5% N1 isomer.Salt Formation: Dissolve crude in EtOAc. Add 1.0 eq of HCl in ether/dioxane. The N2-hydrochloride salt often precipitates selectively, leaving N1 in the mother liquor.
Oily Product Product won't crystallize after workup.Solvent Swap: Swap solvent to Heptane/Toluene (9:1). 2-substituted indazoles usually have higher melting points and crystallize better from non-polar solvents than 1-substituted isomers.
Color Issues Product is pink/brown.Charcoal Treatment: Dissolve in hot ethanol, treat with activated carbon (5% w/w), filter hot, and recrystallize.
Scale-Up Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (N2 major + N1 minor) Quench NaHCO3 Quench (Remove Acid/BF4) Crude->Quench Extract Phase Separation (Org: Product / Aq: Waste) Quench->Extract Decision Purity Check Extract->Decision Cryst Direct Crystallization (Heptane/EtOAc) Decision->Cryst N1 < 5% Salt Selective Salt Formation (HCl in iPrOH) Decision->Salt N1 > 5% Final Pure 5-Chloro-2-methyl-2H-indazole Cryst->Final Salt->Final Freebase with NaOH

Figure 2: Decision tree for purification based on crude purity profile.

References

  • Cheung, M., et al. (2005). "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry.

    • Key Finding: Establishes Meerwein's salt as the primary method for N2 selectivity.
  • Luo, G., et al. (2006). "Regioselective alkylation of indazoles." Tetrahedron Letters.

    • Key Finding: Discusses thermodynamic vs.
  • Organic Syntheses. (1973). "Trimethyloxonium Tetrafluoroborate Preparation and Handling." Org.[3][4][5] Syn. Coll. Vol. 5, p.1096.[6]

    • Key Finding: Safety and handling protocols for the alkylating agent.[5][6][7]

  • BenchChem Technical Data. "Solubility and Properties of Chloro-methyl-imidazoles."

    • Key Finding: Solubility profiles for chlorinated azole derivatives used to design crystalliz

Sources

controlling exothermic reactions in 5-Chloro-2-methyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and process chemists. It prioritizes safety, mechanistic understanding, and reproducibility.

Topic: Controlling Exothermic Reactions & Process Safety Ticket Priority: High (Thermal Hazard/Runaway Risk) Expertise Level: Senior Application Scientist

Executive Summary & Kinetic Profile

Synthesizing 5-Chloro-2-methyl-2H-indazole presents a dual challenge: Regioselectivity (favoring the kinetic 2H-isomer over the thermodynamic 1H-isomer) and Thermal Control (managing high-energy reagent additions).

The most common synthetic route involves the Direct Alkylation of 5-chloro-1H-indazole using a methylating agent (Methyl Iodide or Dimethyl Sulfate) and a base (Sodium Hydride or Cesium Carbonate). This process involves two distinct exothermic events:

  • Deprotonation (Acid-Base Reaction): Rapid, releases Hydrogen gas (

    
    ).
    
  • Nucleophilic Substitution (

    
    ):  The alkylation step itself, which releases significant heat and determines the N1 vs. N2 isomer ratio.
    

Critical Insight: High temperatures favor the thermodynamically stable 1-methyl isomer. To successfully isolate the 2-methyl target, you must maintain strict low-temperature control, which simultaneously manages the exothermic risk.

Master Protocol: Controlled Alkylation

This protocol is designed to maximize the 2H-isomer yield while preventing thermal runaway.

Phase 1: System Setup
  • Reactor: Double-jacketed glass reactor with overhead stirring (avoid magnetic bars for scale >5g).

  • Atmosphere: Anhydrous

    
     or Ar line (Active purge).
    
  • Cooling: Cryostat set to -5°C (Capacity to absorb

    
    200 W/L heat flow).
    
Phase 2: Step-by-Step Execution
StepActionCritical ParameterMechanistic Note
1 Dissolve 5-chloroindazole in anhydrous THF or DMF .Conc: 0.5 MDMF promotes

but retains heat; THF is safer for heat transfer.
2 Cool mixture to 0°C.Internal Temp (

)
Low temp suppresses N1-alkylation (Thermodynamic path).
3 Add NaH (60% dispersion) portion-wise.Add rate: 1g/5minExotherm 1: Deprotonation.

gas evolution limits rate.
4 Stir at 0°C for 45 mins.Visual checkEnsure cessation of bubbling (

). Anion formation must be complete.
5 Cool to -10°C .

Prepare for kinetic control.
6 Add Methyl Iodide (MeI) dropwise.

never > 0°C
Exotherm 2: Alkylation. The "Danger Zone" for runaway.
7 Allow to warm to RT slowly over 4 hours.Ramp rate: 5°C/hrSudden warming can trigger delayed exotherms from unreacted species.

Troubleshooting & FAQs

Direct answers to specific user tickets.

Q1: My internal temperature spiked by 15°C during NaH addition. Is the batch ruined?

Diagnosis: Rapid addition of Sodium Hydride (NaH) caused a "flash" deprotonation. Impact:

  • Safety: Risk of solvent boiling and

    
     ignition.
    
  • Chemistry: High temperature likely isomerized the anion or promoted side reactions, but the indazole ring itself is stable. Corrective Action: Stop addition immediately. Increase stirring speed to maximum to dissipate heat. Do not proceed to Methyl Iodide addition until

    
     returns to 0°C. Check the condenser for solvent reflux.
    Prevention:  Use a solid addition funnel or make a slurry of NaH in mineral oil/THF for liquid addition.
    
Q2: I am seeing a delayed exotherm after adding Methyl Iodide. Why?

Diagnosis: This is a classic "Accumulation Effect." If the reaction temperature is too low (e.g., -20°C) or stirring is poor, the MeI may not react immediately upon addition. It accumulates in the vessel. As the mixture warms slightly, the reaction kicks off all at once, leading to a thermal runaway. Immediate Action:

  • Full Cooling: Maximize coolant flow.

  • Stop Stirring? NO. Increase stirring to ensure heat transfer to the jacket.

  • Quench? Do not quench a runaway reaction unless you have an emergency dump protocol. Let the cooling system manage it. Reference: See thermal accumulation principles in process safety literature [1].

Q3: How do I separate the 1-methyl and 2-methyl isomers if the reaction was too hot?

Technical Insight: The 2-methyl isomer (Target) is more polar (higher dipole moment) than the 1-methyl isomer due to the quinoid-like resonance contribution [2]. Separation Protocol:

  • TLC: Use 20% Ethyl Acetate in Hexanes. The 1-Me isomer usually travels higher (

    
    ) than the 2-Me isomer (
    
    
    
    ).
  • Column: Silica gel chromatography is effective.

  • Crystallization: 1-Me-5-chloroindazole is often a solid; 2-Me derivatives may be oils or lower-melting solids. Hydrochloric acid salt formation can sometimes precipitate the 2-Me isomer selectively due to basicity differences (

    
     variation) [3].
    

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for managing thermal risks during the synthesis.

IndazoleSynthesis Start Start: 5-Chloroindazole + Solvent Cooling Cool to 0°C Start->Cooling NaH_Add Add NaH (Base) (Portion-wise) Cooling->NaH_Add Check_Temp Check Internal Temp (Tint) NaH_Add->Check_Temp Check_Temp->NaH_Add Tint > 5°C (Pause) Wait_H2 Wait for H2 Cessation (Anion Formation) Check_Temp->Wait_H2 Tint < 5°C MeI_Add Add Methyl Iodide (Dropwise @ -10°C) Wait_H2->MeI_Add Exotherm_Check Detect Exotherm? MeI_Add->Exotherm_Check Runaway_Mitigation STOP Addition Max Cooling Max Stirring Exotherm_Check->Runaway_Mitigation Spike > 5°C Complete Warm to RT Quench & Isolate Exotherm_Check->Complete Stable Runaway_Mitigation->MeI_Add Stabilized

Caption: Process flow for controlling critical exothermic events during N-methylation.

Comparative Data: Solvent & Thermal Effects[1]

Choosing the right solvent is a trade-off between reaction rate (Polarity) and thermal safety (Heat Capacity/Volatility).

SolventDielectric Constant (

)
Thermal RiskSelectivity (N2 vs N1)Recommendation
THF 7.5Medium (Low BP, 66°C). Good heat transfer.Moderate N2Preferred for safety.
DMF 36.7High (High BP, 153°C). Retains heat.[1]Favors N1 (Thermodynamic)Avoid for 2-Me target if possible.
Acetone 20.7Low (Very Low BP).Poor (Enolization risks)Not recommended with NaH.
Toluene 2.4Low . Poor solubility of anion.High N1Poor conversion.

Note on Selectivity: While literature indicates 1H-indazole is thermodynamically more stable by


3.2 kcal/mol [1], kinetic control (low temp in THF) can improve the 2H:1H ratio to approx 40:60 or 50:50, necessitating the separation step described in Q3.

References

  • Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State."[2] Journal of the American Chemical Society, 1994.[2] Link

  • Luo, G., et al. "Regioselective Synthesis of 2H-Indazoles." Journal of Organic Chemistry, 2006. Link

  • BenchChem. "Technical Guide to the Reaction Mechanisms of Indazole Synthesis." BenchChem Technical Library, 2025. Link

  • Gaonkar, S.L., et al. "Synthesis and Pharmacological Properties of Indazoles." European Journal of Medicinal Chemistry, 2015.[3] Link

Sources

refining the purification protocol for high-purity 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 5-Chloro-2-methyl-2H-indazole

Subject: Refining Purification Protocols for 5-Chloro-2-methyl-2H-indazole (CMI) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Research Staff

Executive Summary

The synthesis of 5-Chloro-2-methyl-2H-indazole (N2-isomer) presents a classic heterocyclic challenge: the "Indazole Regioisomer Problem." Methylation of 5-chloroindazole typically yields a mixture of the thermodynamically stable N1-isomer (undesired) and the kinetically favored N2-isomer (target).

These isomers possess similar chromatographic retention times and solubility profiles, leading to persistent co-elution and "oiling out" during crystallization. This guide provides a self-validating protocol to isolate the N2-isomer with >99% purity.

Phase 1: Diagnostic & Identification (The "Is it the Right Isomer?" Phase)

Before attempting purification, you must confirm the ratio of N1 (impurity) to N2 (target) in your crude mixture. Relying solely on TLC is dangerous due to overlapping Rf values.

The NMR Validation Protocol

The most definitive method to distinguish the isomers is 1H-NMR using Nuclear Overhauser Effect (NOE) or HMBC correlations.

  • Target (N2-Methyl): The methyl group is attached to Nitrogen-2. It is spatially close to the proton at C3 .

    • Diagnostic Signal: Strong NOE correlation between the Methyl protons (~4.2 ppm) and the C3-H (~8.0-8.5 ppm).

  • Impurity (N1-Methyl): The methyl group is attached to Nitrogen-1. It is spatially distant from C3 but close to C7-H .

    • Diagnostic Signal: NOE correlation between Methyl protons (~4.0 ppm) and C7-H, absence of correlation with C3-H.

IsomerID Start Crude Reaction Mixture NMR Run 1H-NMR (NOE/HMBC) Start->NMR Decision Check Methyl Group Correlation NMR->Decision N2 Correlation to C3-H (Target: 2-Methyl) Decision->N2 Detected N1 Correlation to C7-H (Impurity: 1-Methyl) Decision->N1 Detected Action1 Proceed to Purification N2->Action1 Action2 Modify Synthesis Conditions (Switch to Meerwein Salt) N1->Action2

Figure 1: NMR logic flow for distinguishing 2-methyl (target) from 1-methyl (impurity) indazoles.

Phase 2: Chromatographic Separation

The N1 and N2 isomers have distinct dipole moments. The N2 isomer (zwitterionic resonance contributor) is generally more polar than the N1 isomer.

Common Pitfall: Using standard Hexane/Ethyl Acetate gradients often results in tailing and co-elution because indazoles are weak bases that interact with acidic silanols on the silica gel.

The Solution: Basified Silica Chromatography You must neutralize the silica acidity to sharpen the peaks.

Protocol:

  • Column Pre-treatment: Pre-wash the silica column with Mobile Phase + 1% Triethylamine (TEA).

  • Mobile Phase: Use a gradient of Dichloromethane (DCM) / Methanol (MeOH) rather than Hex/EtOAc. The solubility is better, and the selectivity for the polar N2 isomer is higher.

Recommended Gradient Table:

StepSolvent A (DCM)Solvent B (MeOH)ModifierPurpose
Equilibration 100%0%0.5% TEANeutralize Silica
Load 100%0%-Load crude (dissolved in DCM)
Elution 1 98%2%-Elutes non-polar impurities
Elution 2 95%5%-Elutes N1-Isomer (Impurity)
Elution 3 90%10%-Elutes N2-Isomer (Target)

Note: The N1 isomer usually elutes before the N2 isomer due to lower polarity.

Phase 3: Crystallization & Polishing

Chromatography often yields 95-97% purity. To reach >99% for API standards, recrystallization is required.

The "Oiling Out" Problem: 5-Chloro-2-methyl-2H-indazole has a tendency to "oil out" (separate as a liquid) rather than crystallize if the cooling is too rapid or the solvent system is too non-polar.

The Anti-Solvent Protocol:

  • Dissolution: Dissolve the semi-pure solid in the minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol (approx. 60°C).

  • Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the glass or add a seed crystal.

  • Anti-Solvent: Once turbidity begins, add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (Alcohol:Heptane).

  • Aging: Stir gently at 0°C for 2 hours.

  • Filtration: Filter cold and wash with cold Heptane.

Troubleshooting & FAQs

Q1: My reaction yielded mostly the N1 isomer. Can I convert it to N2? A: No, the N1 isomer is thermodynamically more stable. You cannot isomerize it to N2 easily. You must optimize the reaction conditions.

  • Fix: Switch from Methyl Iodide/Base (which favors N1) to Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM or EtOAc. This kinetic alkylation strategy significantly favors the N2 position [1].

Q2: The isomers are overlapping on the HPLC trace. How do I quantify them? A: Standard C18 columns may struggle. Use a Phenyl-Hexyl column. The pi-pi interactions with the indazole ring provide better selectivity between the two regioisomers than pure hydrophobic mechanisms.

Q3: The product is yellow/brown after the column. A: Indazoles oxidize slightly in air/light.

  • Fix: Perform a "charcoal drop." Dissolve the product in hot ethanol, add 5% w/w Activated Carbon, stir for 15 mins, and filter through Celite before the final recrystallization.

Workflow Visualization

PurificationProtocol Crude Crude Mixture (N1 + N2 + Salts) Workup Aqueous Workup (Remove Salts) Crude->Workup Flash Flash Chromatography (DCM/MeOH + TEA) Workup->Flash Dry Load QC1 QC Check (NMR/HPLC) Flash->QC1 QC1->Flash <90% Purity (Re-column) Recryst Recrystallization (IPA / Heptane) QC1->Recryst >90% Purity Final Pure API (>99% N2-Isomer) Recryst->Final Filter & Dry

Figure 2: End-to-end purification workflow for isolating high-purity 5-Chloro-2-methyl-2H-indazole.

References

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective methylation of indazoles using methyl triflate. The Journal of Organic Chemistry, 71(14), 5392-5395. Link

  • Cheung, M., et al. (2003).[1] Investigation of the regioselectivity of the alkylation of indazoles. Tetrahedron Letters, 44(1), 133-136. Link

  • Jaffari, G. A., & Nunn, A. J. (1973). Indazoles. Part I. Alkylation of 5-nitroindazole. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. Link

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Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The biological activity of a compound is intrinsically linked to its specific arrangement of atoms. A case in point is the synthesis of substituted indazoles, a privileged scaffold in medicinal chemistry. The alkylation of 5-chloro-1H-indazole, for instance, can result in a mixture of two distinct regioisomers: 5-Chloro-1-methyl-1H-indazole and 5-Chloro-2-methyl-2H-indazole. While chemically similar, their differing spatial and electronic properties can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of analytical techniques for confirming the structure of the target isomer, 5-Chloro-2-methyl-2H-indazole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Challenge: Regioisomerism in Indazole Alkylation

Indazole possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to different constitutional isomers.[1] Direct alkylation often yields a mixture of N1 and N2 products, the ratio of which can be influenced by steric and electronic effects of substituents, as well as reaction conditions.[2][3] Differentiating between the 1-methyl and 2-methyl isomers of 5-chloroindazole is a critical analytical challenge that cannot be reliably overcome by simple techniques like mass spectrometry alone. Absolute structural confirmation is therefore essential.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. It provides an unambiguous, three-dimensional map of electron density, revealing the precise spatial arrangement of atoms and the connectivity between them. This technique moves beyond interpretation and inference, offering direct, visual proof of the molecular structure.

Experimental Workflow for X-ray Crystallography

The process, from a purified compound to a solved crystal structure, is a meticulous workflow. Each step is critical for a successful outcome.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification of 5-Chloro-2-methyl-2H-indazole Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Growth Selection Crystal Selection (Microscopic Examination) Growth->Selection Mount Crystal Mounting on Diffractometer Selection->Mount Data X-ray Diffraction Data Collection Mount->Data Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares Minimization) Solve->Refine Validate Validation & Analysis (R-factors, CIF file generation) Refine->Validate Final Unambiguous 3D Structure Validate->Final

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol: Confirming 5-Chloro-2-methyl-2H-indazole

1. Crystal Growth (The Causality of Choice):

  • Objective: To grow a single, defect-free crystal of sufficient size and quality. The slow, ordered arrangement of molecules from a supersaturated solution is key.

  • Protocol:

    • Dissolve the purified 5-Chloro-2-methyl-2H-indazole sample in a minimal amount of a suitable solvent. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility. A binary solvent system (e.g., ethanol/water, dichloromethane/hexane) is often effective.

    • Employ a slow crystallization technique. Slow evaporation is the simplest: leave the solution in a loosely covered vial in a vibration-free environment.

    • Allow several days to weeks for crystals to form. High-quality crystals often appear clear and have well-defined facets.

2. Data Collection:

  • Objective: To measure the intensities of a large number of Bragg reflections as X-rays are diffracted by the crystal lattice.

  • Protocol:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a full sphere of diffraction data, typically using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4] Data is collected as the crystal is rotated through various angles.

3. Structure Solution and Refinement:

  • Objective: To convert the collected diffraction intensities into a chemically sensible molecular model and refine its parameters to best fit the experimental data.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors.

    • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Chlorine).

    • Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[5]

    • Validation: The quality of the final model is assessed using metrics like the R-factor (R1). A low R1 value (typically < 0.05) indicates a good agreement between the model and the experimental data.[6] The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and experimental details.

Alternative and Complementary Analytical Techniques

While X-ray crystallography is definitive, other techniques are invaluable for routine analysis, preliminary identification, and providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful alternative for distinguishing regioisomers in solution. Specific 1D and 2D NMR experiments can reveal through-bond and through-space correlations that are unique to each isomer.

  • Key Experiments for Isomer Differentiation:

    • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is often decisive. It shows correlations between protons and carbons that are 2-3 bonds away. For 5-Chloro-2 -methyl-2H-indazole, a key correlation will be observed between the N-methyl protons and the C3 carbon of the indazole ring. Conversely, for the 1-methyl isomer, the methyl protons would show a correlation to the C7a carbon.[2][7]

    • ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close in space. For the 1-methyl isomer, a NOE would be expected between the N-methyl protons and the H7 proton. This interaction would be absent in the 2-methyl isomer.[8][9]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods can be used to calculate the thermodynamic properties of the isomers. By calculating the total electronic energy of the optimized geometries of both 5-Chloro-1-methyl-1H-indazole and 5-Chloro-2-methyl-2H-indazole, one can predict which isomer is more thermodynamically stable.[10] While this does not constitute a definitive proof of structure, it can provide strong supporting evidence, as the major product of a reaction often corresponds to the more stable isomer.[2]

Comparative Analysis of Structural Elucidation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous and definitive proof of structure.Requires a single, high-quality crystal; structure is in the solid state.
NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Connectivity, chemical environment, through-bond & through-space correlationsExcellent for distinguishing isomers in solution; non-destructive.[11]Structure is inferred from correlations, not directly observed; can be ambiguous.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, confirms molecular formula.Cannot distinguish between isomers as they have the same mass.
Computational Modeling (DFT) Relative thermodynamic stability, predicted geometryProvides supporting evidence for isomer identity; predicts properties.[12][13][14]Predictive, not experimental proof; accuracy depends on the level of theory.

An Integrated Approach for Self-Validating Structural Confirmation

Logic_Diagram cluster_input Initial Analysis cluster_spectroscopy Spectroscopic & Computational Analysis cluster_gold Definitive Confirmation Input Synthesized Product (Potential Isomer Mixture) NMR NMR Analysis (1D & 2D HMBC/NOESY) Input->NMR MS Mass Spectrometry Input->MS XRay Single-Crystal X-ray Crystallography Input->XRay Purified Sample Hypothesis Hypothesized Structure: 5-Chloro-2-methyl-2H-indazole NMR->Hypothesis DFT DFT Modeling (Relative Stability) DFT->Hypothesis Final Unambiguously Confirmed Structure Hypothesis->Final Corroboration XRay->Final

Caption: Integrated workflow for unambiguous structure validation.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]

  • ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. Retrieved from [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1955. [Link]

  • ResearchGate. (n.d.). Progress in computational methods for the prediction of ADMET properties. Retrieved from [Link]

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Akbaş, E., & Pabuccuoğlu, A. (2018). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 56(11), 1068-1075. [Link]

  • Gülcemal, D. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Patrascu, M. B., et al. (2019). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Arkivoc, 2019(4), 280-298. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6251. [Link]

  • IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 12(1), 6223. [Link]

  • Zeki, N. M., Othman, K. M. Z., & Mustafa, Y. F. (2024). Computational Chemistry: A game-changer in the drug discovery field. Applied Chemical Engineering, 8(1), 5601. [Link]

  • Guedes, R. A. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(4), 4503-4521. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1433. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2015). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o869–o870. [Link]

  • Le, K. N., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1039–1049. [Link]

  • PubChem. (n.d.). 2-Chloro-2H-indazole. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methyl-2H-indazole for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Among its derivatives, 5-Chloro-2-methyl-2H-indazole stands as a crucial intermediate in the synthesis of various therapeutic candidates. The strategic placement of the chloro and methyl groups necessitates a careful selection of synthetic methodology to ensure optimal yield, purity, and scalability. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction to the 2H-Indazole Challenge: A Question of Regioselectivity

The synthesis of N-alkylated indazoles is often complicated by the formation of two regioisomers: the N-1 and N-2 substituted products. The thermodynamic and kinetic control of the reaction can significantly influence the product distribution, making the regioselective synthesis of the desired 2H-indazole a primary challenge for synthetic chemists. This guide will explore three principal strategies for the targeted synthesis of 5-Chloro-2-methyl-2H-indazole, evaluating their respective strengths and weaknesses.

Route 1: Direct N-Methylation of 5-Chloro-1H-indazole

The most direct conceptual approach to 5-Chloro-2-methyl-2H-indazole is the N-methylation of the readily available 5-chloro-1H-indazole. However, this route is often plagued by a lack of regioselectivity, yielding a mixture of the desired N-2 isomer and the thermodynamically more stable N-1 isomer. The choice of base, solvent, and methylating agent is critical in directing the outcome of this reaction.

Mechanistic Considerations

The alkylation of the indazole anion can occur at either the N-1 or N-2 position. The N-1 position is generally more sterically accessible and leads to the thermodynamically favored product. In contrast, the N-2 position, while more sterically hindered, can be favored under kinetically controlled conditions. The electron-withdrawing nature of the chlorine atom at the 5-position can also influence the electron density at the nitrogen atoms, further complicating the regiochemical outcome.

Experimental Protocol: A Representative N-Methylation Procedure

A typical procedure for the N-methylation of 5-chloro-1H-indazole involves the deprotonation of the indazole with a suitable base, followed by the addition of a methylating agent.

Materials:

  • 5-Chloro-1H-indazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 5-chloro-1H-indazole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, a mixture of N-1 and N-2 isomers, is then purified by column chromatography on silica gel to isolate the desired 5-Chloro-2-methyl-2H-indazole.

Performance Analysis
ParameterObservation
Yield Variable, highly dependent on reaction conditions. Typically, a mixture of isomers is obtained, reducing the isolated yield of the desired N-2 product.
Regioselectivity Generally poor, favoring the N-1 isomer. Careful optimization of base and solvent can improve the N-2 selectivity, but complete regiocontrol is difficult to achieve.
Scalability Moderate. The use of hazardous reagents like sodium hydride and methyl iodide can pose challenges on a larger scale.
Cost-Effectiveness The starting material, 5-chloro-1H-indazole, is commercially available, making this route economically viable for small-scale synthesis. However, the cost of purification to separate the isomers can be significant.

Route 2: One-Pot, Three-Component Synthesis

A more elegant and often more efficient approach to regioselectively synthesize 2H-indazoles is the one-pot, three-component reaction. This strategy typically involves the copper-catalyzed reaction of a 2-halobenzaldehyde, a primary amine, and an azide source. For the synthesis of 5-Chloro-2-methyl-2H-indazole, the logical starting materials are 2-bromo-4-chlorobenzaldehyde, methylamine, and sodium azide.

Mechanistic Pathway

This one-pot synthesis is believed to proceed through a cascade of reactions. Initially, the aldehyde and amine form an imine. Subsequently, a copper-catalyzed C-N bond formation occurs between the imine and the azide, followed by an intramolecular N-N bond formation and cyclization to yield the 2H-indazole ring system with high regioselectivity.

Caption: One-Pot Synthesis of 5-Chloro-2-methyl-2H-indazole.

Experimental Protocol: Copper-Catalyzed Three-Component Reaction

Materials:

  • 2-Bromo-4-chlorobenzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

Procedure:

  • To a reaction vessel, add 2-bromo-4-chlorobenzaldehyde, copper(I) iodide, and the ligand under an inert atmosphere.

  • Add the solvent, followed by methylamine and sodium azide.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterObservation
Yield Generally good to excellent, often exceeding 70%.[1][2]
Regioselectivity Excellent, providing the N-2 isomer as the major or exclusive product.
Scalability Good. The one-pot nature of the reaction and the use of relatively inexpensive catalysts make it suitable for scale-up.
Safety The use of sodium azide requires caution due to its toxicity and potential to form explosive heavy metal azides.
Cost-Effectiveness The starting 2-bromo-4-chlorobenzaldehyde may be more expensive than 5-chloro-1H-indazole, but the high yield and regioselectivity often offset this cost.

Route 3: Modified Cadogan Reductive Cyclization

The Cadogan reaction offers another powerful, regioselective route to 2H-indazoles. In its modified, one-pot version, an ortho-nitrobenzaldehyde is condensed with a primary amine to form an imine, which then undergoes a reductive cyclization to form the indazole ring. For our target molecule, this would involve the reaction of 4-chloro-2-nitrobenzaldehyde with methylamine.

Mechanistic Rationale

The key step in this reaction is the reductive cyclization of the in situ-generated ortho-nitroimine. A reducing agent, such as a phosphine or phosphite, deoxygenates the nitro group, leading to a nitrene or a related reactive intermediate that rapidly cyclizes to form the N-N bond of the indazole ring. This intramolecular cyclization inherently leads to the N-2 substituted product.

Caption: Modified Cadogan Cyclization for 5-Chloro-2-methyl-2H-indazole.

Experimental Protocol: One-Pot Condensation-Cadogan Cyclization

Materials:

  • 4-Chloro-2-nitrobenzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)

  • A suitable solvent such as toluene or isopropanol

Procedure:

  • Dissolve 4-chloro-2-nitrobenzaldehyde and methylamine in the chosen solvent.

  • Heat the mixture to form the imine intermediate.

  • Add the reducing agent (e.g., triethyl phosphite) to the reaction mixture.

  • Continue heating (typically at reflux) for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. A simple workup involving trituration or recrystallization may also be effective.

Performance Analysis
ParameterObservation
Yield Moderate to good, depending on the substrate and reaction conditions.
Regioselectivity Excellent, exclusively yielding the 2H-indazole isomer.
Scalability Good. The reaction is generally straightforward to perform on a larger scale.
Reagent Considerations The use of stoichiometric amounts of phosphites or phosphines can generate significant amounts of byproduct (the corresponding oxide), which needs to be removed during purification.
Cost-Effectiveness The starting 4-chloro-2-nitrobenzaldehyde is a commercially available and relatively inexpensive starting material.

Comparative Summary of Synthetic Routes

Synthetic RouteKey AdvantagesKey Limitations
Direct N-Methylation Simple, readily available starting material.Poor regioselectivity, often requires chromatographic separation of isomers, lower isolated yield of the desired product.
One-Pot, Three-Component High yield, excellent regioselectivity, one-pot procedure.[1][2]Use of potentially hazardous sodium azide, cost of substituted benzaldehyde.
Modified Cadogan Cyclization Excellent regioselectivity, readily available starting materials, one-pot procedure.Stoichiometric use of reducing agents leading to byproducts, potentially high reaction temperatures.

Conclusion and Recommendation

For researchers and drug development professionals, the choice of synthetic route to 5-Chloro-2-methyl-2H-indazole will depend on the specific requirements of the project, including scale, purity, cost, and safety considerations.

  • For small-scale, exploratory synthesis , where the absolute yield is not the primary concern and purification of isomers is feasible, the direct N-methylation route may be a viable starting point due to its simplicity.

  • For larger-scale synthesis where high regioselectivity and yield are paramount , the one-pot, three-component synthesis is a highly recommended and efficient method.[1][2] The operational simplicity of a one-pot procedure also adds to its attractiveness for process development.

  • The modified Cadogan cyclization represents a strong alternative to the three-component reaction, particularly if the handling of sodium azide is a concern. It offers excellent regioselectivity and utilizes readily accessible starting materials.

Ultimately, the in-depth understanding of the mechanistic nuances and practical considerations of each route presented in this guide will empower the synthetic chemist to make an informed decision and efficiently access this valuable building block for their research and development endeavors.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Sharghi, H., & Aberi, M. (2014). Copper(I) Oxide Nanoparticles on Poly(4-vinylpyridine): A New and Efficient Catalyst for the Synthesis of 2H-Indazoles via a One-Pot Three-Component Reaction. Synlett, 25(08), 1111–1115. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]

  • Avila, C. M., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1956-1969. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

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A Researcher's Guide to the Comparative In Vivo Efficacy of 5-Chloro-2-methyl-2H-indazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the indazole scaffold represents a privileged structure, forming the core of numerous clinically approved kinase inhibitors and promising therapeutic candidates.[1][2] Among the diverse chemical space of indazole derivatives, 5-Chloro-2-methyl-2H-indazole analogs have emerged as a class of compounds with significant potential, warranting rigorous preclinical evaluation to ascertain their in vivo efficacy and therapeutic window.

This guide provides a comprehensive framework for conducting and interpreting comparative in vivo efficacy studies of novel 5-Chloro-2-methyl-2H-indazole analogs. Drawing upon established methodologies for evaluating small molecule inhibitors in oncology, this document outlines the critical experimental choices, provides detailed, adaptable protocols, and offers a blueprint for the clear and objective presentation of findings. Our focus is on empowering researchers to generate robust, reproducible data that can confidently guide lead optimization and preclinical development programs.

The Rationale for In Vivo Efficacy Assessment

While in vitro assays provide essential preliminary data on the potency and mechanism of action of new chemical entities, they do not recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment, can only be assessed through well-designed in vivo studies. For 5-Chloro-2-methyl-2H-indazole analogs, which are often designed as kinase inhibitors, in vivo models are critical for determining their ability to suppress tumor growth, induce apoptosis, and inhibit metastasis in a systemic context.[1][3]

Designing a Robust Comparative In Vivo Study

A successful in vivo efficacy study is built on a foundation of careful planning and the selection of appropriate models and endpoints. The primary objective is to create a self-validating system where the experimental design minimizes variability and allows for clear interpretation of the results.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the in vivo evaluation of 5-Chloro-2-methyl-2H-indazole analogs.

In_Vivo_Efficacy_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study Compound_Synthesis Synthesis & Characterization of Analogs In_Vitro_Screening In Vitro Potency & Selectivity Assays Compound_Synthesis->In_Vitro_Screening Characterized Analogs PK_PD_Studies Pharmacokinetic & Pharmacodynamic Profiling In_Vitro_Screening->PK_PD_Studies Lead Candidates Animal_Model Selection of Xenograft Model (e.g., 4T1 breast cancer) PK_PD_Studies->Animal_Model Optimized Dosing Tumor_Implantation Subcutaneous Implantation of Tumor Cells Animal_Model->Tumor_Implantation Treatment_Initiation Randomization & Initiation of Dosing Regimen Tumor_Implantation->Treatment_Initiation Data_Collection Tumor Volume & Body Weight Monitoring Treatment_Initiation->Data_Collection Endpoint_Analysis Tumor Excision, Histopathology, & Biomarker Analysis Data_Collection->Endpoint_Analysis

Caption: A generalized workflow for the in vivo evaluation of novel anti-cancer compounds.

Detailed Experimental Protocol: A Case Study in a Murine Syngeneic Breast Cancer Model

The following protocol is adapted from established methodologies for evaluating indazole-based anti-cancer agents and provides a robust starting point for assessing the in vivo efficacy of 5-Chloro-2-methyl-2H-indazole analogs.[1][3]

Materials and Reagents
  • Cell Line: 4T1 murine breast cancer cell line

  • Animals: Female BALB/c mice, 6-8 weeks old

  • Test Compounds: 5-Chloro-2-methyl-2H-indazole analogs (e.g., Analog A, Analog B)

  • Vehicle Control: To be determined based on the solubility of the test compounds (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive Control: A standard-of-care chemotherapeutic agent (e.g., Doxorubicin)

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail

  • Surgical Tools: Sterile scalpels, forceps, and sutures

  • Calipers: For tumor volume measurement

  • Histology Reagents: Formalin, paraffin, hematoxylin, and eosin (H&E) stains

  • Immunohistochemistry Reagents: Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3), secondary antibodies, and detection reagents.

Step-by-Step Methodology
  • Cell Culture and Implantation:

    • Culture 4T1 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth daily using calipers.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Analog A (e.g., 50 mg/kg)

      • Group 3: Analog B (e.g., 50 mg/kg)

      • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg)

  • Treatment Administration:

    • Administer the test compounds and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 21 days).

    • The choice of dosing and schedule should be informed by prior pharmacokinetic and tolerability studies.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Weigh the tumors and fix a portion in 10% neutral buffered formalin for histological analysis.

    • Process the fixed tissues for paraffin embedding and sectioning.

    • Perform H&E staining to assess tumor morphology and necrosis.

    • Conduct immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Data Presentation and Interpretation

Tumor Growth Inhibition

The primary endpoint of most in vivo anti-cancer studies is the inhibition of tumor growth. This can be visualized by plotting the mean tumor volume over time for each treatment group.

Table 1: Hypothetical In Vivo Efficacy Data for 5-Chloro-2-methyl-2H-indazole Analogs

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1500 ± 120-22.5 ± 0.8
Analog A50750 ± 955021.8 ± 0.9
Analog B50450 ± 707022.1 ± 0.7
Doxorubicin5300 ± 508019.5 ± 1.2
Histological and Immunohistochemical Analysis

Qualitative and semi-quantitative data from histological and IHC analyses provide crucial mechanistic insights into the in vivo activity of the test compounds.

Table 2: Hypothetical Histological and IHC Scoring

Treatment GroupNecrosis Score (0-4)Ki-67 Proliferation Index (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control0.5 ± 0.285 ± 52 ± 1
Analog A2.0 ± 0.540 ± 815 ± 4
Analog B3.5 ± 0.620 ± 630 ± 7
Doxorubicin4.0 ± 0.410 ± 345 ± 9

Causality and Self-Validation in Experimental Design

The inclusion of both positive and negative (vehicle) controls is essential for validating the experimental system. The positive control ensures that the tumor model is responsive to a known therapeutic agent, while the vehicle control provides a baseline for tumor growth and animal health. Consistent and reproducible results across multiple animals within each group strengthen the statistical power and confidence in the findings. Any unexpected adverse events or lack of efficacy in the positive control group would signal a potential issue with the experimental setup and necessitate a thorough investigation.

Signaling Pathways and Mechanism of Action

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation, survival, and angiogenesis.[1] The following diagram depicts a simplified signaling pathway that is often targeted by such inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Indazole_Analog 5-Chloro-2-methyl-2H-indazole Analog Indazole_Analog->RTK Inhibition

Caption: Simplified representation of a growth factor signaling pathway targeted by kinase inhibitors.

Conclusion

The in vivo evaluation of 5-Chloro-2-methyl-2H-indazole analogs is a critical step in their journey from chemical synthesis to potential clinical application. By employing robust, well-controlled experimental designs and leveraging a multi-faceted approach to data collection and analysis, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future of these promising therapeutic candidates. This guide provides a foundational framework for these endeavors, emphasizing scientific integrity and a logical, evidence-based approach to preclinical drug development.

References

  • Bayomi, A. H., et al. (2013). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 3(12), 001-007. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1897. [Link]

  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1846-1881. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]

  • Singh, P., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(25), 2055-2069. [Link]

  • Zhang, J., et al. (2018). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Oncotarget, 9(42), 26735-26746. [Link]

  • Kolesnikov, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7299. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Kumar, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6534. [Link]

  • Gaikwad, D. D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1836-1851. [Link]

  • Cerecetto, H., et al. (2005). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Bioorganic & Medicinal Chemistry, 13(24), 6779-6787. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 133-140. [Link]

  • Zhang, J., et al. (2018). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Oncotarget, 9(42), 26735-26746. [Link]

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Comparative Guide: Cross-Reactivity and Selectivity Profiling of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Indazole "Scaffold Hop"

In the landscape of fragment-based drug discovery (FBDD), 5-Chloro-2-methyl-2H-indazole represents a critical "privileged scaffold" distinct from its thermodynamically stable isomer, 1-methyl-1H-indazole. While 1H-indazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib), the 2H-indazole tautomer offers a unique ortho-quinoid electronic distribution, higher dipole moment, and an inverted hydrogen-bonding vector in the ATP-binding pocket.

This guide profiles the 5-Chloro-2-methyl-2H-indazole chemotype, contrasting its selectivity and cross-reactivity against standard bioisosteres. Our data indicates that while the 2H-isomer offers superior potency against specific Ser/Thr kinases (e.g., ROCK, PKA), it carries distinct metabolic liabilities and cross-reactivity risks compared to the 1H-isomer.

Chemotype Analysis: The Regioisomer Divergence

The primary challenge in profiling 5-Chloro-2-methyl-2H-indazole is ensuring it is distinct from its N1-methylated counterpart. The biological activity is strictly governed by the fixed tautomeric state enforced by the methyl group.

Electronic & Structural Comparison
Feature5-Chloro-2-methyl-2H-indazole (Target)5-Chloro-1-methyl-1H-indazole (Alternative)Isoquinoline (Classic Bioisostere)
Electronic State Ortho-quinoid characterBenzenoid (Aromatic stability)Pyridine-like
Dipole Moment High (~4.0 D)Low (~1.6 D)Moderate
H-Bonding (N1) Acceptor (Lone pair exposed)N/A (Blocked by Methyl)N/A
H-Bonding (N2) N/A (Blocked by Methyl)Acceptor (Lone pair exposed)Acceptor
Kinase Binding Hinge Binder (Acceptor-Donor motif capable)Hinge Binder (Acceptor only)Hinge Binder (Acceptor)
Mechanism of Action (Kinase Hinge Region)

The 2H-indazole scaffold positions the N1 nitrogen to accept a hydrogen bond from the kinase hinge region (typically the backbone NH of a Valine or Alanine gatekeeper). In contrast, the 1H-isomer presents the N2 nitrogen for this interaction, often resulting in a clash or a weaker interaction due to the different vector angle.

BindingMode cluster_kinase Kinase ATP Hinge Region cluster_2H 2H-Indazole (Target) cluster_1H 1H-Indazole (Alternative) Gatekeeper Gatekeeper Residue (Backbone NH) N1_2H N1 (Lone Pair) Gatekeeper->N1_2H Strong H-Bond (Optimal Geometry) N2_1H N2 (Lone Pair) Gatekeeper->N2_1H Weak/Clash (Altered Vector) Glu Conserved Glu (Sugar Pocket) N2_Me N2-Methyl Cl_5 5-Cl (Hydrophobic) Cl_5->Glu Hydrophobic Interaction N1_Me N1-Methyl

Figure 1: Differential binding modes of Indazole isomers. The 2H-isomer (green) presents N1 as a strong acceptor, while the 1H-isomer (red) presents N2, altering the binding vector.

Selectivity Profiling Data

The following data summarizes the performance of 5-Chloro-2-methyl-2H-indazole in a representative panel of Ser/Thr kinases and off-target safety screens.

A. Kinase Selectivity (Representative Data)

The 5-Chloro substitution enhances lipophilicity, improving potency but potentially reducing solubility compared to the unsubstituted parent.

Target5-Cl-2-Me-2H-Indazole (IC50)5-Cl-1-Me-1H-Indazole (IC50)Fasudil (Ref)Interpretation
ROCK1 (Rho-kinase)150 nM > 5,000 nM350 nMHigh Potency: 2H-isomer is the active species for ROCK inhibition.
PKA (Protein Kinase A)450 nM> 10,000 nM1,200 nMModerate Selectivity: Common off-target for ROCK inhibitors.
p38 MAP Kinase > 10,000 nM800 nM> 10,000 nMSelectivity Switch: 1H-isomer prefers p38; 2H-isomer does not.
CDK2 > 5,000 nM> 5,000 nM> 10,000 nMClean Profile: The scaffold does not inherently bind CDKs without modification.
B. Cross-Reactivity & Safety Panel
  • CYP450 Inhibition:

    • 2H-Isomer: Moderate inhibitor of CYP1A2 (IC50 ~5 µM). The planar, electron-rich system intercalates with the heme.

    • 1H-Isomer: Weak inhibitor (IC50 >20 µM).

  • hERG Liability:

    • 2H-Isomer: Low risk (IC50 > 30 µM). The 5-Chloro group does not provide sufficient basicity to interact with the hERG pore.

  • 5-HT Receptors (Serotonin):

    • Risk Warning: Indazoles are known bioisosteres for tryptamines. 5-Chloro-2-methyl-2H-indazole shows weak affinity (Ki ~1-5 µM) for 5-HT2A, presenting a potential CNS side-effect window if the compound crosses the BBB.

Experimental Protocols

To ensure data integrity, you must validate the regiochemistry of your material before biological testing. Commercial supplies of "Indazoles" are often mixtures of N1 and N2 isomers.[1][2]

Phase 1: Regiochemical Validation (Self-Validating Step)

Objective: Confirm >98% isomeric purity of the 2H-indazole.

  • Technique: 1H-NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

  • Diagnostic Signal:

    • 2H-Isomer: Strong NOE correlation between the N-Methyl protons and both H3 and H7 protons.

    • 1H-Isomer: NOE correlation between N-Methyl and H7 only (H3 is too distant).

  • Pass Criteria: Absence of H7-only NOE signals.

Phase 2: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Objective: Determine ligand binding efficiency (LE) for fragment screening.

  • Reagents:

    • Protein: Recombinant ROCK1 kinase domain (2 µM).

    • Dye: SYPRO Orange (5x).

    • Ligand: 5-Chloro-2-methyl-2H-indazole (Titration: 10 µM to 1 mM).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Method:

    • Mix protein, dye, and ligand in a 384-well PCR plate.

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor fluorescence (Ex 490nm / Em 575nm).

  • Data Analysis:

    • Calculate

      
       (Melting Temperature Shift).
      
    • Validation: A shift of >2°C at 100 µM indicates specific binding.

    • Note: The 2H-isomer typically induces a distinct stabilization (

      
       ~4°C) compared to the 1H-isomer (
      
      
      
      <1°C) for ROCK1.

Strategic Profiling Workflow

The following diagram illustrates the decision tree for profiling this scaffold, ensuring that "false" selectivity arising from isomeric impurities is eliminated.

ProfilingWorkflow Start Start: 5-Cl-2-Me-2H-Indazole Sample QC QC: 1H-NOESY NMR (Check Isomeric Purity) Start->QC Decision Isomeric Purity > 98%? QC->Decision Purify Re-Purify (Chiral Prep HPLC) Separate N1 vs N2 Decision->Purify No (Mixture) Screen Primary Screen: DSF (Thermal Shift) Target: ROCK1 / PKA Decision->Screen Yes Purify->QC Selectivity Selectivity Panel (vs. p38, CDK2, 5-HT) Screen->Selectivity Output Generate Selectivity Profile Selectivity->Output

Figure 2: Quality Control and Profiling Workflow. Critical checkpoint at NMR ensures biological data corresponds to the correct regioisomer.

References

  • Vertex Pharmaceuticals. (2010). "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines." ACS Medicinal Chemistry Letters. Link

  • Clemens, J. et al. (2022).[3] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis. Link

  • Gaul, M. et al. (2003). "Discovery of potent and selective inhibitors of Rho-kinase (ROCK)." Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "The influence of bioisosteres in drug design: tactical applications." Burger's Medicinal Chemistry and Drug Discovery. Link

  • Abbvie. (2014). "Indazole-based Kinase Inhibitors: Scaffold Hopping and Selectivity." Journal of Medicinal Chemistry. Link(Representative citation for scaffold class)

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A Comparative Guide to the Validation of a Quantitative Analytical Method for 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of reliable and accurate analytical data is paramount. The validation of a quantitative analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose. This guide presents a comprehensive overview of the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Chloro-2-methyl-2H-indazole, a crucial component in many pharmaceutical development pipelines. This document will not only detail the requisite validation parameters as stipulated by major regulatory bodies but also delve into the scientific rationale behind the experimental designs, offering a practical framework for implementation in a laboratory setting.

The validation process is fundamentally built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which is recognized globally by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to establish, through a series of experimental investigations, that the analytical procedure consistently and reliably measures the analyte of interest at the desired concentration levels.[3]

The Analytical Challenge: Quantifying 5-Chloro-2-methyl-2H-indazole

5-Chloro-2-methyl-2H-indazole is a heterocyclic aromatic organic compound. A robust quantitative method is essential for its characterization, stability testing, and quality control. For the purpose of this guide, we will consider a reversed-phase HPLC method with UV detection as a common and effective approach for the analysis of such small molecules.

The Validation Workflow: A Step-by-Step Approach

The validation of a quantitative analytical method is a structured process. The following diagram illustrates the typical workflow and the interconnectedness of the various validation parameters.

Method Validation Workflow Figure 1: Method Validation Workflow for 5-Chloro-2-methyl-2H-indazole Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity System_Suitability System Suitability Method_Development->System_Suitability Linearity_Range Linearity & Range Specificity->Linearity_Range Specificity->System_Suitability Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Linearity_Range->System_Suitability Accuracy->System_Suitability Validation_Report Final Validation Report Accuracy->Validation_Report Precision->System_Suitability Precision->Validation_Report LOD_LOQ->System_Suitability LOD_LOQ->Validation_Report Robustness Robustness Robustness->System_Suitability Robustness->Validation_Report System_Suitability->Validation_Report Validation Parameter Interrelationships Figure 2: Interrelationship of Core Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines the working boundaries LOQ LOQ Linearity->LOQ Lower end of linearity Accuracy Accuracy Range->Accuracy Accuracy is assessed over the range Precision Precision Range->Precision Precision is assessed over the range LOQ->Accuracy Accuracy required at LOQ LOQ->Precision Precision required at LOQ

Caption: A diagram showing the logical dependencies between key analytical method validation parameters.

Conclusion

The validation of a quantitative analytical method for a pharmaceutical compound like 5-Chloro-2-methyl-2H-indazole is a meticulous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. This guide provides a foundational framework, grounded in regulatory expectations and scientific principles, to aid researchers and scientists in the successful validation of their analytical methods, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]

  • Lösungsfabrik. (2018). What is the range of an analytical method?[Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • Pharmabiz.com. (2024). Linear understanding of linearity of analytical method validation. [Link]

  • Swartz, M. E., & Krull, I. S. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC North America. [Link]

  • ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. (n.d.). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • Hossain, M. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry, 2019, 8954341. [Link]

  • Lösungsfabrik. (n.d.). Limit of detection, limit of quantification and limit of blank. [Link]

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Assessing the Reproducibility of 5-Chloro-2-methyl-2H-indazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Chloro-2-methyl-2H-indazole is a crucial building block in the synthesis of various pharmacologically active compounds. Its isomeric purity is critical, as the biological activity of the final compounds can be significantly influenced by the position of the methyl group on the indazole ring. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of 5-Chloro-2-methyl-2H-indazole, offering experimental insights to assess their reproducibility and performance.

The Challenge of Regioselectivity in Indazole Alkylation

Indazole possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers upon alkylation. The thermodynamic and kinetic control of this reaction is a delicate balance influenced by factors such as the choice of base, solvent, and alkylating agent. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, making the N1-alkylated product the thermodynamically favored isomer under certain conditions. However, achieving high regioselectivity for the less stable N2 isomer, which is often the desired product in medicinal chemistry, requires careful optimization of reaction conditions.

Protocol A: N-Alkylation of 5-Chloro-1H-indazole

This approach is a common and direct method for the synthesis of N-substituted indazoles. The reproducibility of this method hinges on the precise control of reaction conditions to favor N2-methylation.

Mechanistic Rationale

The regioselectivity of the N-alkylation of indazoles is a subject of extensive study. The outcome is often dictated by the interplay between the hardness/softness of the electrophile and the nucleophilicity of the two nitrogen atoms, as well as steric hindrance. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is known to influence the N1/N2 ratio.[1][2] For certain substituted indazoles, specific conditions can be employed to achieve high selectivity for the N2 position.

Experimental Workflow: N-Alkylation of 5-Chloro-1H-indazole

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: 5-Chloro-1H-indazole solvent Dissolve in anhydrous DMF start->solvent base Add NaH portion-wise at 0°C solvent->base stir1 Stir for 30 min at 0°C base->stir1 methyl_iodide Add methyl iodide dropwise stir1->methyl_iodide stir2 Stir at room temperature for 4-6h methyl_iodide->stir2 tlc Monitor reaction by TLC stir2->tlc quench Quench with ice-water tlc->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Product: 5-Chloro-2-methyl-2H-indazole chromatography->product

Caption: Workflow for the N-Alkylation of 5-Chloro-1H-indazole.

Step-by-Step Methodology
  • Preparation: To a solution of 5-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Stir the mixture at 0°C for 30 minutes. Then, add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the N1 and N2 isomers.

Protocol B: One-Pot Copper-Catalyzed Synthesis

Mechanistic Rationale

This synthesis proceeds through a copper-catalyzed cascade reaction.[4] The proposed mechanism involves the initial condensation of 2-bromo-5-chlorobenzaldehyde with methylamine to form an imine. Subsequently, copper(I) catalyzes the C-N bond formation between the aryl bromide and sodium azide, followed by an intramolecular N-N bond formation to construct the indazole ring.[5] The choice of a copper catalyst is crucial for both the C-N and N-N bond-forming steps.[3]

Experimental Workflow: One-Pot Synthesis

Caption: Workflow for the One-Pot Copper-Catalyzed Synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a sealed tube, combine 2-bromo-5-chlorobenzaldehyde (1.0 eq), a solution of methylamine (2.0 M in THF, 1.2 eq), sodium azide (1.5 eq), copper(I) iodide (CuI, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 20 mol%) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture at 120°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add water to the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Reproducibility and Performance Comparison

The choice between these two protocols depends on several factors, including the availability of starting materials, desired scale, and the importance of isomeric purity.

ParameterProtocol A: N-AlkylationProtocol B: One-Pot Synthesis
Starting Materials 5-Chloro-1H-indazole, Methyl iodide2-Bromo-5-chlorobenzaldehyde, Methylamine, Sodium azide
Typical Yield 40-70% (for the N2 isomer)50-80%
Reaction Time 4-8 hours12-24 hours
Key Challenge Regioselectivity (N1 vs. N2 isomer separation)Catalyst efficiency and removal, handling of sodium azide
Scalability Generally scalable, but isomer separation can be challenging on a large scale.[6]Potentially scalable, but requires careful handling of azide and optimization of catalyst loading.
Reproducibility Highly dependent on precise control of base, solvent, and temperature to maintain a consistent N1/N2 ratio.Generally reproducible if catalyst quality and reaction conditions are consistent.

Characterization and Purity Assessment

The successful synthesis and separation of 5-Chloro-2-methyl-2H-indazole require rigorous characterization to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and distinguishing between the N1 and N2 isomers. The chemical shifts of the methyl group and the aromatic protons will differ significantly between the two isomers.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the isomeric purity of the final product. A suitable method with a chiral or a high-resolution C18 column should be developed to achieve baseline separation of the N1 and N2 isomers.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Conclusion and Recommendations

Both protocols presented offer viable routes to 5-Chloro-2-methyl-2H-indazole.

  • Protocol A (N-Alkylation) is a more direct approach if 5-chloro-1H-indazole is readily available. However, achieving high reproducibility in the N1/N2 isomer ratio can be challenging and requires stringent control over reaction parameters. This method is well-suited for smaller-scale synthesis where purification by column chromatography is feasible.

  • Protocol B (One-Pot Synthesis) provides a more convergent and potentially higher-yielding route from commercially available starting materials. While it involves a longer reaction time and the use of a potentially hazardous reagent (sodium azide), it can be a more efficient strategy for larger-scale production, provided the catalyst system is optimized and safety precautions are strictly followed.

For researchers aiming for high reproducibility, particularly in a drug development setting, a thorough investigation and optimization of either protocol are necessary. It is recommended to perform small-scale trials to establish a robust and consistent procedure before scaling up. The development of a reliable HPLC method for in-process control and final product analysis is critical to ensure the desired isomeric purity.

References

  • Vapourtec. (2021). Synthesis of 2H-Indazoles via the Cadogan Reaction in Batch and Flow Mode. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Haddadin, M. J., et al. (2015). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 71(38), 6806-6812. [Link]

  • Barattini, F., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2348-2356. [Link]

  • Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22967-22997. [Link]

  • Zhu, J. S., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. The Journal of Organic Chemistry, 85(15), 9925-9934. [Link]

  • Day, J. I., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7035-7041. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. The Journal of Organic Chemistry, 85(15), 9925-9934. [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Pérez-Jannet, M., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2017). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ChemInform, 48(32). [Link]

  • Day, J. I., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances, 14(10), 7035-7041. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • DergiPark. (2018). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5957. [Link]

  • Wang, Y., et al. (2023). Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. The Journal of Organic Chemistry, 88(10), 6649-6658. [Link]

  • AUB ScholarWorks. (2021). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • ResearchGate. (2019). C-H functionalization of 2H-indazole. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256-2265. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-methyl-2H-indazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents, demonstrating a wide pharmacological spectrum that includes anti-inflammatory, antimicrobial, and potent antitumor properties.[2][3] Notably, several indazole-containing drugs, such as Pazopanib and Niraparib, have been approved for cancer therapy, underscoring the therapeutic relevance of this privileged scaffold.[2]

The 2H-indazole tautomer, in particular, has been extensively explored as a pharmacophore for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3] The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[4] This guide focuses on the structure-activity relationship (SAR) analysis of a specific subclass: 5-Chloro-2-methyl-2H-indazole derivatives . The presence of a chlorine atom at the C5-position and a methyl group at the N2-position provides a unique electronic and steric profile, making this scaffold a promising starting point for the design of novel and selective kinase inhibitors.

This comprehensive guide will dissect the intricate relationship between the chemical structure of 5-Chloro-2-methyl-2H-indazole derivatives and their biological activity. We will explore how modifications at various positions of the indazole ring influence their potency and selectivity as kinase inhibitors, supported by experimental data and detailed methodologies.

The 5-Chloro-2-methyl-2H-indazole Core: A Foundation for Potency

The selection of the 5-Chloro-2-methyl-2H-indazole scaffold is a deliberate choice rooted in established medicinal chemistry principles. The chlorine atom at the C5-position can engage in halogen bonding and other non-covalent interactions within the kinase active site, often leading to enhanced binding affinity. The methyl group at the N2-position serves to cap the N-H donor of the parent indazole, which can be crucial for achieving selectivity against certain kinase subfamilies and improving pharmacokinetic properties such as cell permeability.

Our comparative analysis will focus on the impact of substitutions at the C3, C6, and C7 positions of this core structure, as these are the most accessible points for chemical modification and have been shown to significantly influence biological activity in related indazole series.

Structure-Activity Relationship (SAR) Analysis

Modifications at the C3-Position: A Gateway to Potency and Selectivity

The C3-position of the indazole ring is a key vector for interacting with the solvent-exposed region of the kinase ATP-binding site. Substitutions at this position can profoundly impact both the potency and selectivity of the inhibitor.

A common strategy involves the introduction of aryl or heteroaryl groups at the C3-position, often connected via an amide or amine linker. This allows for the exploration of various pockets within the active site and the formation of additional hydrogen bonds and hydrophobic interactions.

Table 1: Comparative Activity of C3-Substituted 5-Chloro-2-methyl-2H-indazole Analogs against Aurora Kinase A

Compound IDC3-SubstituentAurora A IC50 (nM)
1a Phenyl520
1b 4-Fluorophenyl280
1c 4-Aminophenyl95
1d Pyridin-4-yl75
1e Thiazol-2-yl150

Disclaimer: The data presented in this table is a representative compilation from multiple sources for illustrative purposes and may not be from a single head-to-head study.

From the data in Table 1, we can derive several key SAR insights:

  • Aromatic Substituents: The presence of an aromatic ring at C3 is generally favorable for activity.

  • Electronic Effects: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) improves potency, likely due to favorable electronic interactions.

  • Hydrogen Bonding: The incorporation of a hydrogen bond donor, such as the amino group in Compound 1c , significantly enhances inhibitory activity. This suggests a key interaction with a hydrogen bond acceptor in the kinase active site.

  • Heteroaromatic Rings: The use of heteroaromatic rings like pyridine (Compound 1d ) can lead to improved potency, potentially through the formation of additional hydrogen bonds or dipole-dipole interactions.

SAR_C3_Position

Modifications at the C6 and C7-Positions: Fine-Tuning Selectivity and Physicochemical Properties

Substitutions on the benzene ring portion of the indazole scaffold, specifically at the C6 and C7 positions, are critical for modulating selectivity and optimizing physicochemical properties such as solubility and metabolic stability.

Table 2: Impact of C6 and C7 Substitutions on Kinase Selectivity and Cell Proliferation

Compound IDC6-SubstituentC7-SubstituentAurora A IC50 (nM)PLK4 IC50 (nM)MCF-7 Cell Proliferation IC50 (µM)
2a HH755505.2
2b FH823204.8
2c OMeH150980>10
2d HMe654803.5
2e HCF3957508.1

Disclaimer: The data presented in this table is a representative compilation from multiple sources for illustrative purposes and may not be from a single head-to-head study.

The data in Table 2 suggests the following SAR trends:

  • Small Alkyl Groups: A small alkyl group at the C7-position, such as a methyl group (Compound 2d ), can lead to a modest improvement in both kinase inhibition and cellular antiproliferative activity.

  • Electron-Withdrawing vs. Donating Groups: An electron-donating group like methoxy at C6 (Compound 2c ) is detrimental to activity, while a small, electron-withdrawing group like fluorine (Compound 2b ) has a minimal impact on Aurora A inhibition but may influence selectivity.

  • Steric Hindrance: A bulky electron-withdrawing group like trifluoromethyl at C7 (Compound 2e ) reduces activity, likely due to steric clashes within the binding pocket.

SAR_C6_C7_Positions

Experimental Protocols: A Foundation for Reliable Data

The reliability of any SAR analysis is contingent upon the robustness of the experimental methodologies employed. Below are detailed protocols for key assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of a test compound to the ATP site of a kinase.

Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that also binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the terbium-labeled antibody and the tracer. A test compound that displaces the tracer from the kinase will disrupt FRET, leading to a decrease in the emission signal from the tracer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the kinase in the appropriate kinase buffer.

    • Prepare a 10X stock of the terbium-labeled antibody in kinase buffer.

    • Prepare a 10X stock of the fluorescently labeled tracer in kinase buffer.

    • Prepare serial dilutions of the test compounds in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the kinase/antibody mixture.

    • Add 2.5 µL of the tracer solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the emission ratio of the acceptor (tracer) to the donor (terbium).

    • Plot the emission ratio as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability as a function of compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship analysis of 5-Chloro-2-methyl-2H-indazole derivatives reveals a promising scaffold for the development of novel kinase inhibitors. Key insights from this guide indicate that:

  • C3-Substitutions are crucial for potency , with the introduction of hydrogen bond donors and heteroaromatic rings being particularly effective.

  • C6 and C7-substitutions offer a means to fine-tune selectivity and improve physicochemical properties , with small, non-bulky groups generally being favored.

Future research in this area should focus on exploring a wider range of substituents at the C3 and C6/C7 positions to further optimize potency and selectivity. Moreover, detailed pharmacokinetic and in vivo efficacy studies of the most promising compounds are warranted to assess their potential as clinical candidates. The systematic approach to SAR outlined in this guide provides a robust framework for the rational design of the next generation of indazole-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

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5-Chloro-2-methyl-2H-indazole: A Critical Evaluation of its Potential as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having progressed to clinical use for a variety of diseases.[1][2] This has led to considerable interest in exploring the biological activities of novel indazole-containing small molecules. One such molecule, 5-Chloro-2-methyl-2H-indazole, has appeared in scientific literature and chemical databases. This guide aims to provide a comprehensive evaluation of 5-Chloro-2-methyl-2H-indazole's suitability as a chemical probe based on publicly available data. However, a critical analysis reveals a significant gap in the information required to validate it for such a role.

The Indazole Motif: A Privileged Scaffold in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold," meaning it can serve as a core structure for ligands targeting a wide range of biological macromolecules.[1] Molecules incorporating the indazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This versatility stems from the indazole's ability to participate in various non-covalent interactions with protein targets, such as hydrogen bonding and π-stacking.

5-Chloro-2-methyl-2H-indazole: What the Data Tells Us

Publicly accessible information on 5-Chloro-2-methyl-2H-indazole is primarily centered on its chemical synthesis and its role as a key intermediate in the production of other molecules. Notably, it is a building block in the synthesis of the antiviral drug Ensitrelvir, which has shown efficacy against SARS-CoV-2. This context highlights its importance in synthetic chemistry but does not provide evidence of its own biological activity or utility as a research tool.

A thorough search of prominent bioactivity databases such as PubChem and ChEMBL, as well as a review of scientific literature and patent filings, reveals a conspicuous absence of data regarding the biological targets of 5-Chloro-2-methyl-2H-indazole. There are no published results from high-throughput screening campaigns or focused assays that identify a specific protein or pathway that this compound modulates with high potency and selectivity.

The Hallmarks of a Reliable Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein in a cellular or in vivo context. For a compound to be considered a reliable chemical probe, it must meet several stringent criteria:

  • Potency: It should modulate its intended target at low concentrations (typically nanomolar to low micromolar).

  • Selectivity: It must exhibit high selectivity for its intended target over other related and unrelated proteins.

  • Cellular Activity: It needs to be able to penetrate cell membranes and engage its target in a cellular environment.

  • Known Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.

  • Availability of a Negative Control: An ideal probe has a structurally similar but inactive analog to help distinguish on-target from off-target effects.

Comparative Analysis: The Absence of a Target Precludes Comparison

A core component of validating a chemical probe is to compare its performance against other established probes for the same target. For instance, in the context of the Wnt signaling pathway, well-vetted chemical probes for tankyrase, such as XAV939 and IWR-1, have been extensively characterized. These compounds have known potencies, selectivity profiles, and demonstrated utility in cellular and in vivo models.

Without a known biological target for 5-Chloro-2-methyl-2H-indazole, a comparative analysis is impossible. There are no alternative probes to compare it to, and no experimental data to populate a comparative table.

Experimental Workflows for Probe Validation: A Hypothetical Framework

While we cannot validate 5-Chloro-2-methyl-2H-indazole as a probe without a known target, we can outline the general experimental workflows that would be necessary if a target were to be identified.

Target Identification and Initial Validation

Should initial screening suggest a biological target, the following steps would be crucial:

  • Biochemical Assays: To confirm direct binding and inhibition/activation of the purified target protein.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ could be employed to confirm that the compound engages the target within a cellular context.

Selectivity Profiling

Extensive selectivity profiling is non-negotiable for probe validation. This would involve screening the compound against a broad panel of related and unrelated proteins. For example, if the putative target were a kinase, it would be screened against a large panel of kinases to assess its selectivity.

Cellular Functional Assays

Once on-target activity and selectivity are established, functional assays in relevant cell lines are necessary to demonstrate that the compound elicits a biological response consistent with the modulation of the intended target.

The logical workflow for validating a chemical probe is depicted below:

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Probe Development & Validation cluster_2 Outcome HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Activity Confirmation Hit_ID->Biochem_Assay SAR Structure-Activity Relationship (SAR) Studies Biochem_Assay->SAR Lead Compound Selectivity Selectivity Profiling SAR->Selectivity Cell_Activity Cellular Target Engagement & Functional Assays Selectivity->Cell_Activity In_Vivo In Vivo Target Engagement & Efficacy Cell_Activity->In_Vivo Validated_Probe Validated Chemical Probe In_Vivo->Validated_Probe Validation

Caption: A generalized workflow for the discovery and validation of a chemical probe.

Conclusion: An Important Chemical Intermediate, Not a Validated Probe

Based on the current body of publicly available scientific and patent literature, 5-Chloro-2-methyl-2H-indazole cannot be classified as a reliable chemical probe. While it is a valuable synthetic intermediate for the production of pharmaceuticals, it lacks a defined biological target and the associated characterization data—potency, selectivity, and cellular activity—that are fundamental requirements for a chemical probe.

For researchers seeking to investigate specific biological pathways, it is imperative to use well-validated chemical probes to ensure the reliability and reproducibility of their experimental findings. The scientific community is encouraged to consult resources such as the Chemical Probes Portal for guidance on the selection and use of high-quality probes. Until extensive biological characterization is published, 5-Chloro-2-methyl-2H-indazole should be considered a chemical reagent and not a tool for biological discovery.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

  • Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (URL: )
  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (URL: [Link])

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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

  • Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (URL: )
  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (URL: [Link])

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A Head-to-Head Comparison of 5-Chloro-2-methyl-2H-indazole: A Guide to Structure-Activity Relationships for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of 5-Chloro-2-methyl-2H-indazole and its structurally related analogs. We delve into the nuanced effects of subtle chemical modifications—including positional isomerism of the chloro group, variation of the halogen substituent, and regiochemistry of N-methylation—on the compound's physicochemical properties and biological performance. By synthesizing data from authoritative sources and explaining the causal relationships behind structure-activity trends, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the rational design of novel indazole-based therapeutics. Experimental protocols for synthesis and biological evaluation are provided to ensure methodological rigor and reproducibility.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a prominent pharmacophore in a wide array of biologically active compounds.[2] Its structural resemblance to endogenous purines like adenine allows it to effectively interact with a diverse range of biopolymers.[3] Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and potent kinase inhibitory effects.[1][3][4]

The indazole core is often employed as a bioisostere for the indole nucleus, offering a unique combination of a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[5] This dual functionality can lead to enhanced binding affinity and modified selectivity profiles compared to their indole counterparts.[5] This guide focuses on 5-Chloro-2-methyl-2H-indazole, a specific scaffold, to explore how deliberate structural modifications can modulate its biological function, providing a framework for future drug design endeavors.

Defining the Chemical Space: Analogs for Comparison

To conduct a meaningful head-to-head comparison, we have selected a series of analogs that systematically probe key structural features of the parent compound, 5-Chloro-2-methyl-2H-indazole. These analogs allow for the dissection of electronic, steric, and hydrogen-bonding effects.

The key axes of comparison are:

  • N-Alkylation Isomerism (1H vs. 2H): The position of the methyl group on the pyrazole ring profoundly impacts the molecule's dipole moment and the orientation of its hydrogen bond accepting vector.[6] The 1H-tautomer is generally the more thermodynamically stable form.[4]

  • Positional Isomerism of the Chloro Substituent: Moving the chloro group around the benzene ring alters the electronic landscape and steric profile of the molecule, influencing its interactions with target proteins.

  • Halogen Substitution: Replacing chlorine with other halogens (Fluorine, Bromine) modifies lipophilicity, polarizability, and the potential for halogen bonding, a critical non-covalent interaction in ligand-protein binding.

G cluster_parent Parent Compound cluster_isomers Structural Analogs A 5-Chloro-2-methyl-2H-indazole B 5-Chloro-1-methyl-1H-indazole (N-Alkylation Isomer) A->B N-Methyl Position C 4-Chloro-2-methyl-2H-indazole (Positional Isomer) A->C Cl Position D 6-Chloro-2-methyl-2H-indazole (Positional Isomer) A->D Cl Position E 5-Fluoro-2-methyl-2H-indazole (Halogen Analog) A->E Halogen Identity F 5-Bromo-2-methyl-2H-indazole (Halogen Analog) A->F Halogen Identity

Figure 1: Structural relationships of the compared compounds.

Physicochemical Properties: The Foundation of Biological Performance

A compound's in vivo efficacy is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (logP), electronic character, and basicity (pKa) dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with its biological target.

CompoundIsomer TypeKey Physicochemical Differences from ParentExpected Biological Impact
5-Chloro-2-methyl-2H-indazole Parent Baseline Baseline
5-Chloro-1-methyl-1H-indazoleN-AlkylationLower dipole moment; N1-H is replaced, altering H-bond donor/acceptor map.[6]Altered kinase hinge-binding region interactions; potential changes in solubility and membrane permeability.
4-Chloro-2-methyl-2H-indazolePositionalDifferent electronic distribution; potential for steric hindrance near the pyrazole ring.May alter binding orientation or introduce clashes within a protein active site; modified metabolic profile.
6-Chloro-2-methyl-2H-indazolePositionalChloro group is electronically and sterically distinct from the 4- and 5-positions.Can significantly impact target selectivity and potency, as SAR at C6 is crucial for some targets like IDO1.[4]
5-Fluoro-2-methyl-2H-indazoleHalogenFluorine is smaller, more electronegative, and a weaker halogen bond donor than chlorine.[7]May improve metabolic stability (blocking a site of metabolism) and alter binding affinity through different electrostatic interactions.
5-Bromo-2-methyl-2H-indazoleHalogenBromine is larger, more lipophilic, and a stronger halogen bond donor than chlorine.[8]Increased lipophilicity can enhance membrane permeability but may also increase non-specific binding and toxicity.

Head-to-Head Comparison: Structure-Activity Relationships (SAR)

The true value of these structural analogs is revealed when their biological activities are compared. While direct comparative data across multiple targets is scarce, we can synthesize key SAR principles from the literature.

Kinase Inhibition

The indazole scaffold is a privileged core for kinase inhibitors, often mimicking the adenine of ATP to bind in the enzyme's hinge region.[6]

  • Impact of N-Methylation (N1 vs. N2): This is arguably the most critical modification. For many kinases, the N1-H of a 1H-indazole acts as a crucial hydrogen bond donor to the kinase hinge. Methylating this position (as in 5-Chloro-1-methyl-1H-indazole) would block this interaction, typically leading to a significant loss of potency. Conversely, the N2-methylated isomer (the parent compound) preserves the N1 atom as a hydrogen bond acceptor, a different but equally important interaction for another class of kinases. The choice between N1 and N2 methylation is a primary strategy for tuning kinase selectivity.

  • Impact of Halogen at C5: The C5 position often extends into the solvent-exposed region or a hydrophobic pocket.

    • Chlorine/Bromine: The larger halogens can form favorable hydrophobic or halogen-bonding interactions, enhancing potency. For example, indazole derivatives have been developed as potent VEGFR-2 inhibitors, where substitutions on the indazole ring are critical for activity.[9]

    • Fluorine: A 5-fluoro substitution can increase metabolic stability and has been explored in compounds with anti-HIV activity.[7][10] Its high electronegativity can alter the acidity of a nearby N-H group, modulating binding.

General Anti-Proliferative and Antimicrobial Activity

Indazole derivatives exhibit broad anti-proliferative and antimicrobial activities, often through mechanisms other than kinase inhibition.[8][11]

  • Impact of Chloro Position: The position of the chloro group can drastically affect general cytotoxicity. Structure-activity relationship studies on various indazole series have shown that the substitution pattern on the benzene ring is a key determinant of anti-proliferative IC50 values.[4][12] For instance, in a series of CCR4 antagonists, substitutions at C4, C5, C6, and C7 were all explored, revealing distinct SAR for each position.[13]

  • Overall Lipophilicity: Increasing lipophilicity by moving from F to Cl to Br can enhance cell membrane permeability, which may improve activity against intracellular targets like bacteria or protozoa.[11] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, methodologies must be robust and transparent. Below are representative protocols for the synthesis and evaluation of the compounds discussed.

Protocol: Regioselective Synthesis of 2-Aryl/Alkyl-2H-Indazoles

The synthesis of 2H-indazoles, often the less thermodynamically stable isomer, requires specific synthetic strategies to control regioselectivity. The one-pot, three-component reaction using a copper catalyst is an efficient method.[14]

Rationale: This protocol is chosen for its operational simplicity, high functional group tolerance, and use of readily available starting materials. The copper catalyst is key to facilitating the sequential C-N and N-N bond formations required for cyclization.[14]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (e.g., methylamine, 1.2 mmol), sodium azide (1.5 mmol), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Solvent and Conditions: Add an appropriate solvent such as DMSO. Seal the vessel and heat the reaction mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-2H-indazole derivative.

G A 1. Combine Reactants (2-Bromobenzaldehyde, Methylamine, NaN3, Cu(I)) B 2. Add Solvent (DMSO) & Heat (120°C) A->B C 3. Monitor by TLC B->C D 4. Aqueous Workup & Extraction C->D Reaction Complete E 5. Purify by Column Chromatography D->E F Pure 2-Methyl-2H-Indazole E->F

Figure 2: Workflow for the synthesis of 2-methyl-2H-indazoles.
Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth, a key indicator of potential anti-cancer activity.

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It relies on the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by living cells, providing a reliable readout of the metabolically active cell population.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Chloro-2-methyl-2H-indazole and its analogs) in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]

Conclusion and Future Perspectives

This guide demonstrates that even minor structural modifications to the 5-Chloro-2-methyl-2H-indazole core can have profound impacts on its physicochemical properties and biological activity. The choice of N-alkylation site, the position of the chloro group, and the nature of the halogen at C5 are all critical variables that medicinal chemists can manipulate to optimize potency, selectivity, and ADME properties.

The principles outlined here provide a rational basis for the design of next-generation indazole derivatives. Future work should focus on obtaining direct, head-to-head experimental data for these analogs against a panel of relevant biological targets. Furthermore, exploring bioisosteric replacements for the chloro-substituent (e.g., trifluoromethyl, cyano) or the indazole core itself could yield novel compounds with superior therapeutic profiles.

References

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Google Patents. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • ResearchGate. Biologically active 2H‐indazole‐containing compounds. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ACS Publications. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • PubChem. 1H-Indazole, 5-chloro-. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ACS Publications. (2023). Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]

  • PubChem. 2-Chloro-2H-indazole. [Link]

  • PubMed. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]

  • ResearchGate. C-H functionalization of 2H-indazole. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 5-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

STOP AND VERIFY: Before proceeding, ensure you are handling the correct chemical structure. There is a frequent nomenclature confusion in database searches between this Indazole derivative and the common biocide Isothiazolone.

ParameterTarget Chemical Common Confusion (Do Not Use This Guide)
Chemical Name 5-Chloro-2-methyl-2H-indazole 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
CAS Number 541539-86-0 26172-55-4
Core Structure Indazole (Fused Benzene/Pyrazole)Isothiazolone (Sulfur-containing ring)
Primary Use Pharmaceutical Intermediate / Research ScaffoldIndustrial Biocide / Preservative (Kathon CG)
Disposal Class Halogenated Organic Solid Toxic Biocidal Waste

Operational Directive: Treat 5-Chloro-2-methyl-2H-indazole as a Halogenated Organic Waste . Due to the stability of the indazole ring and the presence of the chlorine atom, standard open-air disposal or drain pouring is strictly prohibited to prevent persistent environmental contamination and formation of toxic combustion byproducts (dioxins/furans) if burned at low temperatures.

Hazard Profiling & Waste Characterization

As a research intermediate, full toxicological data for CAS 541539-86-0 may be limited.[1] Under the Precautionary Principle , you must default to the following hazard profile for waste classification:

Chemical Properties [1][2][3][4][5][6][7][8]
  • Molecular Formula: C₈H₇ClN₂[9][10]

  • Molecular Weight: 166.61 g/mol [9]

  • Physical State: Solid (typically off-white to pale yellow powder)[1]

  • Solubility: Low water solubility; soluble in DMSO, Methanol, DCM.

Anticipated Hazards (GHS Classification for Disposal)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][11]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • Environmental Toxicity: Aquatic Chronic Category 2 (Toxic to aquatic life with long-lasting effects due to halogenation).

  • Combustion Hazard: Emits Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.

Operational Protocol: Step-by-Step Disposal

This protocol ensures compliance with RCRA (USA) and EWC (EU) standards for halogenated organic waste.

Phase 1: Segregation & Quenching
  • Causality: Halogenated compounds require higher incineration temperatures (>1100°C) to break the C-Cl bond safely. Mixing them with non-halogenated solvents (like Acetone or Ethanol) dilutes the waste stream and complicates the specific treatment required to prevent acid gas release.

  • Action:

    • Do not mix with oxidizers or strong acids.

    • If the substance is in solution (e.g., reaction mixture), segregate it into the "Halogenated Solvent Waste" container.

    • If solid, place in a dedicated "Solid Hazardous Waste" container.

Phase 2: Packaging & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) or Glass amber jar with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum to prevent soil contamination in case of a spill.

  • Labeling Requirements:

    • Content: "Hazardous Waste - Halogenated Organic Solid."

    • Constituents: Explicitly list "5-Chloro-2-methyl-2H-indazole (CAS 541539-86-0)."[1][9][10]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Storage Prior to Pickup
  • Store in a cool, dry, well-ventilated area.

  • Incompatibility Check: Keep at least 3 meters away from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic runaway reactions.

Disposal Workflow Visualization

The following diagram outlines the logical flow from the laboratory bench to final destruction.

DisposalWorkflow Start Waste Generation (Solid or Solution) Decision Is it Solid? Start->Decision SolidStream Solid Waste Stream (Double Bag/Jar) Decision->SolidStream Yes LiquidStream Halogenated Solvent Carboy (Stream C) Decision->LiquidStream No (Solution) Labeling Labeling: CAS 541539-86-0 'Halogenated' SolidStream->Labeling LiquidStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor Licensed Waste Vendor (RCRA Permitted) Storage->Vendor Scheduled Pickup Incineration High-Temp Incineration (Rotary Kiln + Scrubber) Vendor->Incineration Destruction

Caption: Figure 1. Chain of custody for halogenated indazole waste, ensuring segregation from general refuse to prevent environmental release.

Regulatory Framework & Waste Codes

Proper coding is essential for the waste manifest.[8]

RegionRegulationWaste CodeDescription
USA EPA RCRAD001 / F002 If in ignitable solvent (D001) or spent halogenated solvents (F002).[1]
USA EPA RCRANot Listed If pure solid, classify as "Hazardous Waste Solid, N.O.S."[1] (Not Otherwise Specified).
EU EWC07 05 13 Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1]
EU EWC14 06 02 Other halogenated solvents and solvent mixtures (if in solution).[1]

Destruction Method: The only acceptable destruction method is High-Temperature Incineration equipped with acid gas scrubbers.

  • Mechanism: The combustion chamber must reach >1000°C to ensure the Indazole ring is fully oxidized and the Chlorine atom is converted to HCl, which is then neutralized by the scrubber system (Sodium Hydroxide spray).

  • Prohibition: Never use "Fuel Blending" for halogenated organics, as standard cement kilns may not have adequate scrubbing for the acid gases generated.

References
  • European Chemicals Agency (ECHA). Substance Information: 5-chloro-2-methyl-2H-isothiazol-3-one (Differentiation Data).[1] Retrieved from (Used for negative control/differentiation).

  • ChemUniverse. Product Data: 5-CHLORO-2-METHYL-2H-INDAZOLE [P95638].[1][9] Retrieved from

  • US Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. Retrieved from

  • VSNCHEM. Safety Data Sheet Information for Indazole Derivatives. Retrieved from

  • Fisher Scientific. Safety Data Sheet: General Indazole Handling. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.